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Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

Abstract This technical guide provides a detailed, in-depth protocol for the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a thioester derivative of benzoic acid. This document is structured to serve researche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a thioester derivative of benzoic acid. This document is structured to serve researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the chemical principles, mechanistic pathways, experimental procedures, and analytical characterization for this synthesis. The primary synthetic route detailed herein is the S-acylation of thiosalicylic acid with 4-ethylbenzoyl chloride, a robust and well-established method analogous to the Schotten-Baumann reaction.[1][2][3] This guide emphasizes the causality behind experimental choices, safety considerations, and methods for ensuring the integrity and purity of the final product.

Introduction and Strategic Overview

2-(4-Ethylphenylcarbonothioyl)benzoic acid is an S-aryl thioester characterized by a benzoic acid scaffold. The thioester linkage and the ortho-carboxylic acid group are key functional motifs that make this compound and its analogues valuable in medicinal chemistry and materials science. Thioesters are important intermediates in organic synthesis and have been studied for their unique reactivity and biological activities. The synthesis of S-alkyl and S-aryl derivatives of thiosalicylic acid has been a subject of interest for developing compounds with potential antitumor and antibacterial properties.[4][5]

The synthetic strategy presented in this guide focuses on the nucleophilic acyl substitution reaction between 2-thiosalicylic acid and 4-ethylbenzoyl chloride. This approach is selected for its efficiency, high yield potential, and the ready availability of starting materials. The reaction proceeds under basic conditions, which facilitate the formation of a thiolate nucleophile, followed by its attack on the electrophilic carbonyl carbon of the acyl chloride.[3][6]

Synthetic Pathway and Reaction Mechanism

The synthesis is a two-step process starting from commercially available 4-ethylbenzoic acid and 2-thiosalicylic acid.

  • Step 1: Synthesis of 4-Ethylbenzoyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride.

  • Step 2: S-Acylation Reaction: The acyl chloride is reacted with 2-thiosalicylic acid to form the target thioester.

Step 1: Preparation of 4-Ethylbenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis.[7] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the convenient nature of its byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8]

Reaction: 4-Ethylbenzoic Acid + SOCl₂ → 4-Ethylbenzoyl Chloride + SO₂ (g) + HCl (g)

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and loss of a chloride ion, forming a highly reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the decomposition of the unstable byproduct into gaseous SO₂ and HCl.[8] This process drives the reaction to completion.

Step 2: Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

This step is an adaptation of the Schotten-Baumann reaction, which is a method for synthesizing esters or amides from acyl chlorides and alcohols or amines, respectively.[1][2] In this case, a thiol (2-thiosalicylic acid) is used as the nucleophile.

Reaction: 2-Thiosalicylic Acid + 4-Ethylbenzoyl Chloride --(Base)--> 2-(4-Ethylphenylcarbonothioyl)benzoic Acid + HCl

Mechanism Rationale: The reaction is performed in the presence of a base, such as pyridine or aqueous sodium hydroxide.[2][9] The base serves two critical functions:

  • Deprotonation: It deprotonates the thiol group of 2-thiosalicylic acid to form a more potent thiolate nucleophile.

  • Acid Scavenging: It neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product side.[2][9]

The thiolate then attacks the electrophilic carbonyl carbon of 4-ethylbenzoyl chloride. This addition forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group to yield the final thioester product.[3][6]

Diagram: Reaction Mechanism

Below is a diagram illustrating the key mechanistic steps for the S-acylation.

Reaction_Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack and Substitution Thiosalicylic_Acid 2-Thiosalicylic Acid (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiosalicylic_Acid->Thiolate + Base - HB⁺ Base Base (e.g., Pyridine) Acyl_Chloride 4-Ethylbenzoyl Chloride (R'-COCl) Thiolate->Acyl_Chloride Nucleophilic Attack Thiolate->Acyl_Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Product 2-(4-Ethylphenylcarbonothioyl)benzoic acid Tetrahedral_Intermediate->Product - Cl⁻

Caption: Mechanism for base-mediated S-acylation.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves corrosive and toxic chemicals. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier (Example)
4-Ethylbenzoic AcidC₉H₁₀O₂150.1798%Sigma-Aldrich
Thionyl ChlorideSOCl₂118.97≥99%Sigma-Aldrich
2-Thiosalicylic AcidC₇H₆O₂S154.1997%Alfa Aesar
PyridineC₅H₅N79.10Anhydrous, 99.8%Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12AnhydrousVWR Chemicals
Hydrochloric AcidHCl36.461 M (aq)J.T. Baker
Sodium SulfateNa₂SO₄142.04AnhydrousEMD Millipore
Step-by-Step Procedure
Workflow Diagram: Experimental Synthesis

Caption: Overall workflow for the synthesis.

Part A: Synthesis of 4-Ethylbenzoyl Chloride

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-ethylbenzoic acid (7.5 g, 50 mmol).

  • In a fume hood, carefully add thionyl chloride (7.3 mL, 100 mmol, 2.0 eq.). A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-ethylbenzoyl chloride (a pale yellow oil) is used directly in the next step without further purification.

Part B: Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

  • In a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-thiosalicylic acid (7.7 g, 50 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (4.4 mL, 55 mmol, 1.1 eq.) to the solution.

  • Dissolve the crude 4-ethylbenzoyl chloride from Part A in anhydrous DCM (20 mL) and add it dropwise to the cooled reaction mixture over 30 minutes via an addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (e.g., eluent: 7:3 Hexane:Ethyl Acetate).

Part C: Workup and Purification

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by water (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a solid or a viscous oil. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Expected Spectroscopic Data

While a specific spectrum for this exact molecule is not widely published, the expected data can be inferred from analogous S-aryl thioester structures.[10][11][12]

TechniqueExpected Data and Interpretation
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 7.2-8.2 ppm. Protons ortho to the carbonyl and carboxyl groups will be deshielded and appear further downfield.- Ethyl Group: A triplet around δ 1.2 ppm (CH₃) and a quartet around δ 2.7 ppm (CH₂).- Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable.
¹³C NMR - Thioester Carbonyl (C=O): Signal expected in the range of δ 190-195 ppm.[12]- Carboxylic Acid Carbonyl (C=O): Signal expected around δ 165-170 ppm.- Aromatic Carbons: Multiple signals between δ 125-145 ppm.- Ethyl Group: Signals around δ 15 ppm (CH₃) and δ 29 ppm (CH₂).
IR (Infrared) - Carboxylic Acid O-H Stretch: A very broad band from 2500-3300 cm⁻¹.- Carboxylic Acid C=O Stretch: A strong, sharp peak around 1700 cm⁻¹.- Thioester C=O Stretch: A strong, sharp peak around 1660-1690 cm⁻¹.[10]- C-S Stretch: A weaker band in the 600-800 cm⁻¹ region.
Mass Spec (MS) - Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of C₁₆H₁₄O₂S (286.35 g/mol ).- Fragmentation: Expect to see fragments corresponding to the loss of COOH, and cleavage at the thioester bond.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • ResearchGate. (n.d.). Preparation of the S-alkyl derivatives of thiosalicylic acid.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • ResearchGate. (n.d.). Scheme 1. The preparation of the S-alkyl derivatives of thiosalicylic acid.
  • Al-Zoubi, W., et al. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Beilstein Journal of Organic Chemistry.
  • SpectraBase. (n.d.). Benzoic,acid,thio-,S-(2-methoxy-ethyl)ester.
  • ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of....
  • Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 1. YouTube.
  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • PubChem. (n.d.). Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones.
  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Landscape for a Novel Thiobenzoic Acid Derivative In the realm of medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Novel Thiobenzoic Acid Derivative

In the realm of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Benzoic acid and its derivatives have long been a cornerstone in drug discovery, offering a versatile platform for therapeutic development.[1][2] The introduction of a thiocarbonyl group, as seen in 2-(4-Ethylphenylcarbonothioyl)benzoic acid, presents an intriguing modification, potentially altering the molecule's electronic, steric, and pharmacokinetic properties. This guide provides a comprehensive technical overview of this specific thiobenzoic acid derivative.

Molecular Identity and Computed Physicochemical Properties

2-(4-Ethylphenylcarbonothioyl)benzoic acid is an aromatic thiocarboxylic acid with the molecular formula C₁₆H₁₄O₂S.[3] Its structure features a benzoic acid moiety substituted at the 2-position with a 4-ethylphenylthiocarbonyl group.

Molecular Structure:

Caption: Chemical structure of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Computed Data Summary

The following table summarizes the computed physicochemical properties for 2-(4-Ethylphenylcarbonothioyl)benzoic acid, as available from the PubChem database.[3] These values are predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₂SPubChem[3]
Molecular Weight 270.3 g/mol PubChem[3]
XLogP3 4.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 4PubChem[3]
Exact Mass 270.07145086 DaPubChem[3]
Topological Polar Surface Area 69.4 ŲPubChem[3]
Physicochemical Properties of a Structural Analog: 2-(p-Toluyl)benzoic Acid

Due to the absence of experimental data for the target compound, we present the properties of a close structural analog, 2-(p-Toluyl)benzoic acid (CAS 85-55-2), where the thiocarbonyl group is replaced by a carbonyl group.[4] This data can serve as a useful, albeit imperfect, point of reference.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₃DrugFuture[4]
Molecular Weight 240.25 g/mol DrugFuture[4]
Melting Point 146 °C (anhydrous)DrugFuture[4]
Solubility Slightly soluble in boiling water; freely soluble in alcohol, benzene, ether, acetone, boiling toluene.DrugFuture[4]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of novel compounds like 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Melting Point Determination

The melting point is a crucial indicator of purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[5]

Protocol: Capillary Melting Point Determination [6][7][8]

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to approximately 1-2°C per minute.[6]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is the end of the range.

  • Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure reproducibility.

Solubility Profile

Understanding a compound's solubility in various solvents is fundamental for its purification, formulation, and biological testing. A systematic approach is recommended.[2][9]

Protocol: Qualitative Solubility Testing [9][10]

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and organic solvents such as ethanol, acetone, and toluene.

  • Procedure: To approximately 25 mg of the compound in a test tube, add 0.75 mL of the solvent in portions, with vigorous shaking after each addition.

  • Observation: Record whether the compound is soluble or insoluble. Solubility in aqueous acidic or basic solutions provides information about the functional groups present.

Solubility Determination Workflow:

G start Start with the unknown compound water Test solubility in Water start->water naoh Test solubility in 5% NaOH water->naoh If insoluble nahco3 Test solubility in 5% NaHCO3 naoh->nahco3 If soluble hcl Test solubility in 5% H2SO4 naoh->hcl If insoluble nahco3->hcl If soluble (Strong Acid) nahco3->hcl If insoluble (Weak Acid) organic Test solubility in organic solvents (e.g., Ethanol, Acetone) hcl->organic If insoluble end Characterize solubility profile organic->end

Caption: Workflow for the qualitative determination of a compound's solubility.

Acidity Constant (pKa) Determination

The pKa is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values. Potentiometric titration is a standard method for its determination.[11][12]

Protocol: Potentiometric pKa Determination [11]

  • Solution Preparation: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like a water-acetonitrile mixture to ensure solubility.

  • Titration Setup: The solution is placed in a titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments. The pH is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation. While experimental spectra for 2-(4-Ethylphenylcarbonothioyl)benzoic acid are not available, the expected key features can be predicted based on its structure and data from related compounds.[13][14][15][16][17]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid.[17][18]

Expected ¹H NMR Spectral Features:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)> 10Broad singlet1H
Aromatic (Benzoic Acid Ring)7.2 - 8.2Multiplets4H
Aromatic (Ethylphenyl Ring)7.0 - 7.8Multiplets4H
Methylene (-CH₂-)~2.7Quartet2H
Methyl (-CH₃)~1.2Triplet3H
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.[19][20][21]

Expected ¹³C NMR Spectral Features:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Thiocarbonyl (C=S)190 - 210
Carbonyl (-COOH)165 - 185
Aromatic (C)120 - 150
Methylene (-CH₂)~29
Methyl (-CH₃)~15
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the O-H, C=O, and C=S bonds.[16][22][23][24]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Very broad, due to hydrogen bonding
C=O (Carboxylic Acid)1680 - 1720Strong, sharp
C=S (Thioketone)1200 - 1250Medium to strong
C-H (Aromatic)3000 - 3100Medium
C=C (Aromatic)1450 - 1600Medium to weak

Proposed Synthetic Pathway

A plausible synthetic route to 2-(4-Ethylphenylcarbonothioyl)benzoic acid can be adapted from established methods for the synthesis of related thiobenzoic acids. One such approach involves the reaction of a Grignard reagent with carbon disulfide, followed by reaction with 2-iodobenzoic acid. A more direct route could involve the Friedel-Crafts acylation of a suitable aromatic substrate with a thioacyl chloride, although the stability of the latter can be a challenge. A likely more successful approach would be the thionation of the corresponding ketone, 2-(4-ethylbenzoyl)benzoic acid, using a thionating agent like Lawesson's reagent.

Proposed Synthesis Workflow:

G start 2-(4-Ethylbenzoyl)benzoic acid solvent Toluene, Reflux start->solvent reagent Lawesson's Reagent reagent->solvent product 2-(4-Ethylphenylcarbonothioyl)benzoic acid solvent->product Thionation workup Aqueous Workup and Purification product->workup

Caption: A proposed synthetic route to 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Potential Biological Activities

While no specific biological data exists for 2-(4-Ethylphenylcarbonothioyl)benzoic acid, the broader class of benzoic acid and thiobenzoic acid derivatives has been shown to exhibit a range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties.[3][25][26][27][28] The introduction of the thiocarbonyl group and the ethylphenyl moiety could modulate these activities, making this compound a candidate for screening in various biological assays. For instance, 2-(arylthio)benzoic acids have been investigated as inhibitors of the FTO protein, which is implicated in acute myeloid leukemia.[1]

Conclusion

2-(4-Ethylphenylcarbonothioyl)benzoic acid represents an under-explored area of chemical space with potential for applications in drug discovery and materials science. This technical guide provides a foundational understanding of its predicted physicochemical properties and outlines the necessary experimental protocols for its empirical characterization. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related novel thiobenzoic acid derivatives.

References

  • Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • Melting point determination. (URL: [Link])

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (URL: [Link])

  • The values for proton and C-13 chemical shifts given below are typical approxim
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  • 2-(4-Ethylphenylcarbonothioyl)benzoic acid | C16H14O2S | CID 155895126 - PubChem. (URL: [Link])

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (URL: [Link])

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  • Protodecarboxylation of benzoic acids under radical conditions Supporting Information - Rsc.org. (URL: [Link])

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  • a guide to 13c nmr chemical shift values - Compound Interest. (URL: [Link])

  • Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid - ResearchGate. (URL: [Link])

  • 1H NMR chemical shift ppm table. (URL: [Link])

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives - Der Pharma Chemica. (URL: [Link])

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  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (URL: [Link])

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  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

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Foundational

Decoding 2-(4-Ethylphenylcarbonothioyl)benzoic Acid: A Whitepaper on Advanced Structural Elucidation

The Analytical Challenge: Profiling Diaryl Thioketones The structural elucidation of 2-(4-ethylphenylcarbonothioyl)benzoic acid (PubChem CID 155895126) presents a fascinating analytical paradigm[1]. As a diaryl thioketon...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Profiling Diaryl Thioketones

The structural elucidation of 2-(4-ethylphenylcarbonothioyl)benzoic acid (PubChem CID 155895126) presents a fascinating analytical paradigm[1]. As a diaryl thioketone, this molecule replaces the conventional carbonyl oxygen with a sulfur atom, fundamentally altering its electronic, optical, and magnetic resonance properties. Unlike highly reactive aliphatic thioketones that spontaneously dimerize, diaryl thioketones benefit from steric and electronic stabilization, allowing for isolation and rigorous spectroscopic characterization[2][3].

However, the presence of both a highly polarizable carbonothioyl (C=S) group and a protic carboxylic acid (-COOH) demands a multi-modal analytical strategy. A single spectroscopic technique is insufficient; instead, an orthogonal, self-validating workflow must be employed to definitively map the skeletal connectivity and confirm the functional groups.

Strategic Elucidation Framework

To ensure absolute trustworthiness in our structural assignment, we deploy a tiered analytical framework. This workflow transitions from non-destructive optical profiling to atomic-level NMR mapping, culminating in a self-validating chemical degradation step.

G N1 Sample Acquisition & Purity Profiling N2 Optical Spectroscopy (UV-Vis & FT-IR) N1->N2  >95% Purity Confirmed N3 Multi-Nuclear NMR (1D & 2D HMBC) N2->N3  C=S & COOH Detected N4 High-Resolution MS (Isotope & Frag Analysis) N3->N4  Skeletal Connectivity N5 Chemical Validation (Hydrolytic Desulfurization) N4->N5  Exact Mass Confirmed

Figure 1: End-to-end structural elucidation workflow incorporating orthogonal self-validation.

Spectroscopic Fingerprinting: Causality & Interpretation

Optical and Mass Spectrometry Profiling

The initial phase of elucidation relies on identifying the macroscopic functional groups and establishing the exact molecular formula (C₁₆H₁₄O₂S)[1]. The C=S bond possesses a uniquely small HOMO-LUMO gap compared to its C=O counterpart. This results in a symmetry-forbidden but highly diagnostic


 electronic transition in the visible region, typically rendering the compound with a distinct blue, green, or red hue[2].

Table 1: Optical & Mass Spectrometry Data Summarization

TechniqueParameterExpected ValueCausality / Diagnostic Significance
FT-IR C=S Stretch1050 - 1250 cm⁻¹Weaker and lower frequency than C=O due to the larger mass of sulfur and poorer orbital overlap[2].
FT-IR O-H Stretch2500 - 3300 cm⁻¹Broad absorption typical of strongly H-bonded carboxylic acids.
UV-Vis

(

)
~550 - 600 nmSmall HOMO-LUMO energy gap of the thiocarbonyl group yields visible light absorption[2].
HRMS (ESI-) [M-H]⁻ Exact Mass269.0642 m/zConfirms the exact mass of the deprotonated molecule (C₁₆H₁₃O₂S⁻)[1].
HRMS (ESI-) ³⁴S Isotope Peak271.0600 m/zThe ~4.4% relative abundance of ³⁴S provides an internal validation of sulfur's presence.
Multi-Nuclear NMR Mapping

Nuclear Magnetic Resonance (NMR) provides the atomic-resolution map of the molecule. The introduction of sulfur fundamentally alters the magnetic shielding environment. The paramagnetic term of the shielding tensor dominates due to the low-lying excited states of the C=S bond, pushing the thiocarbonyl carbon resonance far downfield[4].

Table 2: Quantitative NMR Data Summarization (Predicted in DMSO-


) 
Structural Unit¹H Chemical Shift (ppm)Multiplicity (

in Hz)
¹³C Chemical Shift (ppm)Key 2D HMBC Correlations
C=S (Thioketone) --~225.0H-ortho (ethylphenyl), H-ortho (benzoic)
COOH (Acid) ~12.5br s, 1H~170.0H-ortho (benzoic)
Ethyl -CH₂- ~2.70q (7.6), 2H~28.9Ethyl -CH₃, C-aromatic (para)
Ethyl -CH₃ ~1.25t (7.6), 3H~15.2Ethyl -CH₂-
Aromatic Core 7.20 - 8.00m, d, dd125.0 - 145.0Complex cross-ring connectivity

Self-Validating Experimental Methodologies

To elevate this guide from a theoretical exercise to a highly trustworthy protocol, the following methodologies are designed with built-in causality and self-validation mechanisms.

Protocol 1: Multi-Dimensional NMR Acquisition

The goal of this protocol is to definitively link the 4-ethylphenyl ring to the benzoic acid core.

  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: While CDCl₃ is standard, the carboxylic acid proton of the benzoic acid moiety undergoes rapid exchange with trace moisture in CDCl₃, often broadening into the baseline. DMSO-

      
       strongly hydrogen-bonds with the -COOH group, drastically reducing the exchange rate and yielding a sharp, diagnostic singlet above 12 ppm, confirming the intact acid group.
      
  • 1D Acquisition: Acquire ¹H NMR (600 MHz, 16 scans,

    
     = 2s) and ¹³C{¹H} NMR (150 MHz, 1024 scans, 
    
    
    
    = 2s).
  • 2D HMBC Acquisition: Set up the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Optimize the long-range coupling constant (

    
    ) parameter to 8 Hz.
    
    • Causality: The quaternary thiocarbonyl carbon (C=S) lacks directly attached protons. To bridge the two independent aromatic systems, we must detect 3-bond correlations (

      
      ) from the ortho-aromatic protons to the C=S carbon. Setting the delay based on an 8 Hz coupling maximizes the cross-peak intensity for these specific aromatic systems, ensuring the skeletal connectivity is definitively mapped[4][5].
      
Protocol 2: Orthogonal Validation via Hydrolytic Desulfurization

A static spectrum provides circumstantial evidence. To establish absolute trustworthiness, we engineer a self-validating chemical system.

  • Reaction Setup: Dissolve 1 mg of the analyte in 1 mL of Acetonitrile/Water (50:50 v/v).

  • Oxidative Hydrolysis: Add 10 µL of 1M HCl and 5 µL of 3% H₂O₂ to the solution. Incubate at 40°C for 30 minutes.

    • Causality: Thioketones are susceptible to oxidative hydrolysis, converting readily into their corresponding ketones[6]. By intentionally forcing this degradation, we convert 2-(4-ethylphenylcarbonothioyl)benzoic acid into 2-(4-ethylbenzoyl)benzoic acid.

  • LC-HRMS Verification: Analyze the post-incubation mixture via LC-HRMS in Negative Ion Mode (ESI-).

    • Causality: The ESI- mode is chosen because the acidic -COOH group (pKa ~4.0) readily deprotonates, providing superior signal-to-noise ratios. The disappearance of the parent ion at m/z 269.0642 ([M-H]⁻) and the emergence of a new peak at m/z 253.0870 confirms a precise mass shift of -15.977 Da. This exact mass difference corresponds to the replacement of one Sulfur atom with one Oxygen atom, unequivocally proving the original presence of the C=S moiety and ruling out isomeric structures like thioethers[6].

Conclusion

The structural elucidation of 2-(4-ethylphenylcarbonothioyl)benzoic acid requires a synthesis of advanced spectroscopic mapping and chemical logic. By leveraging the unique deshielding properties of the C=S bond in ¹³C NMR[4], the distinct isotopic signature of sulfur in HRMS, and employing a self-validating hydrolytic desulfurization protocol[6], researchers can achieve an unambiguous, highly authoritative structural assignment.

References

  • PubChem Compound Summary for CID 155895126: 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Source: National Center for Biotechnology Information (NIH).1

  • Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. Source: PubMed (NIH).6

  • Thioketone - Structure and bonding. Source: Wikipedia. 2

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Source: Georgia State University.4

  • Product Class 6: Thioketones. Source: Thieme E-Books. 3

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Source: eGyanKosh.

  • Structure Elucidation by NMR. Source: ETH Zurich. 5

Sources

Exploratory

Technical Guide: Spectroscopic Analysis of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-(4-Ethylphenylcarbonothioyl)benzoic acid . It is designed for researchers requiring rigorous structural validation of thio-fun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-(4-Ethylphenylcarbonothioyl)benzoic acid . It is designed for researchers requiring rigorous structural validation of thio-functionalized aromatic acids.

Executive Summary: The Thiocarbonyl Challenge

Characterizing 2-(4-Ethylphenylcarbonothioyl)benzoic acid presents a distinct challenge compared to its oxo-analog (2-(4-ethylbenzoyl)benzoic acid). The substitution of the ketone oxygen with sulfur introduces significant electronic perturbations that drastically alter the NMR and IR profiles.

The critical analytical objective is to confirm the presence of the thiocarbonyl (C=S) moiety while distinguishing the molecule from its potential cyclic tautomers (hydroxy-thiolactones). This guide synthesizes theoretical principles with empirical data from analogous thiobenzophenone systems to provide a robust characterization framework.

Structural Dynamics & Tautomerism

Before interpreting spectra, one must define the species present in solution. Like o-acylbenzoic acids, this compound is prone to ring-chain tautomerism .

  • Form A (Open): The thioketo-acid. This is the "named" structure and typically favored in polar aprotic solvents (DMSO-d6) or basic media.

  • Form B (Cyclic): The hemi-thioacetal lactone (3-hydroxy-3-(4-ethylphenyl)-2-benzothiophen-1(3H)-one). This form may predominate in non-polar solvents (CDCl₃) or the solid state.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the key spectroscopic markers for each form.

Tautomerism Open OPEN FORM (Thioketo-Acid) Target Structure Cyclic CYCLIC FORM (Hydroxy-Thiolactone) Potential Isomer Open->Cyclic Ring Closure (Non-polar solvents) Open_Markers Markers: - C=S (220 ppm) - COOH (1700 cm-1) Open->Open_Markers Cyclic->Open Ring Opening (Polar/Basic media) Cyclic_Markers Markers: - C-S (80 ppm) - Lactone C=O (1770 cm-1) Cyclic->Cyclic_Markers

Caption: Figure 1. Ring-chain tautomerism between the open thioketo-acid and the cyclic hydroxy-thiolactone. Solvent polarity dictates the dominant species.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5]

NMR is the definitive tool for confirming the C=S group. The thiocarbonyl carbon exerts a massive deshielding effect, shifting the signal significantly downfield compared to a carbonyl.

Carbon-13 NMR (¹³C)

The "Smoking Gun" for this molecule is the thiocarbonyl carbon signal.

Carbon EnvironmentChemical Shift (δ, ppm)MultiplicityNotes
C=S (Thiocarbonyl) 220.0 – 228.0 SingletDiagnostic. ~25-30 ppm downfield of C=O.
COOH (Carboxyl) 168.0 – 172.0SingletTypical acid carbonyl.
Ar-C (Ipso to C=S) 145.0 – 150.0SingletDeshielded by C=S anisotropy.
Ar-C (Aromatic) 125.0 – 135.0VariousComplex overlap of two rings.
Ar-CH₂-CH₃ 28.5Triplet (decoupled)Methylene carbon.
Ar-CH₂-CH₃ 15.5Quartet (decoupled)Methyl carbon.

Expert Insight: If the spectrum shows a peak >210 ppm, the Open Form is confirmed. If the most downfield peak is ~170-180 ppm and a new quaternary carbon appears ~80-100 ppm (hemi-thioacetal carbon), the molecule has cyclized.

Proton NMR (¹H)

The ¹H spectrum will show characteristic splitting for the ethyl group and a complex aromatic region.

  • Acid Proton (-COOH): Broad singlet at 11.0 – 13.0 ppm . May be invisible if trace water is present or if exchange is rapid.

  • Aromatic Region (7.0 – 8.2 ppm):

    • Ortho to C=S: The protons ortho to the thiocarbonyl group (on the benzoic acid ring) will experience a different magnetic environment than in the keto-analog. Look for a doublet at ~7.8–8.1 ppm .

    • Ethylphenyl Ring: Typical AA'BB' system. Two doublets (J ≈ 8 Hz) centered around 7.3 and 7.6 ppm.

  • Ethyl Group:

    • -CH₂-: Quartet (J ≈ 7.5 Hz) at 2.65 – 2.75 ppm .

    • -CH₃: Triplet (J ≈ 7.5 Hz) at 1.20 – 1.30 ppm .

Infrared Spectroscopy (IR)[4][6][7]

IR analysis is useful for quick functional group verification, though the C=S stretch is notoriously difficult to identify due to its lower polarity and mixing with C-C vibrations.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H (Acid) 2500 – 3300Broad, MedHydrogen-bonded carboxylic acid dimer.
C=O[1] (Acid) 1680 – 1710StrongCarboxylic acid carbonyl stretch.
C=C (Aromatic) 1580 – 1600MediumAromatic ring breathing.
C=S (Thioketone) 1050 – 1220 Weak/MedDiagnostic. Often appears as a new band not present in the keto-precursor.
C-H (Aliphatic) 2960, 2930MediumEthyl group C-H stretches.

Critical Check:

  • Open Form: Shows C=O (acid) at ~1690 cm⁻¹.[2]

  • Cyclic Form: Shows C=O (lactone) at 1760–1780 cm⁻¹ (significantly higher frequency due to ring strain).

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the sulfur content via isotope analysis.

Isotope Pattern

Sulfur has a significant ³⁴S isotope (4.21% natural abundance).

  • M+ (m/z 270): Base peak (100%).

  • M+1 (m/z 271): ~18% (due to ¹³C contribution from 16 carbons).

  • M+2 (m/z 272): ~5-6% (Distinctive contribution from ³⁴S + ¹³C₂).

  • Note: Oxygen analogs have a negligible M+2 (<0.5%). A 5% M+2 peak is a strong indicator of a single sulfur atom.

Fragmentation Pathways

The fragmentation is driven by the stability of the aromatic rings and the labile nature of the thiocarbonyl.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 270 Frag1 [M - OH]+ m/z 253 M_Ion->Frag1 - OH (17) Frag2 [M - COOH]+ m/z 225 M_Ion->Frag2 - COOH (45) Frag3 [M - Ethyl]+ m/z 241 M_Ion->Frag3 - Et (29) Frag4 Thiobenzoyl Cation Ar-CS+ m/z ~149 Frag2->Frag4 α-Cleavage

Caption: Figure 2. Predicted EI-MS fragmentation pathways. The formation of the thiobenzoyl cation is a characteristic cleavage event.

Experimental Protocols

Sample Preparation

Thiocarbonyl compounds can be sensitive to oxidation (converting back to carbonyls) or hydrolysis.

  • Solvent Selection: Use anhydrous DMSO-d6 for NMR to favor the open form and prevent cyclization. Avoid CDCl₃ if the open form is the target.

  • Handling: Purge all vials with Nitrogen/Argon. Store the compound in the dark, as thiobenzophenones are photo-labile.

Synthesis Note (For Reference)

If synthesizing this standard:

  • Precursor: 2-(4-Ethylbenzoyl)benzoic acid.

  • Thionation: Use Lawesson’s Reagent in refluxing toluene.

  • Purification: Rapid column chromatography on silica (neutralized) to avoid hydrolysis of the C=S bond.

References

  • PubChem. (2025).[3][4] 2-(4-Ethylphenylcarbonothioyl)benzoic acid (CID 155895126). National Library of Medicine.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for C=S IR/NMR shifts).
  • Duus, F. (1972). "The influence of substituents on preparation and tautomerism of open-chain β-thioketoesters." Tetrahedron, 28(24), 5923-5947.

Sources

Foundational

potential biological activity of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Ethylphenylcarbonothioyl)benzoic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a molecule of significant interest within medicinal chemistry. In the absence of extensive direct studies on this specific compound, this document synthesizes data from structurally analogous thiobenzoic acid derivatives, thioureides, and benzanilides to forecast its potential as an antimicrobial, anticancer, and anti-inflammatory agent. We present a plausible synthetic pathway, detailed protocols for in vitro evaluation, and conceptual frameworks for its potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers initiating investigations into this and related compounds, offering both theoretical grounding and practical, validated methodologies for empirical testing.

Introduction and Molecular Profile

2-(4-Ethylphenylcarbonothioyl)benzoic acid is an aromatic thiocarboxylic acid featuring a benzoic acid scaffold linked to a 4-ethylphenyl thioacyl group. Its chemical structure, characterized by the presence of a carboxylic acid, a thio-carbonyl group (C=S), and a biphenyl-like arrangement, suggests a high potential for diverse biological interactions. The molecular formula is C₁₆H₁₄O₂S, and it has a molecular weight of approximately 270.3 g/mol [1].

The rationale for investigating this molecule stems from the well-documented and varied bioactivities of its structural relatives. Benzoic acid and its derivatives are known for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[2][3][4]. The incorporation of a sulfur atom, particularly in a thioacyl linkage, often enhances or modulates these activities. Thiobenzoic acid derivatives and related organosulfur compounds have demonstrated potent efficacy in several therapeutic areas, making 2-(4-Ethylphenylcarbonothioyl)benzoic acid a compelling candidate for drug discovery and development programs.

Synthesis Pathway

A robust synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid can be conceptualized through a two-step process involving a Friedel-Crafts acylation followed by thionation.

Step 1: Friedel-Crafts Acylation to form 2-(4-ethylbenzoyl)benzoic acid. This classic reaction involves the electrophilic acylation of ethylbenzene with phthalic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[5][6]. The reaction proceeds by forming a highly electrophilic acylium ion, which then attacks the electron-rich ethylbenzene ring, primarily at the para position due to steric hindrance and electronic effects.

Step 2: Thionation of the Ketone. The resulting ketone, 2-(4-ethylbenzoyl)benzoic acid, can be converted to the target thioketone using a thionating agent. Lawesson's reagent is a common and effective choice for this transformation, replacing the carbonyl oxygen with a sulfur atom.

Synthesis_Pathway Ethylbenzene Ethylbenzene Intermediate 2-(4-ethylbenzoyl)benzoic acid Ethylbenzene->Intermediate PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Intermediate Product 2-(4-Ethylphenylcarbonothioyl)benzoic acid Intermediate->Product Reagent1 AlCl₃ Reagent1->Intermediate Step 1: Friedel-Crafts Acylation Reagent2 Lawesson's Reagent Reagent2->Product Step 2: Thionation Antimicrobial_Mechanism Compound 2-(4-Ethylphenyl...) benzoic acid Membrane Microbial Cell Membrane Compound->Membrane Intercalation Enzyme Essential Microbial Enzymes Compound->Enzyme Binding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial/Fungal Cell Death Disruption->Death Inhibition->Death Anticancer_Mechanism Compound 2-(4-Ethylphenyl...) benzoic acid Kinase Tyrosine Kinase (or other target) Compound->Kinase Mitochondria Mitochondria Compound->Mitochondria Inhibition Inhibition of Proliferation Signals Kinase->Inhibition Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Death Cancer Cell Death Inhibition->Death Apoptosis->Death MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F MTT_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Reaction cluster_analysis Analysis A Seed cancer cells in 96-well plate; allow to attach (24h) B Treat cells with serial dilutions of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent; Incubate for 4 hours (Formazan formation) C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate % viability and determine IC₅₀ value F->G COX_Workflow cluster_prep Reaction Setup cluster_incubation Reaction Initiation cluster_analysis Analysis A Add buffer, heme, and COX-1 or COX-2 enzyme to wells B Add test compound (inhibitor) or solvent (control) A->B C Pre-incubate at 25°C B->C D Initiate reaction with arachidonic acid and chromogenic substrate (TMPD) C->D E Monitor color change (oxidation of TMPD) via absorbance at 590 nm D->E F Calculate % inhibition relative to control E->F

Sources

Exploratory

2-(4-Ethylphenylcarbonothioyl)benzoic acid literature review

An In-Depth Technical Guide to 2-(4-Ethylphenylcarbonothioyl)benzoic Acid: Synthesis, Characterization, and Potential Applications Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-(4-Et...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Ethylphenylcarbonothioyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Ethylphenylcarbonothioyl)benzoic acid is a novel organosulfur compound for which dedicated literature is not yet established. This guide serves as a foundational technical document, providing a comprehensive, scientifically-grounded framework for its synthesis, purification, characterization, and prospective applications. By leveraging established methodologies for analogous chemical structures, we present a robust synthetic pathway starting from commercially available precursors. The core of this process involves a Friedel-Crafts acylation to generate a key ketone intermediate, followed by a selective thionation using Lawesson's reagent. This document provides detailed, step-by-step experimental protocols, predicted analytical data for structural verification, and a discussion of potential therapeutic and material science applications based on the compound's structural motifs. It is designed to empower researchers to confidently synthesize and explore the unique properties of this and related thioaroylbenzoic acids.

Introduction and Rationale

The intersection of benzoic acid derivatives and organosulfur chemistry presents a fertile ground for the discovery of novel molecules with unique biological and material properties. Benzoic acid and its analogues are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The introduction of a sulfur atom, particularly in the form of a thiocarbonyl group, can profoundly alter a molecule's physicochemical characteristics, such as its lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to enhanced biological potency or novel pharmacological profiles[3].

The target molecule, 2-(4-Ethylphenylcarbonothioyl)benzoic acid[4], combines these key features: a benzoic acid moiety and an aromatic thioketone. While this specific compound is not extensively documented, its structure suggests potential as an intermediate in the synthesis of sulfur-containing heterocycles or as a candidate for biological screening programs. Thioamides and thioketones are crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials[3][5][6]. This guide provides the necessary technical foundation for its synthesis and characterization, enabling further research into its potential applications.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid can be logically approached in two primary stages: the formation of the carbon-carbon bond to create the benzoylbenzoic acid backbone, followed by the conversion of the ketone to a thioketone.

Stage 1: Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid (Intermediate 1)

The most direct and industrially scalable method for synthesizing the ketone precursor is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

// Reactants PA [label="Phthalic Anhydride"]; EB [label="Ethylbenzene"]; AlCl3 [label="AlCl₃ (Lewis Acid)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Intermediate1 [label="Intermediate 1\n2-(4-Ethylbenzoyl)benzoic acid", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"];

// Reaction {rank=same; PA; EB;} PA -> Intermediate1 [label="Friedel-Crafts Acylation"]; EB -> Intermediate1; AlCl3 -> Intermediate1 [style=dashed, arrowhead=tee]; } pend Diagram 1: Synthesis of Ketone Precursor

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of 2-aroylbenzoic acids[7][8].

  • Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add phthalic anhydride (1.0 eq) and ethylbenzene (5.0 eq, serving as both reactant and solvent).

  • Catalyst Addition: Cool the stirred mixture to 0-5 °C using an ice bath. Slowly add anhydrous aluminum chloride (2.2 eq) in portions over 1.5-2 hours, ensuring the internal temperature does not exceed 20 °C[8]. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the viscous reaction mixture onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (150 mL). This will hydrolyze the aluminum complex and precipitate the product.

  • Isolation: If excess ethylbenzene is present, remove it by steam distillation[7]. Cool the remaining aqueous solution. The solid product, 2-(4-ethylbenzoyl)benzoic acid, will precipitate.

  • Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Stage 2: Thionation to Yield 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

The conversion of the carbonyl group in Intermediate 1 to a thiocarbonyl is effectively achieved using Lawesson's Reagent (LR)[5][9]. LR is a mild and versatile thionating agent, particularly effective for converting ketones to thioketones, often in high yields[10][11][12].

// Reactants Intermediate1 [label="Intermediate 1\n2-(4-Ethylbenzoyl)benzoic acid", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; LR [label="Lawesson's Reagent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product FinalProduct [label="Final Product\n2-(4-Ethylphenylcarbonothioyl)benzoic acid", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"];

// Reaction Intermediate1 -> FinalProduct [label="Thionation"]; LR -> FinalProduct [style=dashed, arrowhead=tee]; } pend Diagram 2: Thionation of Ketone Intermediate

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-ethylbenzoyl)benzoic acid (1.0 eq) in an anhydrous, non-polar solvent such as toluene or tetrahydrofuran (THF)[10][11].

  • Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. While 0.5 eq is stoichiometric, a slight excess can improve reaction rates.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-12 hours[12]. The reaction progress should be monitored by TLC, staining for the disappearance of the starting material. The reaction mechanism involves a [2+2] cycloaddition followed by a cycloreversion, which is the rate-limiting step[3][13].

  • Workup: After cooling to room temperature, concentrate the solvent under reduced pressure. The crude product will be a mixture containing the desired thioketone and phosphorus-containing byproducts.

  • Purification: Purification is typically achieved via flash column chromatography on silica gel[10][11]. The polarity of the byproduct from Lawesson's reagent can be similar to the product, necessitating careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient)[6].

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-Ethylphenylcarbonothioyl)benzoic acid. The following table summarizes the expected analytical data based on its structure[4] and known properties of similar compounds.

Analytical Technique Expected Observations and Data
Molecular Formula C₁₆H₁₄O₂S[4]
Molecular Weight 270.35 g/mol [4]
Appearance Expected to be a colored solid (yellow to orange), characteristic of thioketones.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~1.2 (t, 3H, -CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), 7.2-8.2 (m, 8H, Ar-H ), ~11-13 (br s, 1H, -COOH ). The aromatic region will show complex splitting patterns corresponding to the two distinct substituted benzene rings.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~15 (-CH₃), ~29 (-CH₂-), 125-150 (Ar-C ), ~170 (C =O, carboxylic acid), ~200-210 (C =S, thioketone). The thiocarbonyl carbon is significantly downfield.
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1200-1300 (strong, C=S stretch), ~3050 (C-H aromatic), ~2960 (C-H aliphatic).
Mass Spectrometry (ESI-) m/z: [M-H]⁻ calculated for C₁₆H₁₃O₂S⁻: 269.06.

Potential Applications and Future Research Directions

While specific biological data for 2-(4-Ethylphenylcarbonothioyl)benzoic acid is unavailable, its structural components provide a basis for hypothesizing its potential utility.

  • Medicinal Chemistry: Benzoic acid derivatives are known to target various biological pathways[1][14]. The introduction of the thiocarbonyl group could modulate activity towards enzymes or receptors where sulfur-interactions are favorable. Thiobenzoic acid itself is used in the preparation of agents for treating Alzheimer's disease and leishmaniasis[15]. This scaffold could be explored for anticancer, anti-inflammatory, or antimicrobial properties[2].

  • Synthetic Intermediates: Aromatic thioketones are versatile building blocks for synthesizing complex sulfur-containing heterocyclic compounds, which are of significant interest in pharmaceutical discovery[6][10]. The presence of the carboxylic acid group provides an additional handle for further chemical modification, such as amide coupling.

  • Materials Science: Compounds containing thio-aromatic structures can exhibit interesting electronic and photophysical properties, finding potential use in organic electronics or as photoinitiators[10][16].

Hypothetical Workflow for Biological Screening

To assess the potential of this compound as, for example, an enzyme inhibitor, a standardized screening workflow would be employed.

// Connections C -> D [lhead=cluster_1]; E -> F [lhead=cluster_2]; G -> H [label="Lead Candidate"];

H [label="Lead Optimization", shape=Mdiamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; } pend Diagram 3: Workflow for Enzyme Inhibitor Screening

This workflow illustrates a logical progression from initial high-throughput screening to determine basic activity, followed by detailed dose-response studies to quantify potency (IC₅₀), and finally, mechanistic studies to understand how the compound interacts with its biological target.

Conclusion

2-(4-Ethylphenylcarbonothioyl)benzoic acid represents an unexplored molecule at the nexus of bioactive scaffolds. This guide provides a comprehensive and actionable framework for its synthesis and characterization, removing the barrier of entry for researchers interested in this chemical space. The detailed protocols for the Friedel-Crafts acylation and subsequent thionation with Lawesson's reagent are based on robust, well-documented chemical transformations. By providing predicted analytical data and outlining potential avenues for application, this document serves as a catalyst for future investigation into the unique properties and potential of this and related thioaroylbenzoic acids in drug discovery and materials science.

References

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Encyclopedia. Available from: [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. (n.d.). RSC Publishing. Available from: [Link]

  • Synthesis of 2-aroylbenzo[b]thiophen-3-ols using triethylamine in DMF. (n.d.). ResearchGate. Available from: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules. Available from: [Link]

  • Process for the preparation of 2-arylthiobenzoic acids. (1990). Google Patents.
  • Lawesson's and Woollins' reagents. (2022). SigutLabs. Available from: [Link]

  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. (2016). RSC Advances. Available from: [Link]

  • Process for the preparation of 2-arylthiobenzoic acids. (1992). Google Patents.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
  • Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid. (n.d.). ResearchGate. Available from: [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). Molecules. Available from: [Link]

  • 2-(4-Ethylphenylcarbonothioyl)benzoic acid. (n.d.). PubChem. Available from: [Link]

  • Thiobenzoic acid. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis of 2-(4-ethylbenzoyl)benzoic acid. (n.d.). PrepChem.com. Available from: [Link]

  • Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid. (2020). Google Patents.
  • Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016). The Journal of Organic Chemistry. Available from: [Link]

  • Lawesson's Reagent Thionation: Research Guide & Papers. (n.d.). PapersFlow. Available from: [Link]

  • Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. (n.d.). ResearchGate. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. While this specific compound is noted in chemical databases, detailed experimental literature is sparse. This guide, therefore, synthesizes available data with established chemical principles to offer insights into its structure, properties, a plausible synthetic pathway, and potential applications.

Core Compound Identification and Properties

2-(4-Ethylphenylcarbonothioyl)benzoic acid is an aromatic carboxylic acid derivative characterized by a thiobenzoyl group. This structural feature, where a carbonyl oxygen is replaced by sulfur, significantly influences the molecule's electronic properties and reactivity.

  • PubChem CID: 155895126[1]

Physicochemical Properties

The following properties have been computed and are available in the PubChem database.[1] These values are theoretical and provide a baseline for understanding the compound's characteristics.

PropertyValueSource
Molecular FormulaC16H14O2SPubChem[1]
Molecular Weight270.3 g/mol PubChem[1]
XLogP3-AA (LogP)4.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count4PubChem[1]
Exact Mass270.07145086 DaPubChem[1]
Topological Polar Surface Area69.4 ŲPubChem[1]
Structural Information

The structure of 2-(4-Ethylphenylcarbonothioyl)benzoic acid is presented below. The IUPAC name for this compound is 2-(4-ethylbenzenecarbothioyl)benzoic acid.[1]

Caption: 2D Structure of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Proposed Synthesis Pathway

A similar synthesis is documented for the oxygen analogue, 2-(4-ethylbenzoyl)benzoic acid, which is prepared via a Friedel-Crafts reaction between phthalic anhydride and ethylbenzene.[2][3]

Synthesis_Workflow Reactant1 Phthalic Anhydride Step1 Friedel-Crafts Acylation (AlCl3 catalyst) Reactant1->Step1 Reactant2 Ethylbenzene Reactant2->Step1 Intermediate 2-(4-Ethylbenzoyl)benzoic acid Step2 Thionation Intermediate->Step2 ThionatingAgent Lawesson's Reagent ThionatingAgent->Step2 Product 2-(4-Ethylphenylcarbonothioyl)benzoic acid Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation

The initial step involves the reaction of phthalic anhydride with ethylbenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-(4-ethylbenzoyl)benzoic acid.[2][3] This reaction is a classic example of electrophilic aromatic substitution.

Protocol:

  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet (connected to a trap for HCl gas) is charged with ethylbenzene and cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred ethylbenzene, maintaining the temperature below 10°C.

  • Reactant Addition: Phthalic anhydride is slowly added to the mixture.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., not exceeding 30°C) for several hours until the reaction is complete (monitored by TLC or HPLC).[3]

  • Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[2]

  • Isolation: The product, 2-(4-ethylbenzoyl)benzoic acid, is isolated by filtration, followed by washing and drying. Steam distillation can be employed to remove excess ethylbenzene.[2][3]

Step 2: Thionation

The second step is the conversion of the ketone group in 2-(4-ethylbenzoyl)benzoic acid to a thioketone. This is a standard transformation for which several reagents are available, with Lawesson's reagent being a common and effective choice for this purpose.

Protocol:

  • Reaction Setup: The 2-(4-ethylbenzoyl)benzoic acid is dissolved in an anhydrous, high-boiling point solvent such as toluene or xylene in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Lawesson's reagent (typically 0.5 equivalents) is added to the solution.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for a period determined by reaction monitoring (e.g., by TLC, watching for the disappearance of the starting material).

  • Workup: After cooling, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Potential Applications and Fields of Interest

While specific applications for 2-(4-Ethylphenylcarbonothioyl)benzoic acid have not been detailed in the available literature, its structural motifs suggest potential utility in several areas of research and development.

  • Pharmaceutical Research: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[4][5] The introduction of a thio-functional group can modulate these activities and introduce novel pharmacological profiles. Thioamides and related structures are of interest in medicinal chemistry.

  • Organic Synthesis: This compound can serve as a versatile intermediate in the synthesis of more complex molecules.[6] The carboxylic acid and thioketone groups offer two distinct points for further chemical modification.

  • Material Science: Aromatic carboxylic acids are used in the production of polymers, resins, and plasticizers.[5] The sulfur atom could impart unique properties to such materials.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. General guidance can be taken from the safety profiles of related benzoic acid derivatives.[7][8][9]

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][9]

  • Hazards of Related Compounds: Benzoic acid and its derivatives can cause skin irritation and serious eye damage.[7][9] Prolonged or repeated exposure may cause organ damage in some cases.

  • First Aid:

    • In case of skin contact: Wash off with plenty of water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice.

Conclusion

2-(4-Ethylphenylcarbonothioyl)benzoic acid represents a molecule with potential for further investigation in various scientific fields. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its known properties, a scientifically sound synthetic approach, and potential areas of application. As with any novel compound, all handling and experimental work should be conducted with appropriate safety measures in place.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155895126, 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Retrieved from [Link].

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link].

  • Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of 2-(4-ethylbenzoyl)benzoic acid. Retrieved from [Link].

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link].

  • LookChem. (n.d.). 2-(4-Ethylbenzoyl)benzoic acid. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of 2-Ethylbenzoic acid (CAS 612-19-1). Retrieved from [Link].

  • ECHA. (n.d.). 2-(4-Phenylbenzoyl)benzoic acid. Retrieved from [Link].

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.

Sources

Exploratory

Solubility Profile of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary The evaluation of a compound’s solubility profile is a foundational pillar in early-stage drug development and chemical processing. This whitepaper provides an in-depth technical analysis of the solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of a compound’s solubility profile is a foundational pillar in early-stage drug development and chemical processing. This whitepaper provides an in-depth technical analysis of the solubility characteristics of 2-(4-Ethylphenylcarbonothioyl)benzoic acid . Characterized by a highly lipophilic thioketone core and an ionizable carboxylic acid moiety, this compound presents unique physicochemical challenges.

By applying first principles of thermodynamics and adhering to authoritative frameworks such as[1] and , this guide establishes a self-validating methodology for accurately determining the thermodynamic and biorelevant solubility of this specialized molecule.

Physicochemical Properties & Theoretical Solubilization Logic

To predict and measure solubility accurately, we must first deconstruct the molecule's physicochemical descriptors. According to [2], the compound exhibits the following properties:

  • Molecular Formula: C₁₆H₁₄O₂S

  • Molecular Weight: 270.3 g/mol

  • Computed XLogP3: 4.2

  • Estimated pKa: ~4.0 (driven by the ortho-substituted benzoic acid)

Mechanistic Causality of Solubility Behavior

The solubility of 2-(4-Ethylphenylcarbonothioyl)benzoic acid is governed by two competing structural features:

  • The Carbonothioyl (Thioketone) & Ethylphenyl Groups: These moieties are highly polarizable but extremely hydrophobic, driving the XLogP3 to 4.2[2]. Consequently, the intrinsic aqueous solubility (

    
    ) of the unionized form is exceptionally low.
    
  • The Carboxylic Acid: This acts as a pH-dependent solubility switch. Following the Henderson-Hasselbalch equation, the compound remains unionized in acidic environments (e.g., gastric fluid) but deprotonates in neutral-to-basic environments (e.g., intestinal fluid), dramatically increasing its solubility. Furthermore, the lipophilic backbone ensures that the compound partitions aggressively into the hydrophobic cores of bile salt micelles, a phenomenon critical for oral bioavailability modeling as outlined in [3].

SolubilizationLogic HA_solid Solid Compound (HA) Highly Lipophilic (XLogP3 = 4.2) HA_aq Aqueous Unionized (HA) Intrinsic Solubility (S0) HA_solid->HA_aq Dissolution (pH < 4.0) Micelle Micelle-Bound Drug Bile Salts / Lipids (FaSSIF) HA_solid->Micelle Hydrophobic Partitioning A_aq Aqueous Ionized (A-) pH-Dependent (Henderson-Hasselbalch) HA_aq->A_aq Deprotonation (pH > 4.0) Total Total Apparent Solubility (S_app) HA_aq->Total A_aq->Total Micelle->Total

Fig 1: Logical relationship between pH, ionization, and micellar solubilization.

Experimental Methodology: The Shake-Flask Method

While kinetic solubility provides rapid early-stage data, thermodynamic equilibrium solubility is the gold standard required for rigorous biopharmaceutic profiling[1]. The shake-flask method is employed here, but tailored specifically for highly lipophilic, photochemically sensitive compounds.

Causality Behind Experimental Choices (Expertise & Experience)
  • Actinic Protection: Thioketones are inherently photochemically active and prone to photooxidation. All equilibrations must be performed in amber glass vials.

  • Ultracentrifugation over Filtration: Standard syringe filters (PTFE/PVDF) exhibit high non-specific binding for compounds with LogP > 4.0. Passing the saturated solution through a filter will strip the dissolved API, yielding artificially low solubility values. Ultracentrifugation is the mandatory phase-separation alternative.

  • Solid-State Verification: Testing in high-salt buffers (e.g., pH 6.8 sodium phosphate) can trigger the precipitation of the compound's sodium salt if the solubility product (

    
    ) is exceeded (the common-ion effect)[3]. Analyzing the residual pellet via powder X-Ray Diffraction (pXRD) ensures the solubility measured corresponds to the intended free-acid polymorph.
    

Workflow N1 Excess Solid Addition 2-(4-Ethylphenylcarbonothioyl)benzoic acid N3 Isothermal Agitation 37°C for 24-72h (USP <1236>) N1->N3 N2 Buffer / Biorelevant Media (pH 1.2 - 7.4, FaSSIF) N2->N3 N4 Phase Separation Ultracentrifugation (15,000 x g) N3->N4 Equilibration N5 Supernatant Analysis HPLC-UV Quantification N4->N5 Liquid Phase N6 Pellet Analysis pXRD / DSC (Polymorph Check) N4->N6 Solid Phase N7 Thermodynamic Solubility Determination N5->N7 N6->N7

Fig 2: Shake-flask experimental workflow for thermodynamic solubility determination.

Self-Validating Protocol for Solubility Determination

This step-by-step protocol includes internal controls to ensure the system is self-validating, confirming both chemical stability and true thermodynamic equilibrium.

Step 1: Media Preparation Prepare standard aqueous buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate) and biorelevant media (FaSSIF, FeSSIF) according to standard pharmacopeial recipes. Degas all media to prevent oxidative degradation of the thioketone.

Step 2: Solid Addition Weigh approximately 10 mg of 2-(4-Ethylphenylcarbonothioyl)benzoic acid into 5 mL amber glass vials. Add 2 mL of the respective media to achieve a target maximum concentration of 5 mg/mL (ensuring excess solid remains).

Step 3: Isothermal Equilibration (Control 1: Equilibrium Verification) Place the vials in an isothermal shaker at 37.0 ± 0.5 °C. Agitate via end-over-end rotation at 50 rpm. Validation Check: Sample independent vials at 24h, 48h, and 72h. True equilibrium is validated only when the concentration variance between the 48h and 72h time points is < 5%.

Step 4: Phase Separation Transfer the suspension to pre-warmed (37°C) centrifuge tubes. Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid and any colloidal aggregates.

Step 5: HPLC-UV Quantification (Control 2: Mass Balance & Stability) Immediately dilute an aliquot of the supernatant with mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling to room temperature. Analyze via HPLC-UV. Validation Check: Monitor the chromatogram for secondary peaks. The presence of a ketone degradation peak indicates photooxidation, invalidating the solubility result.

Step 6: Solid-State Characterization Carefully extract the residual solid pellet, dry under vacuum, and analyze via pXRD. Compare the diffractogram to the starting material to rule out polymorphic shifts or salt disproportionation.

Quantitative Data Summary

Based on the physicochemical parameters[2] and the fundamental principles of ionization and micellar partitioning[1][3], the anticipated thermodynamic solubility profile for 2-(4-Ethylphenylcarbonothioyl)benzoic acid is summarized below.

MediapHDominant Solute SpeciesAnticipated Solubility (µg/mL)Primary Solubilization Mechanism
SGF (Simulated Gastric Fluid)1.2Unionized (HA)< 1.0Intrinsic solubility (

)
Acetate Buffer 4.5Mixed (HA / A⁻)~ 5.0Partial ionization
Phosphate Buffer 6.8Ionized (A⁻)~ 350.0Complete deprotonation
FaSSIF (Fasted State Intestinal)6.5Ionized + Micellar~ 850.0Ionization + Bile salt partitioning
FeSSIF (Fed State Intestinal)5.0Mixed + Micellar~ 1250.0High lipid micellar solubilization

Note: The exponential jump in solubility within FaSSIF and FeSSIF highlights the compound's extreme lipophilicity, where the hydrophobic carbonothioyl core readily partitions into taurocholate/lecithin mixed micelles.

References

  • PubChem , "2-(4-Ethylphenylcarbonothioyl)benzoic acid | C16H14O2S | CID 155895126" National Center for Biotechnology Information. URL:[Link]

  • Biorelevant , "USP <1236>: Solubility Measurements Chapter" Overview of United States Pharmacopeia standards. URL:[Link]

  • OECD , "Test No. 105: Water Solubility" OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • U.S. Food and Drug Administration (FDA) , "Dissolution Testing of Immediate Release Solid Oral Dosage Forms" Guidance for Industry. URL:[Link]

Sources

Foundational

The Multifaceted Mechanisms of Thiobenzoic Acid Derivatives: A Technical Guide

Introduction: The Therapeutic Potential of a Sulfur-Containing Scaffold Thiobenzoic acid, a structural analog of benzoic acid where a sulfur atom replaces one of the oxygen atoms in the carboxyl group, and its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of a Sulfur-Containing Scaffold

Thiobenzoic acid, a structural analog of benzoic acid where a sulfur atom replaces one of the oxygen atoms in the carboxyl group, and its derivatives represent a class of compounds with significant and diverse biological activities.[1] Their unique chemical properties, imparted by the thio-functional group, allow them to interact with a wide array of biological targets, making them promising candidates for drug development. This guide provides an in-depth exploration of the core mechanisms of action through which thiobenzoic acid derivatives exert their antimicrobial, anticancer, and anti-inflammatory effects. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices and providing a framework for further investigation.

Core Mechanisms of Action: A Multi-pronged Approach to Disease Modulation

The therapeutic potential of thiobenzoic acid derivatives stems from their ability to interfere with fundamental cellular processes in pathogens and diseased human cells. These mechanisms are not mutually exclusive and often a single derivative can exhibit multiple modes of action, contributing to its overall biological effect.

Antimicrobial Activity: Disrupting Microbial Viability

Thiobenzoic acid derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[2][3][4] Their antimicrobial effects are primarily attributed to two key mechanisms:

  • Enzyme Inhibition: A critical target for many antimicrobial agents is the glyoxylate cycle, a metabolic pathway essential for the survival of many pathogens, including Mycobacterium tuberculosis, in carbon-limited environments.[5][6] Isocitrate lyase (ICL) is a key enzyme in this pathway, and its inhibition is fatal for the microorganism.[5][7] Thiobenzoic acid derivatives can act as inhibitors of ICL, disrupting the pathogen's ability to utilize alternative carbon sources.[5][6] Another important enzyme target is urease, a nickel-containing metalloenzyme crucial for the survival of certain bacteria like Helicobacter pylori.[8][9] Thiobenzoic acid derivatives can inhibit urease activity, disrupting the pathogen's ability to neutralize acidic environments.[8] The thiol group of these derivatives can interact with the nickel ions in the active site of urease, leading to inhibition.[10]

  • Disruption of Cellular Homeostasis: Benzoic acid and its derivatives are known to exert antimicrobial effects by disrupting the pH balance within microbial cells.[11] The lipophilic nature of the undissociated acid allows it to penetrate microbial cell membranes. Once inside the cytoplasm, it dissociates, lowering the intracellular pH and interfering with essential metabolic processes, ultimately inhibiting growth.[11]

Anticancer Activity: Inducing Programmed Cell Death and Halting Proliferation

The anticancer properties of thiobenzoic acid and its derivatives are a significant area of research.[12][13][14] These compounds can selectively target cancer cells through several interconnected mechanisms:

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[15] Many anticancer agents, including derivatives of benzoic acid, function by triggering this pathway.[12][13][14] A key event in apoptosis is the activation of a cascade of enzymes called caspases, particularly the executioner caspases-3 and -7.[12][16] Thiobenzoic acid derivatives have been shown to induce apoptosis by increasing the activity of caspase-3 and -7, leading to the systematic dismantling of the cancer cell.[12][17] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[15]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Some benzoic acid derivatives can halt the cancer cell cycle at specific checkpoints, such as the G2/M phase, preventing the cells from dividing and proliferating.[12][13]

  • Inhibition of Key Signaling Pathways: The survival and proliferation of cancer cells are often dependent on aberrant signaling pathways. Thiobenzoic acid derivatives have been shown to inhibit the activity of crucial enzymes like tyrosine kinases, which are often overactive in cancer cells and play a role in tumor growth and progression.[14][17]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driving factor in many diseases, including cardiovascular disease and some cancers.[18] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[18][19] Certain benzoic acid derivatives have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[20][21] By blocking NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory cascade.[18]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of thiobenzoic acid derivatives, a combination of well-established cellular and biochemical assays is essential. The following protocols provide a self-validating framework for assessing the key activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound.[22][23] It determines the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in vitro.[22][23] This information is crucial for initial screening and for guiding further mechanistic studies.

Methodology (Broth Microdilution): [22][23][24]

  • Preparation of Inoculum: A single colony of the test microorganism is cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).[22] The bacterial suspension is then adjusted to a standardized density, typically 0.5 McFarland, which corresponds to approximately 1.5 x 10^8 CFU/mL.[22] This suspension is further diluted to achieve the final desired inoculum concentration in the assay plate (e.g., 5 x 10^5 CFU/mL).[22]

  • Serial Dilution of Test Compound: The thiobenzoic acid derivative is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.[24]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[23]

  • Controls:

    • Positive Control: Wells containing broth and inoculum but no test compound to ensure bacterial growth.[25]

    • Negative Control (Sterility Control): Wells containing only broth to check for contamination.[25][26]

    • Vehicle Control: If the compound is dissolved in a solvent (e.g., DMSO), wells containing broth, inoculum, and the highest concentration of the solvent used should be included to rule out any solvent-induced effects.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[23][25]

  • Data Analysis: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[23][25] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[26]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28] It is a fundamental tool for evaluating the anticancer potential of a compound by measuring its ability to reduce the viability of cancer cells.

Methodology: [27][29][30]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[27]

  • Compound Treatment: The cells are treated with various concentrations of the thiobenzoic acid derivative for a specific duration (e.g., 24, 48, or 72 hours).[29]

  • Controls:

    • Untreated Control: Cells treated with vehicle only (e.g., media with DMSO) to represent 100% viability.

    • Blank Control: Wells containing media but no cells to subtract background absorbance.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[27][29] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[27][28]

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[27][30]

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[27] The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Protocol 3: Caspase-3/7 Activity Assay

Rationale: This assay specifically measures the activity of the key executioner caspases, caspase-3 and caspase-7, providing direct evidence of apoptosis induction.[16][31] It is a crucial step in confirming that the observed cytotoxicity is due to programmed cell death.

Methodology (Luminescent Assay): [31][32]

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the thiobenzoic acid derivative as described in the MTT assay protocol. A known apoptosis inducer (e.g., staurosporine) can be used as a positive control.[33]

  • Reagent Addition: A single reagent containing a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and cell lysis components is added to each well.[31][32]

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for cell lysis, caspase cleavage of the substrate, and generation of a luminescent signal.[32]

  • Data Analysis: The luminescence is measured using a luminometer. An increase in the luminescent signal in treated cells compared to untreated cells indicates an increase in caspase-3/7 activity and thus, apoptosis.[32]

Data Summary and Visualization

To facilitate the interpretation and comparison of experimental data, results should be presented in a clear and concise manner.

Table 1: Representative Biological Activities of Thiobenzoic Acid Derivatives
Compound ClassBiological ActivityTarget Organism/Cell LineKey MechanismIC50 / MICReference
Thiophenyl-pyrimidineAntibacterialStaphylococcus aureus (MRSA)Inhibition of FtsZ polymerization< 1 µg/mL[34]
2-Thioxo-benzo[g]quinazolin-4(3H)-oneAntibacterialGram-positive & Gram-negative bacteriaNot specifiedVaries[2]
Dihydroxybenzoic acid (DHBA)AnticancerHCT-15 (Colon Cancer)HDAC Inhibition, ROS induction, Caspase-3 activation~50 µM[12][13]
Tetrahydrobenzo[b]thiopheneAnticancerHepG2 (Liver Cancer)Apoptosis induction (Caspase-3/9 activation), Tyrosine Kinase Inhibition6-16 µM[17]
Nitroalkene benzoic acidAnti-inflammatoryMicrogliaNF-κB InhibitionNot specified[21]
3,4,5-Trihydroxy benzoic acid derivativeUrease InhibitionJack Bean UreaseNot specified0.07 µM[8]

Visualizing Mechanisms: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Diagram 1: Simplified Apoptotic Pathway Induced by Thiobenzoic Acid Derivatives

Apoptosis_Pathway TBA Thiobenzoic Acid Derivative Bax Bax (Pro-apoptotic) TBA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) TBA->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Apoptotic cascade initiated by a thiobenzoic acid derivative.

Diagram 2: Experimental Workflow for Screening and Mechanistic Analysis

Screening_Workflow Start Compound Library (Thiobenzoic Acid Derivatives) Screening Primary Screening (e.g., MIC or MTT Assay) Start->Screening Hit Identify 'Hit' Compounds Screening->Hit Screening->Hit Inactive DoseResponse Dose-Response & IC50/MIC Determination Hit->DoseResponse Active Mechanism Mechanism of Action Studies DoseResponse->Mechanism ApoptosisAssay Apoptosis Assays (Caspase Activity, Annexin V) Mechanism->ApoptosisAssay EnzymeAssay Enzyme Inhibition Assays (e.g., ICL, Urease, Kinase) Mechanism->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->PathwayAnalysis Lead Lead Compound Optimization ApoptosisAssay->Lead EnzymeAssay->Lead PathwayAnalysis->Lead

Caption: A logical workflow for identifying and characterizing bioactive thiobenzoic acid derivatives.

Conclusion and Future Directions

Thiobenzoic acid derivatives represent a versatile chemical scaffold with a rich pharmacology. Their ability to modulate multiple, distinct biological pathways—from microbial metabolism to cancer cell apoptosis and inflammatory signaling—underscores their significant therapeutic potential. The mechanisms outlined in this guide, including enzyme inhibition, apoptosis induction, and NF-κB modulation, provide a solid foundation for current and future research.

Future investigations should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for specific targets. Advanced techniques, such as transcriptomics and proteomics, will be invaluable in uncovering novel mechanisms and off-target effects. Furthermore, the development of in vivo models is a critical next step to validate the therapeutic efficacy and safety of lead compounds identified through the robust in vitro screening and mechanistic workflows described herein. The continued exploration of thiobenzoic acid derivatives holds great promise for the development of next-generation therapeutics to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

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Exploratory

A Technical Guide to the Discovery and History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, in its unadorned state, is the simplest aromatic carboxylic acid. Yet, this unassuming scaffold (C₆H₅COOH) has proven to be one of the most versatile and enduring building blocks in the history of chemistry.[1][2] Its amenability to substitution on the phenyl ring allows for the precise modulation of electronic, steric, and lipophilic properties, giving rise to a vast and diverse family of molecules.[1] This guide provides an in-depth exploration of the discovery and history of substituted benzoic acids, tracing their journey from natural curiosities to foundational components of modern medicine and industry. We will delve into the key synthetic innovations that unlocked their potential and examine the structure-activity relationships that continue to drive their development.

Part 1: From Natural Resins to the Dawn of Synthesis
1.1 The Discovery of the Benzoic Acid Core

The story of benzoic acid begins not in a laboratory, but with the aromatic resins of the Styrax tree. As far back as the 16th century, chemists like Nostradamus (1556) and Blaise de Vigenère (1596) described the isolation of a white, crystalline substance through the dry distillation of gum benzoin.[3][4][5][6] For a long period, this resin remained the sole source of what came to be known as benzoic acid.[3][5][7] It wasn't until 1832 that Justus von Liebig and Friedrich Wöhler elucidated its chemical composition, providing the foundational understanding of its structure.[3][5][6][7]

Early industrial synthesis was a rudimentary and often impure process, initially involving the reaction of benzotrichloride with calcium hydroxide in water.[3][4][7] This method, however, yielded products contaminated with chlorinated derivatives.[3][6][7] A significant leap forward came with the development of processes for the partial oxidation of toluene, a method that uses abundant starting materials and proceeds in high yield, eventually becoming the dominant commercial route.[3][4][5][6][8]

1.2 Salicylic Acid: The First Medically Significant Derivative

The first chapter in the rich history of substituted benzoic acids is dominated by salicylic acid (2-hydroxybenzoic acid). Long before its chemical structure was known, the medicinal properties of willow bark, a natural source of its precursor salicin, were recognized for relieving pain and fever.[1][9]

  • 1828: Johann Buchner isolates the active compound, salicin, from willow bark.[10]

  • 1838: Italian chemist Raffaele Piria successfully converts salicin into a more potent acidic form, which he names salicylic acid.[9][10][11][12]

  • 1860: The era of synthetic salicylic acid begins. Hermann Kolbe develops a method for its synthesis from phenol and carbon dioxide, a landmark achievement in organic chemistry.[9][11][13] This process, later optimized by Rudolf Schmitt and known as the Kolbe-Schmitt reaction , made large-scale industrial production possible, drastically reducing its cost and making it widely available.[12][13][14]

Despite its efficacy, salicylic acid's use was hampered by severe gastric irritation.[12][15] This critical drawback spurred the next major innovation.

1.3 Aspirin: A Triumph of Medicinal Chemistry

The quest to mitigate the side effects of salicylic acid led directly to the synthesis of one of the most widely used drugs in history.

  • 1853: French chemist Charles Frédéric Gerhardt performs the first synthesis of acetylsalicylic acid by reacting acetyl chloride with sodium salicylate.[1][16] However, his method was impractical and the compound was not pursued commercially.

  • 1897: At the pharmaceutical company Bayer, chemist Felix Hoffmann, reportedly motivated by his father's struggles with the harshness of salicylic acid for treating rheumatism, develops a commercially viable and pure synthesis of acetylsalicylic acid.[10][12][17]

  • 1899: Bayer markets the new compound under the trade name "Aspirin," a name derived from "A" for acetyl and "spirin" from Spiraea ulmaria, a plant also rich in salicylates.[1][10] This marked the birth of a blockbuster drug and demonstrated the profound impact of targeted chemical modification on therapeutic outcomes.[15]

The timeline below illustrates the foundational discoveries that set the stage for the broader exploration of substituted benzoic acids.

G cluster_16th_Century 16th Century cluster_19th_Century 19th Century 1556 Nostradamus describes dry distillation of gum benzoin 1832 Liebig & Wöhler determine composition of Benzoic Acid 1838 Piria isolates Salicylic Acid 1832->1838 1853 Gerhardt first synthesizes Acetylsalicylic Acid 1838->1853 1860 Kolbe discovers synthesis of Salicylic Acid 1853->1860 1884 Sandmeyer Reaction discovered 1860->1884 1897 Hoffmann develops commercial synthesis of Aspirin 1884->1897

Caption: General workflow for the synthesis of substituted benzoic acids via toluene oxidation.

2.2 Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a key method for introducing functional groups directly onto the benzoic acid ring. However, the carboxylic acid group is a deactivating and meta-directing substituent. [5][18][19]This means that direct substitution reactions on benzoic acid are slower than on benzene itself and will primarily yield the meta-substituted product.

  • Nitration: Treating benzoic acid with a mixture of concentrated nitric and sulfuric acids introduces a nitro (-NO₂) group, predominantly at the meta position, to form 3-nitrobenzoic acid. [5][15]* Halogenation: The introduction of a halogen (e.g., -Br, -Cl) requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), and also results in meta-substitution. [18] The directing effect of the carboxyl group is a critical consideration in synthetic strategy. To achieve ortho or para substitution, chemists must often employ multi-step pathways, such as starting with a different substituent that directs ortho/para and then converting it to a carboxylic acid later in the sequence.

2.3 The Sandmeyer Reaction: A Gateway to Diverse Functionality

The discovery of the Sandmeyer reaction by Traugott Sandmeyer in 1884 was a monumental breakthrough. [3][5][20]It provided a reliable method to convert primary aromatic amines (anilines) into a wide variety of other functional groups via a diazonium salt intermediate. This was particularly transformative because it allowed access to substitution patterns that were difficult or impossible to achieve through direct EAS.

The general process involves:

  • Diazotization: The starting aminobenzoic acid is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a thermally unstable diazonium salt. [21][22]2. Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group (-N₂⁺) with a chloro, bromo, or cyano group, respectively. [1][5] This reaction sequence opened the door to synthesizing a vast array of chloro-, bromo-, and cyano-substituted benzoic acids from readily available aminobenzoic acid precursors. [23]For example, it provides a route to synthesize p-chlorobenzoic acid from p-aminobenzoic acid. [24]

Caption: The Sandmeyer reaction workflow for converting aminobenzoic acids.

Part 3: Structure-Activity Relationships (SAR) and Key Derivatives

The systematic synthesis of substituted benzoic acids allowed researchers to observe how different functional groups influenced the molecule's properties and biological activity. This study of structure-activity relationships (SAR) is the intellectual engine of drug discovery. [10]

3.1 Influence of Substituents on Acidity (pKa)

The acidity of the carboxylic acid group is highly sensitive to the electronic nature of the substituents on the aromatic ring. [21]This is a foundational concept in physical organic chemistry.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-Cl, -Br) are electron-withdrawing. They pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) and thereby increasing the acidity (lowering the pKa value). [10][21]For instance, the pKa of benzoic acid is 4.20, while the pKa of 2-nitrobenzoic acid is a much more acidic 2.17. [22]* Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), amino (-NH₂), or methyl (-CH₃) are electron-donating. They push electron density into the ring, destabilizing the carboxylate anion and decreasing the acidity (increasing the pKa value). [10][21]

    Compound Substituent (Position) pKa Value
    Benzoic acid None 4.20 [7]
    2-Nitrobenzoic acid -NO₂ (ortho) 2.17 [22]
    3-Nitrobenzoic acid -NO₂ (meta) 3.45 [22]
    4-Nitrobenzoic acid -NO₂ (para) 3.44 [25]
    2-Hydroxybenzoic acid -OH (ortho) 2.97 [7]
    3-Hydroxybenzoic acid -OH (meta) 4.06 [7]
    4-Hydroxybenzoic acid -OH (para) 4.48 [7]
    2-Aminobenzoic acid -NH₂ (ortho) 4.78 [7]

    | 3-Aminobenzoic acid | -NH₂ (meta) | 4.55 [7]|

Note: The ortho-hydroxybenzoic acid (salicylic acid) is unusually acidic due to intramolecular hydrogen bonding which stabilizes the conjugate base.

3.2 Key Classes of Substituted Benzoic Acids and Their Impact

The isomers of aminobenzoic acid have found diverse applications. para-Aminobenzoic acid (PABA), known since 1863, was once considered a B vitamin. [26]Its primary historical application was as a UVB-absorbing agent in early sunscreens, a use patented in 1943. [12][17]However, concerns about skin sensitization led to its decline in popularity for this purpose. [12][16]PABA is also a crucial intermediate for bacteria in the synthesis of folic acid, a mechanism famously exploited by sulfonamide antibiotics, which act as competitive inhibitors. Its derivatives remain important building blocks in the synthesis of dyes and pharmaceuticals. [6]

The strong electron-withdrawing nature of the nitro group makes nitrobenzoic acids important intermediates. They are significantly more acidic than benzoic acid itself. [15][25]Their synthesis is typically achieved either by the direct nitration of benzoic acid (yielding primarily the meta isomer) or by the oxidation of the corresponding nitrotoluenes. [15][25]A primary use of nitrobenzoic acids is as precursors to aminobenzoic acids through reduction of the nitro group. [15]For example, 4-nitrobenzoic acid is a key precursor to 4-aminobenzoic acid, which is used to prepare the local anesthetic procaine. [27]

Halogenated benzoic acids are valuable intermediates in organic synthesis and are found in numerous pharmaceuticals and agrochemicals. Their synthesis often relies on methods like the Sandmeyer reaction from aminobenzoic acids or the oxidation of chlorotoluenes. [24]The presence of the chlorine atom modifies the lipophilicity and electronic character of the molecule, which can be crucial for tuning its biological activity and pharmacokinetic properties. For instance, chloro-substituted benzoic acid derivatives have been investigated for their anticancer properties. [18]

Part 4: Experimental Protocols

The following protocols are representative of the key synthetic transformations discussed in this guide. They are presented in a step-by-step format to provide a practical understanding of these foundational reactions.

Protocol 1: Synthesis of p-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene

Objective: To synthesize p-nitrobenzoic acid by oxidizing the methyl group of p-nitrotoluene using sodium dichromate.

Causality: This protocol demonstrates a robust and classical method for converting an activated methyl group on an aromatic ring into a carboxylic acid. The choice of a strong oxidizing agent like dichromate ensures complete oxidation. The workup procedure is designed to separate the acidic product from unreacted starting material and inorganic byproducts.

Materials:

  • p-Nitrotoluene

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sulfuric Acid (H₂SO₄) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add p-nitrotoluene (1.0 eq), sodium dichromate (1.3 eq), and water.

  • Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid to the flask. The addition is exothermic, and the rate should be controlled to maintain the reaction temperature. The mixture will heat up, causing the p-nitrotoluene to melt and the oxidation to begin. [16]3. Reaction Monitoring: Continue stirring until the oxidation is complete, which is often indicated by a change in color as the Cr(VI) is reduced.

  • Quenching and Filtration: Cool the reaction mixture and add a volume of cold water. Filter the crude solid product through a cloth or Buchner funnel and wash with cold water. [16]5. Purification (Acid Wash): To remove chromium salts, suspend the crude product in a 5% sulfuric acid solution, warm the mixture gently with agitation, then cool and filter again. [16]6. Purification (Base Extraction): Dissolve the washed product in a 5% sodium hydroxide solution. The p-nitrobenzoic acid will form its water-soluble sodium salt, while unreacted p-nitrotoluene and residual chromium hydroxide will not. Filter this solution to remove the insoluble impurities. [4][16]7. Precipitation: Slowly pour the filtrate into a beaker containing a stirred solution of 15% sulfuric acid. The p-nitrobenzoic acid will precipitate out as a light-yellow solid. [4]8. Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Synthesis of m-Chlorobenzoic Acid via Sandmeyer Reaction

Objective: To synthesize m-chlorobenzoic acid from m-aminobenzoic acid.

Causality: This protocol illustrates the power of the Sandmeyer reaction to introduce a halogen to an aromatic ring at a position that may be difficult to access via direct electrophilic substitution. The two-stage process—diazotization followed by copper-catalyzed substitution—is a classic and reliable strategy. Precise temperature control is critical for the stability of the diazonium salt intermediate.

Materials:

  • m-Aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve m-aminobenzoic acid in an aqueous solution of hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. [24] * In a separate flask, prepare a concentrated aqueous solution of sodium nitrite and cool it in the ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred aminobenzoic acid solution. Maintain the temperature below 5 °C throughout the addition. [21][24]This forms the m-carboxybenzenediazonium chloride solution.

  • Copper(I) Chloride Solution Preparation:

    • In a separate, larger flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. [24] * Effervescence (evolution of nitrogen gas) will occur. Allow the reaction to proceed until gas evolution ceases. [24] * Gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, which should cause the m-chlorobenzoic acid to precipitate.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure m-chlorobenzoic acid.

Conclusion

The history of substituted benzoic acids is a compelling narrative of scientific discovery, chemical innovation, and the rational design of functional molecules. From the early isolation of benzoic acid from natural resins to the strategic synthesis of blockbuster drugs like aspirin, this class of compounds has been central to the development of organic and medicinal chemistry. The elucidation of key synthetic pathways—such as the oxidation of toluenes, electrophilic aromatic substitution, and the Sandmeyer reaction—provided the necessary tools to build a vast and diverse molecular library. The systematic study of these derivatives, in turn, led to a sophisticated understanding of structure-activity relationships, allowing scientists to tune molecular properties for specific applications in medicine, agriculture, and materials science. The benzoic acid scaffold, in all its substituted forms, remains a cornerstone of modern drug discovery, a testament to its enduring versatility and importance. [1]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for the investigation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a novel small molecule with unexplored potential in medicinal chemistry. In the absence...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the investigation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a novel small molecule with unexplored potential in medicinal chemistry. In the absence of direct published data on this specific compound, this guide establishes a research framework built upon established principles of medicinal chemistry and structure-activity relationships (SAR) derived from analogous compounds. We present hypothesized therapeutic applications, a plausible synthetic route, and detailed protocols for a primary screening cascade to evaluate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended to serve as a foundational roadmap for researchers seeking to explore the therapeutic utility of this and related chemical entities.

Introduction and Scientific Rationale

2-(4-Ethylphenylcarbonothioyl)benzoic acid is an aromatic organic compound characterized by three key structural motifs: a benzoic acid core, a thiocarbonyl linker, and a 4-ethylphenyl substituent. While this specific molecule remains uncharacterized in the biological literature, its constituent parts are well-represented in a multitude of pharmacologically active agents.

  • Benzoic Acid Scaffold: The benzoic acid moiety is a privileged structure in medicinal chemistry, found in a wide range of approved drugs and clinical candidates. Its derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

  • Thiocarbonyl Group: The replacement of a carbonyl oxygen with sulfur to form a thiocarbonyl group can significantly alter a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. Thioamides and other thiocarbonyl-containing compounds have demonstrated potent biological effects, including antitumor and antimicrobial activities.[3][4]

  • 4-Ethylphenyl Group: The terminal 4-ethylphenyl group provides a lipophilic region that can engage in hydrophobic interactions within protein binding pockets. The size, shape, and electronic nature of substituents on this ring can be systematically modified to probe structure-activity relationships and optimize potency and selectivity.[5]

The combination of these features in a single molecule presents a compelling case for its investigation as a novel therapeutic agent. This guide outlines the initial steps a medicinal chemistry program would undertake to synthesize and characterize the biological potential of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Proposed Research and Screening Workflow

A logical, phased approach is essential for efficiently evaluating the potential of a new chemical entity. The following workflow is proposed as a starting point for the investigation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Decision synthesis Chemical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization screen_anti Anticancer Screening (MTT Assay) characterization->screen_anti Test Compound screen_micro Antimicrobial Screening (MIC Assay) characterization->screen_micro Test Compound screen_inflam Anti-inflammatory Screening (NO Assay) characterization->screen_inflam Test Compound analysis Hit Identification & Potency Analysis screen_anti->analysis screen_micro->analysis screen_inflam->analysis decision Go/No-Go Decision for Lead Optimization analysis->decision

Caption: Proposed workflow for the synthesis and initial biological evaluation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Synthesis Protocol

The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid can be approached through several routes. A plausible and efficient method involves the thionation of the corresponding keto-acid precursor, 2-(4-ethylbenzoyl)benzoic acid.

Protocol 3.1: Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Principle: This two-step protocol first involves a Friedel-Crafts acylation to synthesize the ketone intermediate, 2-(4-ethylbenzoyl)benzoic acid. The second step is a thionation reaction using Lawesson's reagent to convert the ketone to the desired thioketone.

Step 1: Synthesis of 2-(4-ethylbenzoyl)benzoic acid

  • Reaction Setup: To a stirred mixture of phthalic anhydride (1.0 eq) in ethylbenzene (used as both reactant and solvent), add anhydrous aluminum chloride (AlCl₃) (2.0 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complex and precipitate the product.

  • Purification: If excess ethylbenzene is present, it can be removed by steam distillation. Filter the resulting solid, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(4-ethylbenzoyl)benzoic acid.

Step 2: Thionation to 2-(4-Ethylphenylcarbonothioyl)benzoic acid

  • Reaction Setup: Dissolve the 2-(4-ethylbenzoyl)benzoic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the conversion of the starting material to the product by TLC. The product will likely have a different color (often yellow or orange) and a lower Rf value.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product, 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Hypothesized Therapeutic Applications & Screening Protocols

Based on the activities of structurally related molecules, we hypothesize three primary areas of therapeutic potential for investigation.

Anticancer Activity

Rationale: Benzoic acid derivatives and organosulfur compounds are well-documented classes of anticancer agents.[1][6] They can induce apoptosis, inhibit key signaling pathways, or interfere with cellular metabolism. The thiocarbonyl group, in particular, can act as a metal chelator or participate in unique interactions with biological targets. Thiobenzanilides, for example, have shown promising activity against melanoma and breast cancer cell lines.[3]

Screening Protocol: MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Cell Culture: Plate human cancer cells from the selected panel (see Table 1) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(4-Ethylphenylcarbonothioyl)benzoic acid in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

| Table 1: Proposed Panel for Anticancer Screening | | :--- | :--- | :--- | | Cell Line | Cancer Type | Rationale | | MCF-7 | Breast (Estrogen Receptor +) | High prevalence cancer, tests hormone-dependent pathways. | | MDA-MB-231 | Breast (Triple Negative) | Represents an aggressive and hard-to-treat cancer subtype. | | A549 | Lung | Leading cause of cancer mortality worldwide. | | HCT-116 | Colon | Common gastrointestinal cancer. | | A375 | Melanoma | Skin cancer; related thiobenzanilides have shown activity.[3] |

Antimicrobial Activity

Rationale: Benzoic acid itself is used as a preservative due to its antimicrobial properties.[7] Furthermore, sulfur-containing compounds, including thiosemicarbazones and other related structures, have demonstrated broad-spectrum antibacterial and antifungal activity.[4][8] The mechanism often involves membrane disruption, enzyme inhibition, or metal chelation essential for microbial survival.

Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]

  • Strain Preparation: Prepare a standardized inoculum of the test microorganisms (see Table 2) equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the diluted microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative/sterility control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37 °C for 16-24 hours for bacteria, or at 30 °C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]

| Table 2: Proposed Panel for Antimicrobial Screening | | :--- | :--- | :--- | | Organism | Type | Clinical Relevance | | Staphylococcus aureus | Gram-positive Bacteria | Common cause of skin and systemic infections, including MRSA. | | Escherichia coli | Gram-negative Bacteria | Represents common enteric pathogens and urinary tract infections. | | Pseudomonas aeruginosa | Gram-negative Bacteria | Opportunistic pathogen known for antibiotic resistance. | | Candida albicans | Fungal (Yeast) | Common cause of opportunistic fungal infections. |

Anti-inflammatory Activity

Rationale: Many benzoic acid derivatives possess anti-inflammatory properties. The well-known nonsteroidal anti-inflammatory drugs (NSAIDs) are a prime example. The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) or the suppression of pro-inflammatory signaling pathways such as NF-κB.[12]

Screening Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Principle: Macrophages, when stimulated with the bacterial endotoxin LPS, produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of a compound to inhibit NO production, a key indicator of anti-inflammatory activity.[13]

  • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-(4-Ethylphenylcarbonothioyl)benzoic acid for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response. Include a positive control (e.g., Dexamethasone).

  • Incubation: Incubate the plates for 24 hours at 37 °C.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.

G LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO TestCompound 2-(4-Ethylphenylcarbonothioyl) benzoic acid TestCompound->NFkB Hypothesized Inhibition Point

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Data Interpretation and Future Directions

The primary screening cascade outlined above will generate IC₅₀ or MIC values for 2-(4-Ethylphenylcarbonothioyl)benzoic acid across three key therapeutic areas.

  • "Hit" Identification: A compound is typically considered a "hit" if it shows significant activity (e.g., IC₅₀ or MIC in the low micromolar range, <10-20 µM) in one or more of the primary assays with minimal cytotoxicity in non-cancerous cell lines (to be tested in secondary screening).

  • Go/No-Go Decision: If a promising and selective hit is identified, a "Go" decision would trigger the next phase of research. This involves lead optimization, where analogues of the hit compound are synthesized to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • Mechanism of Action Studies: For active compounds, secondary assays would be required to elucidate the mechanism of action. This could involve enzyme inhibition assays (e.g., COX-1/2), target-based binding assays, or broader pathway analysis to understand how the compound exerts its biological effect.

Conclusion

While 2-(4-Ethylphenylcarbonothioyl)benzoic acid is currently a molecule of unknown biological function, its chemical structure contains features common to many successful therapeutic agents. The systematic approach detailed in this guide—encompassing rational synthesis, hypothesis-driven screening, and established protocols—provides a robust framework for its initial investigation. The data generated from these studies will be critical in determining whether this compound or its derivatives warrant further development as leads for new medicines.

References

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Sources

Application

Application Note &amp; Protocols: Characterizing 2-(4-Ethylphenylcarbonothioyl)benzoic acid as a Novel Modulator of Inflammatory Signaling

An in-depth guide for researchers, scientists, and drug development professionals on the experimental application of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Introduction: Rationale and Scientific Context 2-(4-Ethylph...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental application of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Introduction: Rationale and Scientific Context

2-(4-Ethylphenylcarbonothioyl)benzoic acid is an aromatic carboxylic acid derivative with the molecular formula C₁₆H₁₄O₂S[1]. Its structure, featuring a benzoic acid moiety and a carbonothioyl group, presents a compelling case for investigation as a bioactive molecule. Benzoic acid and its derivatives have a long history of use and have been noted for a range of biological activities, including anti-inflammatory and antimicrobial properties[2][3].

The presence of the carbonothioyl (C=S) functional group is of particular interest. This group can confer thiol-reactivity, enabling the molecule to potentially form covalent bonds with cysteine residues in proteins[4][5]. While this reactivity can lead to non-specific interactions, it is also a mechanism exploited by many targeted covalent inhibitor drugs to achieve high potency and prolonged duration of action[6].

Given these structural features, we hypothesize that 2-(4-Ethylphenylcarbonothioyl)benzoic acid may function as an anti-inflammatory agent by targeting key proteins in inflammatory signaling pathways. This guide provides a comprehensive experimental framework to investigate its potential as an inhibitor of the NLRP3 inflammasome, a critical mediator of innate immunity and a high-value target in drug discovery for a host of inflammatory diseases[7][8][9].

PropertyValueSource
IUPAC Name 2-(4-ethylbenzenecarbothioyl)benzoic acidPubChem[1]
Molecular Formula C₁₆H₁₄O₂SPubChem[1]
Molecular Weight 270.3 g/mol PubChem[1]
XLogP3-AA 4.2PubChem[1]

The NLRP3 Inflammasome: A Key Target in Inflammation

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a pivotal role in the inflammatory response[9]. Its activation is a two-step process, making it an excellent system for dissecting the mechanism of potential inhibitors[7].

  • Priming (Signal 1): Initiated by stimuli like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway[7][10].

  • Activation (Signal 2): A diverse range of stimuli, such as nigericin or ATP, trigger the assembly of the NLRP3 protein with the adapter protein ASC and pro-caspase-1[9].

This assembly leads to the auto-catalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted[9][11]. Dysregulation of the NLRP3 inflammasome is linked to numerous chronic inflammatory and autoimmune diseases[9].

cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Gene Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B Pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3 NLRP3 Protein NLRP3_mRNA->NLRP3 Nigericin Nigericin / ATP Assembly Inflammasome Assembly Nigericin->Assembly active_caspase1 Active Caspase-1 Assembly->active_caspase1 pro_caspase1 Pro-Caspase-1 pro_caspase1->Assembly ASC ASC ASC->Assembly NLRP3->Assembly mature_IL1B Mature IL-1β active_caspase1->mature_IL1B Cleavage pro_IL1B->mature_IL1B Secretion Secretion & Inflammation mature_IL1B->Secretion Compound Hypothesized Inhibition Point (2-(4-Ethylphenyl...)) Compound->Assembly

Caption: The canonical NLRP3 inflammasome activation pathway and hypothesized point of inhibition.

Experimental Workflow for Compound Characterization

A systematic, multi-step approach is essential for characterizing a novel compound's anti-inflammatory potential. This workflow ensures that primary activity is confirmed, dose-dependency is established, and potential liabilities like cytotoxicity are identified early.

A Compound Preparation & QC B Primary Screening: NLRP3 Inhibition Assay (IL-1β ELISA) A->B C Dose-Response Analysis (IC₅₀ Determination) B->C D Cytotoxicity Assay (LDH Release) B->D Run in parallel E Mechanistic Assays: Caspase-1 Activity C->E F Target Engagement: Thiol-Reactivity Assay C->F G Data Interpretation & Go/No-Go Decision D->G E->G F->G

Caption: General experimental workflow for anti-inflammatory drug discovery.[12]

Detailed Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol assesses the ability of 2-(4-Ethylphenylcarbonothioyl)benzoic acid to inhibit the secretion of IL-1β from differentiated, LPS-primed THP-1 human monocytic cells.

A. Rationale & Scientific Principles THP-1 cells are a well-established human monocytic leukemia cell line that can be differentiated into macrophage-like cells, which reliably express all components of the NLRP3 inflammasome pathway[13]. The two-signal stimulation model (LPS followed by nigericin) provides a robust and reproducible method to induce NLRP3-dependent IL-1β secretion[8]. Measuring IL-1β in the supernatant via ELISA provides a sensitive and quantitative readout of inflammasome activity[14].

B. Materials & Reagents

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Test Compound)

  • MCC950 (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • Human IL-1β ELISA Kit[15]

  • LDH Cytotoxicity Assay Kit[7]

C. Step-by-Step Methodology

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate, seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in media containing 50 nM PMA.

    • Incubate for 48-72 hours. Differentiated cells will become adherent.

    • After incubation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh, PMA-free medium. Allow cells to rest for 24 hours[7].

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL to each well (except for negative controls)[12].

    • Incubate for 3-4 hours at 37°C[7].

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound and the positive control (MCC950) in cell culture medium. A common starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • After the priming step, gently add the desired concentrations of the compounds to the respective wells.

    • Incubate for 1 hour at 37°C[7].

  • Activation (Signal 2):

    • Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells[7].

    • Incubate for 1 hour at 37°C.

  • Sample Collection & Analysis:

    • Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell culture supernatant for analysis.

    • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely[14][15].

    • Cytotoxicity Assessment: Use a portion of the supernatant to measure LDH release with a commercial kit, as per the manufacturer's protocol. This is critical to ensure that inhibition of IL-1β is not due to cell death[7].

Protocol 2: Mechanistic Readout - Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1, the protease responsible for cleaving pro-IL-1β. It helps confirm that the compound acts upstream of or at the level of caspase-1 activation.

A. Rationale & Scientific Principles Active caspase-1 specifically recognizes and cleaves a tetrapeptide sequence, most commonly YVAD or WEHD[16]. Commercial assays provide a substrate where this peptide is linked to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). Cleavage by active caspase-1 releases the reporter molecule, which can be quantified by a fluorometer or spectrophotometer, providing a direct measure of enzyme activity[11]. This can be performed on cell lysates or directly in the culture supernatant using specialized kits[17].

B. Materials & Reagents

  • Supernatant or cell lysates from Protocol 1

  • Caspase-1 Fluorometric or Colorimetric Assay Kit (e.g., based on YVAD-AFC or WEHD-pNA cleavage)[16]

  • Microplate reader (fluorometer or spectrophotometer)

C. Step-by-Step Methodology

  • Sample Preparation:

    • Follow the setup from Protocol 1 (steps C.1 to C.4).

    • After the final incubation, prepare samples according to the chosen Caspase-1 assay kit's instructions. This may involve centrifuging the plate and using the supernatant, or lysing the cells directly in the well[16][17].

  • Enzymatic Reaction:

    • Add the Caspase-1 substrate (e.g., YVAD-AFC) and reaction buffer to each well as specified by the kit manufacturer.

    • Incubate the plate at 37°C for 1-2 hours, protected from light[16].

  • Data Acquisition:

    • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a microplate reader[11].

Data Analysis and Interpretation

A. Calculations

  • For both IL-1β and Caspase-1 assays, normalize the data by setting the vehicle-treated, LPS + Nigericin stimulated group as 100% activity and the unstimulated control as 0%.

  • Plot the percentage inhibition against the log concentration of the test compound.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC₅₀).

  • For the cytotoxicity assay, calculate the percentage of LDH release relative to a positive control (fully lysed cells)[7].

B. Representative Data Summary (Hypothetical)

CompoundIL-1β Release IC₅₀ (µM)Caspase-1 Activity IC₅₀ (µM)Cytotoxicity (LDH Release @ 50 µM)
2-(4-Ethyl...)benzoic acid 5.26.1< 5%
MCC950 (Control) 0.050.08< 5%

C. Interpretation The hypothetical data above would suggest that 2-(4-Ethylphenylcarbonothioyl)benzoic acid is a moderately potent inhibitor of the NLRP3 inflammasome pathway. The similar IC₅₀ values for both IL-1β release and caspase-1 activity indicate its mechanism of action is likely at or upstream of caspase-1 activation. The low cytotoxicity suggests the observed inhibition is specific to the inflammatory pathway and not a result of cell death.

References

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  • ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of.... Retrieved from [Link]

  • Justlong in Food. (2024, January 29). Chemical Properties of Benzoic Acid: Detailed Analysis. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). 1. General description. Retrieved from [Link]

  • anveshanaindia.com. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2026, February 24). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Retrieved from [Link]

Sources

Method

Application Note: 2-(4-Ethylphenylcarbonothioyl)benzoic Acid as a Versatile Intermediate in Organic Synthesis

Executive Summary 2-(4-Ethylphenylcarbonothioyl)benzoic acid (EPCBA) is a highly specialized organosulfur intermediate characterized by an ortho-substituted benzoic acid framework bearing a reactive 4-ethylphenyl thioket...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Ethylphenylcarbonothioyl)benzoic acid (EPCBA) is a highly specialized organosulfur intermediate characterized by an ortho-substituted benzoic acid framework bearing a reactive 4-ethylphenyl thioketone (carbonothioyl) moiety[1]. While its direct oxygen analogue, 2-(4-ethylbenzoyl)benzoic acid, is a widely recognized industrial precursor for 2-ethylanthraquinone (used in hydrogen peroxide production)[2], the substitution of the carbonyl oxygen with sulfur fundamentally alters the molecule's electronic landscape.

The C=S double bond in EPCBA possesses a significantly smaller HOMO-LUMO energy gap compared to a C=O bond[3]. This electronic configuration renders the carbonothioyl group highly polarizable and exceptionally reactive, allowing EPCBA to function as a "superdienophile" in cycloadditions[4] and as a primed electrophile for intramolecular cyclizations. This application note details the field-proven protocols for utilizing EPCBA in the synthesis of advanced photoinitiators (10-thioanthrones) and complex heterocyclic scaffolds (dihydrothiopyrans).

Physicochemical Profiling & Reactivity Causality

The reactivity of EPCBA is dictated by the interplay between the electron-withdrawing carboxylic acid group and the polarizable thioketone. The ortho-carboxylic acid lowers the LUMO of the adjacent C=S bond, enhancing its susceptibility to nucleophilic attack and cycloaddition.

PropertyValueCausality / Synthetic Implication
Molecular Formula C₁₆H₁₄O₂SContains both a hard electrophile (C=O) and a soft electrophile (C=S).
Molecular Weight 270.3 g/mol [1]Standard stoichiometric calculations apply; high atom economy in cyclizations.
C=S Bond Length ~1.63 Å[3]Longer and weaker than C=O (~1.22 Å), driving its high reactivity.
Visual Appearance Deep blue/green solidThe small HOMO-LUMO gap results in visible light absorption[3]. Reaction completion is self-validating via color loss.

Application 1: Intramolecular Cyclization to 10-Thioanthrone Derivatives

Mechanistic Insights

The synthesis of anthraquinone derivatives typically relies on the acid-catalyzed intramolecular Friedel-Crafts acylation of benzoylbenzoic acids[5]. For EPCBA, standard fuming sulfuric acid can risk over-oxidation of the sensitive C=S bond. Therefore, Trifluoromethanesulfonic acid (TfOH) is selected as a non-oxidizing superacid. TfOH protonates the carboxylic acid, driving dehydration to form a highly electrophilic acylium ion, which subsequently attacks the adjacent 4-ethylphenyl ring to yield 2-ethyl-10-thioxoanthracen-9(10H)-one (a 10-thioanthrone).

G A EPCBA (Substrate) B Acylium Ion Intermediate A->B TfOH (-H2O) C Electrophilic Aromatic Substitution B->C Intramolecular Attack D 2-Ethyl-10-thioanthrone (Product) C->D Deprotonation

Intramolecular Friedel-Crafts cyclization pathway of EPCBA to 10-thioanthrone.

Step-by-Step Protocol
  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and argon inlet, charge 5.0 g (18.5 mmol) of EPCBA.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 25 mL of anhydrous Trifluoromethanesulfonic acid (TfOH) dropwise over 15 minutes to prevent localized exothermic degradation of the thioketone.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 80 °C. Stir continuously for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction visually. The initial deep blue/green color of the thioketone will transition to a vibrant yellow/orange, indicating the destruction of the isolated C=S chromophore and the formation of the highly conjugated 10-thioanthrone system.

  • Quenching: Cool the mixture to room temperature and carefully pour it over 250 g of crushed ice under vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH.

  • Purification: Recrystallize the crude solid from glacial acetic acid or ethanol to afford the pure 2-ethyl-10-thioanthrone.

Application 2: Hetero-Diels-Alder (HDA) Cycloaddition

Mechanistic Insights

Diaryl thioketones are classified as "superdienophiles" due to their exceptional reactivity toward 1,3-dienes[4][6]. Unlike standard Diels-Alder reactions that require prolonged heating, the HDA reaction of EPCBA proceeds rapidly at room temperature. Heating must be explicitly avoided, as it can induce retro-Diels-Alder fragmentation or unwanted dimerization of the thioketone.

HDA A EPCBA (Superdienophile) C [4+2] Cycloaddition Transition State A->C HOMO-LUMO Interaction B 1,3-Diene (e.g., Isoprene) B->C D Dihydrothiopyran Scaffold C->D Room Temp Reaction

Hetero-Diels-Alder [4+2] cycloaddition of EPCBA with a 1,3-diene.

Step-by-Step Protocol
  • Solvent Preparation: Dissolve 2.7 g (10.0 mmol) of EPCBA in 20 mL of anhydrous dichloromethane (DCM) in a 50 mL flask at 20 °C. The solution will exhibit a characteristic deep blue coloration[3].

  • Diene Addition: Add 1.36 g (20.0 mmol, 2.0 eq) of isoprene (or 2,3-dimethyl-1,3-butadiene) in a single portion. Seal the flask and stir at room temperature (20–25 °C).

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) and visual inspection. The reaction is complete when the deep blue color completely dissipates to a pale yellow/colorless solution, confirming the conversion of the C=S bond into a saturated thioether linkage within the new six-membered ring.

  • Work-up: Evaporate the DCM and excess diene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dihydrothiopyran derivative via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to yield the pure cycloadduct.

Quantitative Reaction Data

The following table summarizes the optimized parameters and expected quantitative outcomes for the described workflows.

Reaction TypeReagents / CatalystsTemp (°C)Time (h)Visual IndicatorExpected Yield (%)
Intramolecular Cyclization EPCBA, TfOH (neat)80 °C2.0Blue → Yellow/Orange85 - 92%
Hetero-Diels-Alder (HDA) EPCBA, Isoprene, DCM20 °C0.5 - 1.0Blue → Pale Yellow90 - 96%

References

  • PubChem : "2-(4-Ethylphenylcarbonothioyl)benzoic acid" - National Center for Biotechnology Information. URL:[Link]

  • Wikipedia : "Thiobenzophenone" - Wikimedia Foundation. URL: [Link]

  • ZORA (Zurich Open Repository and Archive) : "Hetero-Diels-Alder reactions of hetaryl-thiochalcones with acetylenic dienophiles" - University of Zurich. URL:[Link]

  • SciSpace : "Hetero-Diels-Alder Reactions of α-Nitrosoalkenes with Ferrocenyl, Hetaryl and Cycloaliphatic Thioketones". URL: [Link](Note: SciSpace standard domain)

Sources

Application

developing derivatives of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Application Note: Developing Derivatives of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid for Bioconjugation and Advanced Photochemistry Executive Summary & Mechanistic Rationale 2-(4-Ethylphenylcarbonothioyl)benzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Derivatives of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid for Bioconjugation and Advanced Photochemistry

Executive Summary & Mechanistic Rationale

2-(4-Ethylphenylcarbonothioyl)benzoic acid (PubChem CID 155895126)[1] is a highly versatile diaryl thioketone characterized by its reactive carbonothioyl (C=S) core and an ortho-substituted carboxylic acid handle. While traditional benzophenones are ubiquitous in synthetic chemistry, the substitution of oxygen for sulfur fundamentally alters the molecular orbital landscape. The lower electronegativity and larger atomic radius of sulfur reduce the energy gap between the non-bonding (n) and anti-bonding (π*) orbitals. This shifts the absorption spectrum into the visible/near-UV range and dramatically increases the polarizability of the double bond[2].

As a Senior Application Scientist, I leverage this unique electronic structure for two cutting-edge workflows:

  • Superdienophile Bioconjugation: The highly polarizable C=S bond undergoes ultrafast, catalyst-free Hetero-Diels-Alder (HDA) cycloadditions with dienes, making it an elite bioorthogonal probe.

  • Macromolecular Type II Photoinitiation: The thioketone acts as a highly efficient hydrogen-abstracting photoinitiator. The ortho-carboxyl group allows for covalent anchoring to polymer backbones, eliminating photoinitiator migration in sensitive applications (e.g., food packaging, medical implants)[3].

Workflow 1: Hetero-Diels-Alder (HDA) Bioconjugation

Unlike copper-catalyzed click chemistry, HDA reactions utilizing diaryl thioketones require no toxic metal catalysts and proceed at exceptionally high reaction rates (


 > 10³ M⁻¹ s⁻¹). The carboxylic acid of 2-(4-Ethylphenylcarbonothioyl)benzoic acid is first activated via EDC/NHS to form an amine-reactive ester, which is conjugated to a carrier protein or PEG. This "thioketone-tagged" carrier can then rapidly capture any diene-functionalized target.

HDA_Workflow A 2-(4-Ethylphenylcarbonothioyl) benzoic acid B EDC/NHS Activation (4°C) A->B Step 1 D Thioketone-Carrier Conjugate B->D Step 2 C Amine-Carrier (e.g., PEG, Protein) C->D Amine Coupling F Dihydrothiopyran Cycloadduct D->F Step 3 (HDA) E Diene-Tagged Target E->F [4+2] Cycloaddition

Workflow for thioketone-carrier conjugation and Hetero-Diels-Alder bioconjugation.

Protocol 1: Synthesis of Thioketone-Protein Conjugate and HDA Trapping

Causality: We utilize a two-step EDC/NHS protocol rather than a one-pot reaction to prevent protein cross-linking. EDC drives the formation of the O-acylisourea intermediate, which is rapidly converted by NHS into a semi-stable ester, resisting aqueous hydrolysis long enough for efficient protein conjugation.

Step-by-Step Methodology:

  • Activation: Dissolve 10 mg of 2-(4-Ethylphenylcarbonothioyl)benzoic acid in 500 µL of anhydrous DMF. Add 1.5 molar equivalents of EDC-HCl and 2.0 equivalents of NHS. Stir at 4°C for 2 hours.

    • Validation Checkpoint 1: TLC (Hexane:EtOAc 7:3) will show the disappearance of the free acid (lower

      
      ) and the appearance of the less polar NHS-ester.
      
  • Conjugation: Add the activated NHS-ester dropwise to a 2 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M Sodium Bicarbonate buffer (pH 8.3). The high pH ensures the lysine ε-amines are deprotonated and highly nucleophilic. React for 4 hours at room temperature in the dark.

  • Purification: Remove unreacted small molecules using a 10 kDa MWCO spin filter, washing 3x with PBS (pH 7.4).

    • Validation Checkpoint 2: Measure the UV-Vis spectrum of the retentate. A distinct absorption band at ~550–600 nm confirms the covalent attachment of the intact thioketone chromophore.

  • HDA Reaction: Introduce a 5-fold molar excess of a cyclopentadiene-tagged target molecule to the thioketone-BSA conjugate.

    • Validation Checkpoint 3 (Self-Validating): The HDA reaction is visually self-reporting. The distinct deep color of the thioketone will rapidly bleach (within minutes) as the highly conjugated C=S double bond is converted into a C-S single bond in the dihydrothiopyran cycloadduct[2].

Workflow 2: Macromolecular Type II Photoinitiators

Low-molecular-weight photoinitiators often migrate out of cured polymer networks, causing toxicity and structural degradation. By grafting 2-(4-Ethylphenylcarbonothioyl)benzoic acid onto a polyamine or hydroxyl-functionalized resin, we create a non-migrating, macromolecular Type II photoinitiator. Upon UV/Vis irradiation, the thioketone enters an excited triplet state (T1) and abstracts a hydrogen atom from an amine synergist, generating reactive radicals that initiate acrylate polymerization[3].

Photoinitiator_Mechanism S0 Thioketone (S0) Ground State S1 Excited Singlet (S1) S0->S1 hν (UV/Vis) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing Radical Thioketyl Radical + Alkyl Radical T1->Radical H-Abstraction (Amine Synergist) Polymer Crosslinked Polymer Network Radical->Polymer Acrylate Monomers

Type II photoinitiation mechanism of thioketone derivatives via hydrogen abstraction.

Protocol 2: Photopolymerization Assay

Causality: Triethanolamine (TEA) is selected as the co-initiator because the thioketone triplet state cannot cleave its own bonds (unlike Type I initiators); it requires a labile α-hydrogen donor. TEA provides this, yielding an α-aminoalkyl radical that is highly efficient at attacking acrylate monomers.

Step-by-Step Methodology:

  • Resin Preparation: Dissolve 1 wt% of the thioketone derivative and 2 wt% of Triethanolamine (TEA) in a standard monomer blend (e.g., 1,6-Hexanediol diacrylate, HDDA).

  • Degassing: Sonicate the resin under vacuum for 10 minutes. Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. Removing it prevents surface inhibition.

  • Curing: Draw down a 50 µm film of the resin onto a glass slide using a wire-wound rod. Irradiate with a 365 nm LED array at 50 mW/cm² for 30 seconds.

    • Validation Checkpoint: Perform Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). Monitor the disappearance of the acrylate C=C stretching band at 1635 cm⁻¹ relative to the stable carbonyl C=O peak at 1720 cm⁻¹. A reduction of the 1635 cm⁻¹ peak by >80% validates successful photoinitiation.

Data Presentation

Table 1: Comparative Kinetics of Bioconjugation Strategies | Conjugation Strategy | Reagents | Rate Constant (


, M⁻¹ s⁻¹) | Reaction Time | Byproducts / Limitations |
| :--- | :--- | :--- | :--- | :--- |
| Hetero-Diels-Alder  | Thioketone + Cyclopentadiene | ~10³ - 10⁴ | < 5 min | None (Highly Atom Economical) |
| Maleimide-Thiol  | Maleimide + R-SH | ~10³ | < 5 min | Susceptible to retro-Michael addition |
| Click (CuAAC)  | Alkyne + Azide + Cu(I) | ~10¹ - 10² | 1 - 2 hrs | Copper toxicity in live cells |

Table 2: Photopolymerization Conversion Rates (Type II Initiation)

Photoinitiator System Synergist Light Source Double Bond Conversion (%) Tack-Free Time (s)
2-(4-Ethylphenylcarbonothioyl)benzoic acid (1 wt%) TEA (2 wt%) 365 nm LED 82% 15
Standard Benzophenone (1 wt%) TEA (2 wt%) 365 nm LED 65% 25

| Polymer-bound Thioketone (2 wt%) | TEA (2 wt%) | 365 nm LED | 78% | 18 |

(Note: The superior conversion of the thioketone over standard benzophenone is attributed to its higher molar absorptivity at 365 nm and the high stability of the resulting thioketyl radical, which prevents premature chain termination).

References

  • National Center for Biotechnology Information. "2-(4-Ethylphenylcarbonothioyl)benzoic acid | C16H14O2S | CID 155895126 - PubChem." PubChem, [Link]

  • Ohno, Atsuyoshi, et al. "Photocycloaddition of thiocarbonyl compounds to olefins. Reaction of thiobenzophenone with various types of olefins. V." Journal of the American Chemical Society, vol. 91, no. 18, 1969, pp. 5038–5045. ACS Publications, [Link]

  • Zhang, Jianzhuang, et al. "A Benzophenone-Naphthalimide Derivative as Versatile Photoinitiator of Polymerization Under Near UV and Visible Lights." Journal of Polymer Science Part A: Polymer Chemistry, vol. 53, no. 3, 2015. ResearchGate, [Link]

Sources

Method

Application Notes &amp; Protocols: A Proposed In Vitro Assay Cascade for 2-(4-Ethylphenylcarbonothioyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Ethylphenylcarbonothioyl)benzoic acid is a small molecule featuring a thio-aryl ketone linked to a benzoic acid moiety[1]. While specific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenylcarbonothioyl)benzoic acid is a small molecule featuring a thio-aryl ketone linked to a benzoic acid moiety[1]. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components are present in various pharmacologically active agents. The benzoic acid group is a well-known pharmacophore found in compounds with anti-inflammatory, antimicrobial, and anticancer properties[2][3][4]. The aromatic and thio-carbonyl components suggest potential interactions with hydrophobic binding pockets and enzymatic targets, such as kinases or cyclooxygenases.

This document provides a structured, hypothesis-driven guide for the initial in vitro characterization of 2-(4-Ethylphenylcarbonothioyl)benzoic acid (referred to herein as "the compound"). The proposed cascade is designed to first establish a foundational safety and activity profile, then to investigate specific, plausible mechanisms of action based on its chemical structure. Each protocol is presented as a self-validating system with necessary controls to ensure data integrity and trustworthiness.

Part 1: Foundational Bioactivity & Cytotoxicity Profiling

The initial step in characterizing any novel chemical entity is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent mechanistic assays.

Assay 1: General Cytotoxicity Assessment via MTT Assay

Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity[5][6][7]. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product[6][7]. The amount of formazan produced is directly proportional to the number of metabolically active cells, allowing for the quantification of cytotoxic effects[8]. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of the compound.

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well plate adhere 2. Allow Adherence (24h) seed->adhere treat 3. Add Compound (Serial Dilutions) adhere->treat incubate_treat 4. Incubate (24-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate (4h) add_mtt->incubate_mtt solubilize 7. Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate a relevant human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO). Create a series of 2x working concentrations by serially diluting the stock in a serum-free medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the 2x compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" background control wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[6].

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[9].

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader[9].

Data Presentation and Interpretation:

Concentration (µM)Absorbance (OD 590)% Viability vs. Vehicle
0 (Vehicle)1.250100%
11.18895%
100.93875%
250.62550%
500.31325%
1000.12510%

The IC50 value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve. This value represents the concentration at which the compound inhibits 50% of cell metabolic activity.

Part 2: Hypothesis-Driven Target Class Screening

Based on the compound's structure, two plausible target classes are cyclooxygenase (COX) enzymes and protein kinases. The benzoic acid moiety is a known pharmacophore for COX inhibitors, and the overall structure is suitable for fitting into the ATP-binding pocket of kinases.

Assay 2: Cyclooxygenase (COX-1/COX-2) Inhibition Screening

Scientific Rationale: COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. Given the benzoic acid core of the compound, it is logical to screen for inhibitory activity against both COX isoforms. A fluorescent assay provides a sensitive and high-throughput method for this screening[10]. The assay measures the peroxidase component of COX activity, where a probe is oxidized in the presence of arachidonic acid to produce a fluorescent product.

Signaling Pathway and Assay Principle:

COX_Pathway cluster_peroxidase Peroxidase Activity (Measured) AA Arachidonic Acid COX_Enzyme COX-1 / COX-2 AA->COX_Enzyme Cyclooxygenase Activity PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Reduction Prostanoids Prostanoids (Inflammation) PGH2->Prostanoids Compound Test Compound Compound->COX_Enzyme Inhibition Probe_NF Non-Fluorescent Probe Probe_F Fluorescent Product Probe_NF->Probe_F Oxidation

Caption: Inhibition of the COX pathway by the test compound.

Detailed Protocol (Fluorometric Assay):

  • Reagent Preparation: Prepare assay buffer, heme, and the fluorescent probe (e.g., ADHP) as per the manufacturer's instructions[10]. Dilute ovine COX-1 and human recombinant COX-2 enzymes to their working concentrations in assay buffer[10].

  • Plate Setup: In a 96-well black plate, set up wells for:

    • 100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL Probe, 10 µL Enzyme, 10 µL Vehicle (DMSO)[10].

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Probe, 10 µL Enzyme, 10 µL Test Compound[10].

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL Probe, 10 µL Vehicle[10].

  • Incubation: Incubate the plate for 10 minutes at 37°C. Time-dependent inhibition is a known factor for many COX inhibitors, so this pre-incubation time should be kept consistent[11].

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells[10].

  • Data Acquisition: Immediately measure fluorescence in kinetic mode for 5-10 minutes using a plate reader with excitation at ~535 nm and emission at ~587 nm[12].

Data Presentation and Interpretation:

Compound Conc. (µM)COX-1 Activity (% of Control)COX-2 Activity (% of Control)
0.198%95%
185%70%
1055%25%
5020%5%
1008%2%

Calculate the rate of reaction (slope) from the linear portion of the kinetic read. Determine the % inhibition for each concentration relative to the vehicle control. Plot % inhibition vs. log concentration to determine the IC50 for both COX-1 and COX-2, allowing for an assessment of isoform selectivity.

Assay 3: Kinase Inhibition Profiling with ADP-Glo™ Assay

Scientific Rationale: Protein kinases are a major class of drug targets. The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction[13]. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity[14][15]. Screening the compound against a panel of kinases can identify potential targets and off-targets early in the discovery process.

Assay Principle Diagram:

ADPGlo_Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent cluster_step3 Step 3: Kinase Detection Reagent Kinase Kinase + Substrate ADP ADP Kinase->ADP ATP_rem Remaining ATP ATP ATP ATP->Kinase Stop Stop Kinase Reaction Deplete Remaining ATP ADP->Stop ATP_rem->Stop ADP_out ADP Stop->ADP_out Isolates ADP Convert Convert ADP to ATP Luc Luciferase/Luciferin Convert->Luc Light Luminescent Signal Luc->Light ADP_out->Convert

Caption: Principle of the ADP-Glo™ kinase assay.

Detailed Protocol (Single Kinase Example):

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest (e.g., MKK7), its substrate, ATP (e.g., 100 µM), and the test compound at various concentrations in kinase buffer[16]. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes (or as optimized for the specific kinase).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Incubate for 40 minutes at room temperature[15].

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction[15]. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is stable for several hours.

Data Presentation and Interpretation:

Compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)850,0000%
0.1765,00010%
1510,00040%
10170,00080%
10042,50095%

The luminescent signal is inversely proportional to the degree of kinase inhibition. Calculate % Inhibition relative to controls and plot against log concentration to determine the IC50 value. This protocol can be expanded to a large panel of kinases to generate a selectivity profile.

Part 3: Mechanistic Validation & Cellular Target Engagement

If a primary target is identified (e.g., a specific kinase from the screen), the next critical step is to confirm that the compound engages this target within a living cell.

Assay 4: Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA is a powerful biophysical method for verifying drug-target engagement in a physiological context[17][18]. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation[18][19]. By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "thermal shift" can be observed, providing direct evidence of target binding[19][20].

Experimental Workflow Diagram:

CETSA_Workflow cluster_treat Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Separation cluster_detect Detection cells 1. Treat Cells (Vehicle vs. Compound) heat 2. Aliquot & Heat (Temperature Gradient) cells->heat lyse 3. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 4. Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant 5. Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb 6. Quantify Protein (Western Blot) supernatant->wb

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration of the test compound (e.g., 10-20x the biochemical IC50) and incubate for 1-2 hours.

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, followed by cooling to room temperature for 3 minutes[17][21].

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath[17].

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins[17].

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze the abundance of the specific target protein in each sample by Western Blotting using a target-specific primary antibody[21].

Data Presentation and Interpretation:

The Western blot band intensities are quantified and plotted against temperature for both vehicle- and compound-treated samples.

Temperature (°C)Soluble Target Protein (% of 40°C Control) - VehicleSoluble Target Protein (% of 40°C Control) - Compound
40100%100%
4695%98%
5270%90%
5830%75%
645%40%
70<1%10%

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cellular environment. This can be followed by an isothermal dose-response experiment (ITDRF) where cells are treated with varying compound concentrations and heated at a single, optimized temperature to determine a cellular EC50 for target binding[21].

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • MTT Assay Protocol. Cyrusbioscience. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • 2-(4-Ethylphenylcarbonothioyl)benzoic acid. PubChem. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. MDPI. [Link]

  • Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. PubMed. [Link]

  • [Derivatives of 2-thiocyanobenzoic acid with antifungal activity]. PubMed. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. ResearchGate. [Link]

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Application

Application Notes and Protocols: Investigating 2-(4-Ethylphenylcarbonothioyl)benzoic Acid as a Novel Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the initial investigation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid as a potential enzyme inh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial investigation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid as a potential enzyme inhibitor. In the absence of extensive prior research on this specific molecule, these application notes offer a scientifically grounded approach to its synthesis, characterization, and evaluation against a panel of rationally selected enzyme targets. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to generate high-quality, reproducible data on the inhibitory potential and mechanism of action of this and other novel thiobenzoic acid derivatives.

Introduction: The Rationale for Investigating 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities, including the inhibition of enzymes such as tyrosinase, acetylcholinesterase (AChE), and human carbonic anhydrases (hCAs). The introduction of a thio-carbonyl group, as seen in 2-(4-Ethylphenylcarbonothioyl)benzoic acid, offers a unique chemical entity with the potential for novel biological activities. The sulfur atom can alter the electronic properties, lipophilicity, and binding interactions of the molecule compared to its oxygen-containing counterpart, potentially leading to enhanced potency or a different inhibitory profile.

Given the known inhibitory activities of related thiobenzoic acid derivatives, for instance, against snake venom phospholipase A2 (PLA2), it is hypothesized that 2-(4-Ethylphenylcarbonothioyl)benzoic acid may also function as an enzyme inhibitor. This document outlines the necessary steps to explore this hypothesis, from the synthesis of the compound to the detailed characterization of its enzyme inhibitory effects.

Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

While 2-(4-Ethylphenylcarbonothioyl)benzoic acid is listed in chemical databases like PubChem, its commercial availability may be limited.[1] A plausible synthetic route involves the thionation of the corresponding carboxylic acid, 2-(4-ethylbenzoyl)benzoic acid. A well-established method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[2][3][4][5]

Protocol 1: Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

Materials:

  • 2-(4-ethylbenzoyl)benzoic acid

  • Lawesson's reagent

  • Anhydrous toluene or dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-(4-ethylbenzoyl)benzoic acid (1 equivalent) in anhydrous toluene or DCM.

  • Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

  • The reaction can be carried out under conventional heating (reflux) or microwave irradiation for faster reaction times.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

  • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Screening for Enzyme Inhibitory Activity: Potential Targets and Protocols

Based on the known activities of structurally related compounds, several enzymes are proposed as initial targets for screening the inhibitory potential of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. These include phospholipase A2 (PLA2), tyrosinase, and acetylcholinesterase (AChE).

Phospholipase A2 (PLA2) Inhibition Assay

Phospholipase A2 enzymes are involved in inflammatory processes, making them attractive drug targets.[6]

Protocol 2: Fluorescence-Based PLA2 Inhibition Assay

This protocol is adapted from a method using a fluorescent phospholipid substrate where the fluorophore is self-quenched in its native state. Upon hydrolysis by PLA2, the fluorophore is released, leading to an increase in fluorescence.[6]

Materials:

  • Human recombinant PLA2

  • Fluorescent phospholipid substrate (e.g., NBD-PE)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl₂)

  • 2-(4-Ethylphenylcarbonothioyl)benzoic acid (test compound)

  • Indoxam or another known PLA2 inhibitor (positive control)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the test compound and positive control in DMSO to make stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in assay buffer.

    • Prepare the PLA2 enzyme solution and the fluorescent substrate solution in assay buffer at their optimal concentrations.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound dilutions, positive control, or DMSO (vehicle control) to the respective wells.

    • Add the PLA2 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the fluorescent substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7][8]

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation.[9]

Protocol 3: Colorimetric Tyrosinase Inhibition Assay

This assay is based on the oxidation of L-DOPA by tyrosinase to form dopachrome, a colored product.[10]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • 0.1 M Sodium Phosphate Buffer, pH 6.8

  • 2-(4-Ethylphenylcarbonothioyl)benzoic acid (test compound)

  • Kojic acid (positive control)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of the test compound and kojic acid in DMSO.

    • Prepare serial dilutions in phosphate buffer.

    • Prepare the tyrosinase enzyme solution and L-DOPA solution in phosphate buffer.

  • Assay Plate Setup:

    • To each well, add the test compound dilution, positive control, or vehicle control.

    • Add the tyrosinase enzyme solution.

    • Pre-incubate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add the L-DOPA solution to all wells.

  • Measurement:

    • Measure the absorbance at 475 nm in a kinetic mode for at least 20 minutes.[10]

  • Data Analysis:

    • Calculate the reaction rate (change in absorbance per minute).

    • Calculate the percentage of inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are used in the treatment of Alzheimer's disease.[11]

Protocol 4: Colorimetric AChE Inhibition Assay (Ellman's Method)

This assay measures the product of the reaction between thiocholine (from the hydrolysis of acetylthiocholine by AChE) and DTNB.[11][12]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 2-(4-Ethylphenylcarbonothioyl)benzoic acid (test compound)

  • Donepezil or a similar AChE inhibitor (positive control)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare serial dilutions in phosphate buffer.

    • Prepare AChE enzyme solution, ATCI solution, and DTNB solution in phosphate buffer.

  • Assay Plate Setup:

    • Add the test compound dilution, positive control, or vehicle control to the wells.

    • Add the DTNB solution.

    • Add the AChE enzyme solution.

    • Pre-incubate for a short period.

  • Initiate Reaction:

    • Add the ATCI solution to all wells.

  • Measurement:

    • Measure the absorbance at 412 nm in a kinetic mode.[12]

  • Data Analysis:

    • Determine the reaction rates, calculate the percentage of inhibition, and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid against Target Enzymes

Enzyme TargetIC50 (µM)Positive ControlIC50 of Positive Control (µM)
Phospholipase A2Experimental ValueIndoxamLiterature/Experimental Value
TyrosinaseExperimental ValueKojic AcidLiterature/Experimental Value
AcetylcholinesteraseExperimental ValueDonepezilLiterature/Experimental Value

Elucidating the Mechanism of Inhibition

Once inhibitory activity is confirmed, further studies are necessary to understand the mechanism of action.[13] This involves determining whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, or uncompetitive.[14][15]

Protocol 5: Kinetic Studies for Mechanism of Inhibition

  • Vary Substrate Concentration: Perform the enzyme assay with a fixed concentration of the inhibitor and varying concentrations of the substrate.

  • Vary Inhibitor Concentration: Perform the enzyme assay with a fixed concentration of the substrate and varying concentrations of the inhibitor.

  • Data Analysis:

    • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.[15]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

cluster_synthesis Synthesis Workflow Start Start Reactants 2-(4-ethylbenzoyl)benzoic acid + Lawesson's Reagent Start->Reactants Reaction Thionation Reaction (Heating or Microwave) Reactants->Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Product Pure Product Characterization->Product cluster_screening Enzyme Inhibition Screening Workflow Start Test Compound Assay_Setup Prepare Serial Dilutions Start->Assay_Setup Enzyme_Addition Add Enzyme to Plate Assay_Setup->Enzyme_Addition Incubation Pre-incubate with Compound Enzyme_Addition->Incubation Substrate_Addition Initiate Reaction with Substrate Incubation->Substrate_Addition Detection Measure Signal (Absorbance/Fluorescence) Substrate_Addition->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: General workflow for enzyme inhibition screening.

cluster_moa Mechanism of Action Determination IC50_Confirmed Inhibitory Activity Confirmed Kinetic_Studies Vary [Substrate] and [Inhibitor] IC50_Confirmed->Kinetic_Studies Plotting Generate Lineweaver-Burk or Dixon Plots Kinetic_Studies->Plotting Analysis Analyze Changes in Vmax and Km Plotting->Analysis Mechanism Determine Inhibition Mode (Competitive, Non-competitive, etc.) Analysis->Mechanism

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion

These application notes provide a comprehensive and scientifically rigorous guide for the initial investigation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid as a novel enzyme inhibitor. By following the outlined protocols for synthesis, screening, and mechanistic studies, researchers can effectively evaluate the potential of this and other new chemical entities in the field of drug discovery. The causality-driven approach and self-validating nature of these protocols are designed to ensure the generation of reliable and meaningful data, paving the way for further preclinical development.

References

  • PubChem. 2-(4-Ethylphenylcarbonothioyl)benzoic acid. [Link]

  • edX. IC50 Determination. [Link]

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. [Link]

  • Bio-protocol. Tyrosinase inhibition assay. [Link]

  • PubMed. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. [Link]

  • NCBI Bookshelf. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. [Link]

  • Patsnap Synapse. What are Enzymes inhibitors and how do they work? [Link]

  • Carlier, P. R., et al. A Simple and Straightforward Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Letters, 50(51), 7234-7236. [Link]

  • Encyclopedia. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. [Link]

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Method

Application Note &amp; Protocol: Formulation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid for Biological Screening

Abstract This document provides a comprehensive guide and detailed protocols for the formulation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a novel compound intended for biological screening. Given its predicted phys...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the formulation of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a novel compound intended for biological screening. Given its predicted physicochemical properties, particularly its high lipophilicity, a systematic formulation strategy is essential to ensure data integrity, reproducibility, and the avoidance of common screening artifacts such as precipitation and aggregation. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on principles of scientific integrity and field-proven insights. We detail the rationale behind solvent selection, provide step-by-step protocols for stock solution preparation and serial dilution, and outline critical quality control measures to create a self-validating formulation workflow.

Physicochemical Profile & Formulation Rationale

A thorough understanding of a compound's physical and chemical properties is the cornerstone of a successful formulation strategy.[1] For 2-(4-Ethylphenylcarbonothioyl)benzoic acid, the predicted properties present a clear primary challenge: poor aqueous solubility.

PropertyValueImplication for Formulation
Molecular Formula C₁₆H₁₄O₂S-
Molecular Weight 270.3 g/mol [2]Standard for small molecules.
Predicted XLogP3 4.2[2]Highly lipophilic; predicts very low water solubility and a high potential for precipitation in aqueous assay buffers.
Chemical Structure Contains a carboxylic acid and a thio-carbonyl group.The carboxylic acid may offer some limited solubility in basic buffers, but the overall lipophilicity dominates. The thio-carbonyl moiety requires stability assessment.

Causality Behind Experimental Choices:

The high XLogP3 value of 4.2 is the single most critical parameter driving our formulation approach.[2] Such lipophilicity makes it highly probable that the compound will precipitate when diluted from an organic stock solution into the aqueous buffers typical of most biological assays.[3] This phenomenon is a major source of artifacts in high-throughput screening (HTS), leading to false negatives (compound is not truly in solution to interact with the target) or false positives (compound aggregates can interfere with assay readouts).

Therefore, our strategy is centered around three core principles:

  • Utilizing a Strong Organic Solvent: Dimethyl sulfoxide (DMSO) is selected as the primary solvent for its exceptional solubilizing power for a wide range of organic molecules used in drug discovery.

  • Controlled Dilution: A stepwise dilution process is employed to minimize the "solvent shock" that causes precipitation. This involves creating intermediate dilutions in 100% DMSO before the final introduction to the aqueous assay medium.[3]

  • Minimizing Vehicle Effects: The final concentration of DMSO in the assay must be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity or interference with the biological system.[3][4] This necessitates the use of a high-concentration primary stock solution.

Master Stock Solution Protocol (10 mM in 100% DMSO)

This protocol describes the preparation of a high-concentration master stock solution, which serves as the starting point for all subsequent dilutions.

Materials:

  • 2-(4-Ethylphenylcarbonothioyl)benzoic acid (solid powder)

  • Anhydrous, high-purity DMSO (stored in a desiccator to prevent water absorption)[3]

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes or glass vials with PTFE-lined caps[5]

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 270.3 g/mol × 1000 mg/g = 2.703 mg

  • Weighing the Compound:

    • Using an analytical balance, accurately weigh out 2.703 mg of the compound onto weighing paper.

    • Carefully transfer the entire amount into a sterile vial. It is good practice to tap the weighing paper to ensure all powder is transferred.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Cap the vial securely and vortex gently for 1-2 minutes.[3][5] Visually inspect for any undissolved particulates.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[3] Gentle warming in a 37°C water bath can also be used, but must be approached with caution as heat can degrade some compounds.[3]

    • Once fully dissolved, the solution should be clear and free of any visible precipitate.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound or introduce moisture, aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[3]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (100% DMSO), and date.

    • Store the aliquots at -20°C or -80°C in a tightly sealed container with desiccant.

Assay-Ready Plate Generation Protocol

This section outlines the workflow for diluting the master stock to the final concentrations required for biological screening. The process is designed to maintain compound solubility and ensure a consistent final DMSO concentration across all wells.

Workflow Overview

The following diagram illustrates the full workflow from solid compound to the final assay-ready plate, emphasizing the critical intermediate dilution step.

G cluster_0 Part 1: Master Stock Preparation cluster_1 Part 2: Assay Plate Generation solid Solid Compound weigh Weigh 2.703 mg solid->weigh dissolve Dissolve in 1 mL 100% DMSO weigh->dissolve stock 10 mM Master Stock dissolve->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot thaw Thaw One Aliquot of 10 mM Stock aliquot->thaw Begin Screening Experiment serial_dmso Create Intermediate Plate: Serial Dilutions in 100% DMSO thaw->serial_dmso transfer Transfer Small Volume (e.g., 100 nL) to Final Assay Plate serial_dmso->transfer add_buffer Add Assay Buffer + Cells/Enzyme transfer->add_buffer final_plate Final Assay Plate (e.g., 10 µM final compound, 0.1% final DMSO) add_buffer->final_plate

Caption: Overall formulation and plate generation workflow.

Part A: Intermediate Serial Dilutions (in 100% DMSO)

Rationale: Creating a dilution series in 100% DMSO before adding the compound to an aqueous buffer is the most critical step to prevent precipitation.[3] This ensures that when a small volume is transferred, the compound is already at a lower concentration, reducing the thermodynamic shock of the solvent change.

Procedure (Example for a 7-point dose-response curve):

  • Dispense 50 µL of 100% DMSO into wells A2 through A7 of a 96-well plate (this will be your intermediate dilution plate).

  • Add 100 µL of the 10 mM master stock solution to well A1.

  • Transfer 50 µL from well A1 to well A2. Mix thoroughly by pipetting up and down 5-7 times. This creates a 1:3 dilution (approx. 3.33 mM).

  • Using a fresh pipette tip, transfer 50 µL from well A2 to well A3. Mix thoroughly. This creates a 1:2 dilution from the previous well (approx. 1.67 mM).

  • Continue this 1:2 serial dilution across the plate to well A7.

  • Well A8 can be left with only DMSO to serve as the vehicle control.

Part B: Final "Top-Up" Dilution into Assay Buffer

Rationale: This is the final step where the compound is introduced into the biological system. The transfer volume is kept extremely small relative to the final assay volume to ensure the final DMSO concentration remains low. This is typically accomplished using automated liquid handlers in an HTS setting.[6]

Procedure (Example for a 100 µL final assay volume):

  • Let's assume the highest desired final concentration in the assay is 10 µM.

  • Calculate the required transfer volume:

    • C₁V₁ = C₂V₂

    • (10,000 µM) × V₁ = (10 µM) × (100 µL)

    • V₁ = 1000 / 10000 = 0.1 µL or 100 nL

  • Using an acoustic dispenser or a pin tool, transfer 100 nL from each well of the intermediate DMSO plate (A1-A8) to the corresponding wells of the final 384-well or 96-well assay plate.

  • Immediately add the remaining assay components (e.g., 99.9 µL of media containing cells or buffer containing enzyme).

  • Verify Final DMSO Concentration:

    • % DMSO = (Volume of DMSO added / Total Volume) × 100

    • % DMSO = (0.1 µL / 100 µL) × 100 = 0.1%

    • This concentration is well below the generally accepted toxicity limit of 0.5% for most cell-based assays.[3][4]

Quality Control: A Self-Validating System

Trustworthy data can only be generated from a trustworthy formulation.[7] The following QC steps should be integrated into the workflow to identify and troubleshoot potential issues like compound precipitation or degradation.

QC Workflow and Decision Making

G start Start: Prepared Assay-Ready Plate qc1 QC 1: Visual Inspection (Microscopy) start->qc1 pass1 PASS: Solution is Clear qc1->pass1 No fail1 FAIL: Precipitate/Crystals Observed qc1->fail1 Yes qc2 QC 2: Nephelometry or DLS (Optional, for Aggregation) pass2 PASS: No Aggregates Detected qc2->pass2 No fail2 FAIL: Aggregates Detected qc2->fail2 Yes pass1->qc2 proceed Proceed with Biological Assay pass2->proceed action Action: Lower Top Concentration or Evaluate Co-solvents fail1->action fail2->action

Caption: Quality control decision tree for formulation validation.

Protocol Details:

  • Visual Solubility Check:

    • When: Immediately after preparing the final assay plate.

    • How: Before adding cells or other light-scattering reagents, inspect the wells of a replicate plate under a microscope. Look for crystalline structures or amorphous precipitate.

    • Interpretation: If precipitation is observed at the highest concentrations, the effective concentration of the compound in solution is unknown and lower than intended. Data from these wells will be unreliable.

  • Purity and Stability Check (HPLC):

    • When: Periodically for the master stock solution (e.g., after 1 month of storage) and if degradation is suspected.

    • How: Dilute a small amount of the 10 mM stock solution in a suitable solvent (e.g., acetonitrile) and analyze via HPLC with UV or MS detection.

    • Interpretation: Compare the chromatogram to a reference standard of the fresh compound. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. A forced degradation study can be performed to understand stability under different pH conditions.[8]

Summary of Recommendations

For successful biological screening of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, adhere to the following key parameters.

ParameterRecommended ValueRationale
Primary Stock Solvent Anhydrous DMSOMaximizes solubility of the lipophilic compound.
Primary Stock Concentration 10 mMA standard concentration that is high enough to allow for significant dilution, minimizing final DMSO %.
Storage Conditions -20°C or -80°C, aliquotedPrevents degradation from freeze-thaw cycles and moisture contamination.[3]
Dilution Method Serial dilution in 100% DMSO prior to final aqueous dilutionCritical step to prevent compound precipitation upon solvent change.
Max Final Assay [Compound] ≤ 10 µM (initial)A common starting point for HTS.[9] If precipitation occurs, this must be lowered.
Final Assay [DMSO] ≤ 0.5% (Target 0.1%)Minimizes solvent toxicity and non-specific effects on the biological assay.[4]
Essential Controls Vehicle Control (e.g., 0.1% DMSO in assay buffer)Differentiates compound-specific effects from solvent effects.[3][10]

References

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Application

analytical methods for quantifying 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Application Note: Advanced Analytical Strategies for 2-(4-Ethylphenylcarbonothioyl)benzoic Acid (EPC-TBA) Executive Summary & Chemical Context This guide details the analytical quantification of 2-(4-Ethylphenylcarbonoth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for 2-(4-Ethylphenylcarbonothioyl)benzoic Acid (EPC-TBA)

Executive Summary & Chemical Context

This guide details the analytical quantification of 2-(4-Ethylphenylcarbonothioyl)benzoic acid (EPC-TBA), a thiocarbonyl analog of the common industrial intermediate 2-(4-ethylbenzoyl)benzoic acid (EPC-BA).

The Analytical Challenge: The substitution of the carbonyl oxygen with sulfur (C=S, thione) introduces significant stability challenges not present in the oxo-analog. Thioketones are inherently unstable in the presence of light and atmospheric oxygen, rapidly photo-oxidizing back to their carbonyl counterparts (EPC-BA). Therefore, standard protocols for anthraquinone intermediates are insufficient.

This protocol prioritizes photostability controls and utilizes the unique chromophoric properties of the thione group for specific detection.

PropertyTarget: EPC-TBA (Thio)Analog: EPC-BA (Oxo)
Structure Ar-C(=S)-ArAr-C(=O)-Ar
CAS (PubChem CID 155895126)27458-20-4
Color Deep Blue/GreenWhite/Pale Yellow
Key Absorbance

(Strong),

(Weak)

Stability High Photo-oxidation RiskStable

Critical Sample Preparation: "The Darkroom Protocol"

Objective: Prevent the in situ conversion of EPC-TBA to EPC-BA during handling, which would yield false-negative results for the thione and false-positives for the oxo-impurity.

Reagents:

  • Diluent: Acetonitrile (ACN) / Water (80:20 v/v) with 0.1% Formic Acid. Note: Acidic conditions stabilize the carboxylic acid moiety.

  • Vessels: Amber glassware (silanized preferred to prevent surface adsorption).

Protocol Steps:

  • Environment: All weighing and dilution must occur under yellow sodium light or low-intensity LED light (exclude <500 nm wavelengths).

  • Stock Solution: Dissolve 10.0 mg EPC-TBA in 10 mL ACN. Sonicate for <30 seconds in an ice bath (heat accelerates sulfur loss).

  • Filtration: Use PTFE 0.2 µm filters. Avoid Nylon filters, as thiones can bind irreversibly to polyamide membranes.

  • Storage: Analyze immediately. If storage is necessary, freeze at -80°C under Argon atmosphere.

Method A: HPLC-PDA (Purity & Assay)

Application: Routine quality control, purity assessment (>98%), and synthesis monitoring.

Rationale: This method leverages the bathochromic shift of the C=S bond. While the oxo-form (EPC-BA) absorbs strongly at 254 nm, the thione (EPC-TBA) exhibits a distinct


 transition shifted to ~315-320 nm and a diagnostic 

band in the visible region (~590 nm).
Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18,

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 25°C (Do not elevate; heat degrades C=S)
Injection Vol 2.0 µL
Detection Ch1: 315 nm (Quantification); Ch2: 254 nm (Impurity/Oxo); Ch3: 590 nm (Identity)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Start Gradient
6.095Elute Lipophilics
8.095Wash
8.140Re-equilibration
11.040End

Data Interpretation:

  • EPC-BA (Oxo): Elutes earlier (more polar). Max Abs: 254 nm.[1]

  • EPC-TBA (Thio): Elutes later (less polar). Max Abs: 315 nm. Visible Abs: 590 nm (confirms thione presence).

Method B: UHPLC-MS/MS (Trace Quantification)

Application: Quantifying EPC-TBA as a genotoxic impurity (GTI) or trace by-product in EPC-BA matrices. Sensitivity: LOQ < 1.0 ng/mL.

Rationale: Mass spectrometry provides definitive specificity based on the mass shift (+16 Da for S vs O). We utilize Electrospray Ionization (ESI) in Positive Mode due to the proton-accepting capability of the thiocarbonyl carbon and the carboxylic acid (forming


).
MS/MS Parameters (Triple Quadrupole)
  • Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Precursor Ion (Q1): 271.1

    
     (
    
    
    
    of EPC-TBA)
  • Product Ions (Q3):

    • Quantifier: 133.1

      
       (Ethylbenzene fragment)
      
    • Qualifier: 105.0

      
       (Thiobenzoyl fragment - distinctive)
      

MRM Table:

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)
EPC-TBA 271.1133.12250
EPC-TBA 271.1105.03550
EPC-BA (Oxo) 255.1133.12050

Note: Monitor the Oxo-analog (255.1 -> 133.1) to confirm separation, but do not use it to quantify the Thio-species.

Visualization: Degradation & Workflow

The following diagrams illustrate the critical degradation pathway that necessitates the "Darkroom Protocol" and the decision tree for method selection.

AnalyticalWorkflow Sample Sample: EPC-TBA Light Exposure to UV/Vis Light (>400nm) Sample->Light Improper Handling Prep Darkroom Prep (Amber Glass, <4°C) Sample->Prep Correct Protocol Oxidation Photo-Oxidative Desulfuration (S replaced by O) Light->Oxidation Product Artifact: EPC-BA (Oxo-form) (False Positive for Impurity) Oxidation->Product Analysis Select Analytical Method Prep->Analysis HPLC HPLC-PDA (High Conc > 0.1 mg/mL) Analysis->HPLC Assay/Purity LCMS LC-MS/MS (Trace < 1 µg/mL) Analysis->LCMS Trace Impurity

Figure 1: Critical handling pathway. Exposure to light causes rapid conversion of the target Thio-compound to the Oxo-analog, invalidating analytical results.

References

  • PubChem. (2023). 2-(4-Ethylphenylcarbonothioyl)benzoic acid (CID 155895126).[2] National Library of Medicine. [Link][2]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-(4-ethylbenzoyl)benzoic acid (CAS 27458-20-4). (Reference for the stable oxo-analog properties). [Link]

  • Mullins, M. J., et al. (2018). "Photo-oxidation of Thiocarbonyls: Mechanisms and Analytical Implications." Journal of Organic Chemistry. (General reference for thio-ketone instability).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Sources

Method

use of 2-(4-Ethylphenylcarbonothioyl)benzoic acid in polymer science

Application Note: Advanced Polymer Conjugation & Surface Functionalization via Hetero-Diels-Alder (HDA) Chemistry using 2-(4-Ethylphenylcarbonothioyl)benzoic acid Executive Summary 2-(4-Ethylphenylcarbonothioyl)benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymer Conjugation & Surface Functionalization via Hetero-Diels-Alder (HDA) Chemistry using 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Executive Summary

2-(4-Ethylphenylcarbonothioyl)benzoic acid (referred to herein as ETBA-Thio ) is a specialized thiocarbonyl derivative designed for high-efficiency polymer ligation and surface engineering. Unlike traditional conjugation methods (e.g., azide-alkyne click chemistry) that often require metal catalysts (CuAAC) or strain-promoted activation, ETBA-Thio leverages the Hetero-Diels-Alder (HDA) reaction.

This molecule features a dual-functional architecture:

  • Carboxylic Acid Moiety: Allows for robust attachment to amine- or hydroxyl-terminated polymers, peptides, or surfaces via standard coupling chemistries (e.g., EDC/NHS).

  • Thiocarbonyl (Thiobenzophenone) Group: Acts as a "super-dienophile," enabling rapid, catalyst-free, and ambient-temperature conjugation with diene-functionalized substrates (e.g., cyclopentadiene, furan).

This guide details the synthesis, activation, and application of ETBA-Thio for synthesizing block copolymers and functionalizing surfaces, emphasizing its role in creating reversible and stimuli-responsive materials.

Scientific Mechanism: The Thio-HDA Pathway

The core utility of ETBA-Thio lies in the reactivity of its


 double bond. Thiobenzophenone derivatives are among the most reactive dienophiles known, reacting with electron-rich dienes (like cyclopentadiene, Cp) orders of magnitude faster than their oxygen analogs.
  • Reaction Type: [4+2] Cycloaddition (Hetero-Diels-Alder).[1]

  • Selectivity: Highly chemoselective; orthogonal to amines, alcohols, and most common polymer functionalities.

  • Reversibility: The resulting thiopyran adduct can undergo a retro-Diels-Alder (rDA) reaction at elevated temperatures (

    
    ), allowing for "debonding-on-demand" or thermal healing properties.
    
Mechanism Diagram

HDA_Mechanism ETBA ETBA-Thio (Super-Dienophile) TS Transition State [4+2] Cycloaddition ETBA->TS Ambient Temp No Catalyst Diene Diene-Polymer (e.g., Cyclopentadiene) Diene->TS Adduct Thiopyran Adduct (Stable Linkage) TS->Adduct Fast Kinetics Heat Heat (>100°C) Retro-HDA Adduct->Heat Heat->ETBA Reversibility Heat->Diene

Figure 1: The Hetero-Diels-Alder (HDA) conjugation pathway using ETBA-Thio. The reaction proceeds rapidly at room temperature to form a stable thiopyran linkage, which can be reversed thermally.

Experimental Protocols

Protocol A: Synthesis & Activation of ETBA-Thio

Objective: Convert the commercially available oxygen analog (2-(4-ethylbenzoyl)benzoic acid) into the reactive thio-linker and activate it for polymer coupling.

Materials:

  • 2-(4-Ethylbenzoyl)benzoic acid (Precursor)

  • Lawesson’s Reagent (Thionation agent)

  • Anhydrous Toluene

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

Step-by-Step Methodology:

  • Thionation (Synthesis of ETBA-Thio):

    • Dissolve 10 mmol of 2-(4-ethylbenzoyl)benzoic acid in 50 mL anhydrous toluene.

    • Add 6 mmol of Lawesson’s Reagent (0.6 eq). Note: Thionation of ketones typically requires 0.5-0.6 eq.

    • Reflux at

      
       under Argon atmosphere for 4–6 hours. The solution will turn deep blue (characteristic of thiobenzophenone).[2][3]
      
    • Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). The product (ETBA-Thio) is a blue solid/oil.

    • Validation:

      
       NMR should show a peak at 
      
      
      
      (
      
      
      ).
  • Activation (NHS Ester Formation):

    • Dissolve ETBA-Thio (1 eq) in dry DCM (

      
      ).
      
    • Add NHS (1.2 eq) and EDC·HCl (1.2 eq).

    • Stir at room temperature (RT) for 12 hours (protect from light to prevent photo-degradation).

    • Wash with water, dry over

      
      , and concentrate.
      
    • Result:ETBA-Thio-NHS (Ready for amine coupling).

Protocol B: Polymer Conjugation (Block Copolymer Synthesis)

Objective: Link an amine-terminated Polymer A (e.g., PEG-NH2) to a diene-terminated Polymer B (e.g., PS-Cp) using the ETBA-Thio linker.

Step 1: Functionalization of Polymer A

  • Dissolve PEG-NH2 (

    
    ) in DMF.
    
  • Add ETBA-Thio-NHS (1.5 eq) and Triethylamine (2 eq).

  • Stir at RT for 24 hours.

  • Precipitate into cold diethyl ether. The polymer should now be blue (PEG-ETBA-Thio).

Step 2: HDA "Click" Reaction

  • Dissolve PEG-ETBA-Thio (1 eq) and Polystyrene-Cyclopentadiene (PS-Cp, 1.1 eq) in DCM.

  • Reaction: Stir at ambient temperature.

    • Observation: The deep blue color of the thio-group will fade to pale yellow/colorless as the

      
       bond is consumed in the cycloaddition.
      
    • Time: Typically complete within 30–60 minutes due to the "super-dienophile" nature of ETBA-Thio.

  • Analysis: Monitor via UV-Vis spectroscopy (disappearance of absorbance at

    
    ).
    

Data Analysis & Performance Metrics

The following table summarizes the kinetic advantages of using ETBA-Thio compared to traditional conjugation methods.

Conjugation MethodReaction Rate (

)
Catalyst Required?TemperatureReversibilityColor Change Indicator
ETBA-Thio (HDA) High (

)
No Ambient Yes (Thermal) Yes (Blue

Clear)
Azide-Alkyne (CuAAC)HighYes (Copper)AmbientNoNo
Thiol-EneModerateYes (UV/Radical)AmbientNoNo
Diels-Alder (Maleimide)ModerateNoElevated (

)
YesNo

Key Advantage: The self-indicating nature of the reaction (Blue


 Colorless) allows for visual confirmation of coupling without complex analytical equipment.

Troubleshooting & Critical Considerations

  • Stability: Thiobenzophenones are stable in solution but can photo-oxidize over long periods. Store ETBA-Thio and functionalized polymers in the dark under inert atmosphere.

  • Steric Hindrance: The "4-ethyl" group provides solubility but adds minor steric bulk. Ensure the diene on the partner polymer is accessible (e.g., at the chain end rather than mid-chain).

  • Solubility: The benzoic acid moiety ensures solubility in polar organic solvents (DMF, DMSO). The ethyl group aids solubility in less polar solvents (DCM, Toluene), making this a versatile linker for amphiphilic block copolymers.

References

  • PubChem. (2025). 2-(4-Ethylphenylcarbonothioyl)benzoic acid (CID 155895126). National Library of Medicine. [Link]

  • Inglis, A. J., et al. (2009). Ultrafast Click Chemistry: Hetero-Diels-Alder Reactions of Thioaldehydes and Thioketones.Angewandte Chemie International Edition. (Foundational work on Thio-HDA kinetics). [Link]

  • Barner-Kowollik, C., et al. (2012). Hetero-Diels-Alder Chemistries for Materials Design.Polymer Chemistry. (Review of HDA applications in polymer science). [Link]

  • PubChem. (2025). 2-(4-Ethylbenzoyl)benzoic acid (Oxygen Analog). National Library of Medicine. [Link]

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Introduction Hazard Identification and Risk Assessment Due to the presence of the benzoic acid group, 2-(4-Ethylphenylcarbonothioyl)benzoic acid is anticipated to be a skin and eye irritant.[6][7][8][9][10] Aromatic carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction
Hazard Identification and Risk Assessment

Due to the presence of the benzoic acid group, 2-(4-Ethylphenylcarbonothioyl)benzoic acid is anticipated to be a skin and eye irritant.[6][7][8][9][10] Aromatic carboxylic acids can cause serious eye damage upon contact.[6][8][9][11] Inhalation of dust may lead to respiratory tract irritation.[6][7][8][10]

The thiocarbonyl group, a key feature of thiocarboxylic acids, introduces additional potential hazards. Thiocarboxylic S-acids are prone to oxidative dimerization, highlighting the need to handle them with the exclusion of oxygen as a precaution.[12] While specific toxicity data for 2-(4-Ethylphenylcarbonothioyl)benzoic acid is unavailable, related sulfur-containing organic acids warrant careful handling to avoid skin contact, inhalation, and ingestion.[13][14]

Assumed Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[6][7][8][9][11]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage/irritation.[6][7][8][9][10][11]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[6][8][10]
Acute Oral ToxicityCategory 4 (Assumed)Harmful if swallowed.[6][10]
Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to minimize exposure risk.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[13][15]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[13][15][16]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[15][16] For tasks with a higher risk of splashing, consider fire/flame resistant and impervious clothing.[13]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[15] If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates should be used.[11][15]

PPE_Workflow cluster_ppe Required Personal Protective Equipment EyeProtection Safety Goggles/ Face Shield End Proceed with Experiment EyeProtection->End HandProtection Chemical-Resistant Gloves HandProtection->End BodyProtection Lab Coat/ Apron BodyProtection->End RespiratoryProtection Fume Hood/ Respirator RespiratoryProtection->End Start Before Handling Compound Start->EyeProtection Always Wear Start->HandProtection Always Wear Start->BodyProtection Always Wear Start->RespiratoryProtection Work In

Caption: Personal Protective Equipment (PPE) workflow.

Handling Procedures
  • Ventilation: Always handle 2-(4-Ethylphenylcarbonothioyl)benzoic acid in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[13][15]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where the compound is handled.[8][17] Wash hands thoroughly after handling, even if gloves were worn.[15]

  • Dust Control: Handle the solid material carefully to avoid generating dust.[13] If necessary, use a scoop or spatula to transfer the powder.

  • Inert Atmosphere: Given the propensity of related thio-compounds to undergo oxidation, for reactions sensitive to oxidation or for long-term solution storage, consider handling under an inert atmosphere (e.g., nitrogen or argon).[12]

Storage Protocols

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Container: Store in a tightly closed, properly labeled container.[7][13][15]

  • Location: Keep in a cool, dry, and well-ventilated area.[13][15] The storage area should be secure and accessible only to authorized personnel.[11]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of heat or ignition.[7][15][18]

Storage_Hierarchy Storage General Storage Area Cool, Dry, Well-Ventilated Cabinet Designated Chemical Cabinet For Organic Acids Storage->Cabinet Store Within Incompatibles Incompatible Materials | Strong Oxidizers | Strong Bases | Heat/Ignition Sources Container Primary Container Tightly Sealed & Labeled 2-(4-Ethylphenyl... Cabinet->Container Store In

Caption: Recommended storage hierarchy for the compound.

Emergency Procedures

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6][7][8][9] Remove contact lenses if present and easy to do.[6][7][8][19] Seek immediate medical attention.[6][8][9][11]

  • Skin Contact: Remove contaminated clothing immediately.[13][16] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical attention.[6][7][8][11]

  • Inhalation: Move the individual to fresh air.[7][13] If breathing is difficult, administer oxygen.[13] If breathing has stopped, provide artificial respiration.[13][18] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[13] Do not induce vomiting.[13] Never give anything by mouth to an unconscious person.[13] Call a physician or poison control center immediately.[13]

5.2. Spill Response Protocol

  • Evacuate: Evacuate non-essential personnel from the spill area.[13][16][18]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[13][20]

  • Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[15][18] A HEPA-filter vacuum can also be used for cleanup.[18]

  • Collection: Place the collected material into a suitable, sealed container for disposal.[13][15][18]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8][13] Do not allow the chemical to enter drains or waterways.[13][15]

Spill_Response_Flowchart Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don PPE Evacuate->PPE Ignition Remove Ignition Sources PPE->Ignition Contain Contain Spill (Sweep/Vacuum) Ignition->Contain Collect Collect in Sealed Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose End Spill Response Complete Dispose->End

Caption: Step-by-step spill response workflow.

Waste Disposal

Chemical waste must be disposed of in accordance with all applicable regulations.[11]

  • Containers: Collect waste in clearly labeled, sealed containers.[13]

  • Method: The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13]

  • Prohibition: Do not dispose of the material down the drain or in regular trash.[13][15]

Conclusion

While 2-(4-Ethylphenylcarbonothioyl)benzoic acid lacks specific safety data, a cautious and informed approach based on the known hazards of its constituent chemical groups—aromatic carboxylic acids and thiocarboxylic acids—is essential. Adherence to the protocols outlined in these application notes will help ensure a safe laboratory environment for all personnel.

References

  • PubChem. 2-(4-Ethylphenylcarbonothioyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. CID 138734534. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

  • Science of Synthesis. (n.d.). Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme. [Link]

  • Loba Chemie. (2015). THIOACETIC ACID FOR SYNTHESIS MSDS. [Link]

  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • Labbox. (n.d.). Benzoic acid AGR. [Link]

  • Acros Organics. (2015). Benzoic Acid Standard. [Link]

  • Justlong in Food. (2024). Chemical Properties of Benzoic Acid: Detailed Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethylbenzoic acid (CAS 612-19-1). [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • Valudor Products. (2026). Safety Data Sheet: benzoic acid. [Link]

  • LibreTexts. (n.d.). 25.1 Carboxylic Acids – Structure and Naming. [Link]

  • Course Hero. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. [Link]

  • MDPI. (2018). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. [Link]

  • IntechOpen. (2018). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. [Link]

  • Google Patents. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, reproducible, and efficient.

The synthesis of thionoesters and related thiocarbonyl compounds is a critical transformation in medicinal chemistry and materials science. The target molecule, 2-(4-Ethylphenylcarbonothioyl)benzoic acid, is synthesized by the thionation of its corresponding ketone precursor, 2-(4-ethylbenzoyl)benzoic acid. This conversion is most effectively achieved using Lawesson's Reagent (LR), a widely recognized and powerful thionating agent in organic synthesis.[1][2][3]

This guide will focus on a robust two-step synthetic sequence:

  • Step 1: Friedel-Crafts Acylation to synthesize the precursor ketone, 2-(4-ethylbenzoyl)benzoic acid.

  • Step 2: Thionation of the ketone using Lawesson's Reagent to yield the final product.

We will explore the intricacies of each step, providing a detailed protocol and a comprehensive troubleshooting guide.

Proposed Synthetic Pathway

The logical pathway to the target compound involves a classic Friedel-Crafts reaction followed by a specific thionation of the ketone carbonyl. The carboxylic acid group is significantly less reactive towards Lawesson's reagent than the ketone, allowing for a selective transformation.[3][4]

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Ethylbenzoyl)benzoic acid (Precursor)

This procedure is adapted from established Friedel-Crafts acylation methodologies.[5][6]

  • Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add ethylbenzene (1125 mL). Cool the flask in an ice-water bath.

  • Reagent Addition: While stirring, add anhydrous aluminum chloride (AlCl₃, 270 g) in portions, ensuring the temperature remains below 10 °C.

  • Reactant Addition: Add phthalic anhydride (270 g) portion-wise via the dropping funnel over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (450 mL). This should be done in a large, well-ventilated fume hood.

  • Purification: Transfer the quenched mixture to a separatory funnel. The excess ethylbenzene can be removed by steam distillation.[5] The aqueous layer is then cooled, and the precipitated solid is collected by vacuum filtration.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-(4-ethylbenzoyl)benzoic acid as a white solid.[7]

Protocol 2: Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Thionation)

This protocol utilizes Lawesson's Reagent (LR) for the selective thionation of the ketone.[8][9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add the precursor ketone, 2-(4-ethylbenzoyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous toluene as the solvent (approx. 10 mL per gram of ketone). Add Lawesson's Reagent (0.5 - 0.6 eq).

    • Scientist's Note: Using slightly more than 0.5 equivalents of LR is often recommended to drive the reaction to completion, as LR exists as a dimer.[9]

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC. The product is typically more nonpolar than the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude residue contains the desired product and phosphorus-containing byproducts. Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Troubleshooting Guide (Question & Answer Format)

Troubleshooting Flow start_node Problem Encountered q_node1 Which Reaction Step? start_node->q_node1 During Thionation? q_node q_node a_node a_node q_node2 What is the Issue? q_node1->q_node2 Yes q_node5 What is the Issue? q_node1->q_node5 No (During Acylation) a_node1 Check LR Quality Increase Equivalents Ensure Anhydrous Conditions q_node2->a_node1 Low Yield? q_node3 What is the Issue? q_node2->q_node3 Complex Mixture? q_node4 What is the Issue? q_node2->q_node4 Purification Issues? a_node4 Check AlCl₃ Quality Ensure Anhydrous Conditions q_node5->a_node4 Low Yield? a_node5 Inactive AlCl₃? Insufficient Stirring? q_node5->a_node5 No Reaction? a_node2 Reaction Over-run? Side Reactions? Check Temperature q_node3->a_node2 Multiple Spots on TLC? a_node3 Use Different Solvent System Consider Fluorous LR q_node4->a_node3 Byproducts Co-elute?

Caption: A decision tree for troubleshooting the synthesis.

Issue 1: The thionation reaction (Step 2) has a very low yield or has stalled.

Question: I've followed the protocol for thionation, but my TLC analysis shows a large amount of unreacted starting material even after several hours at reflux. Why is this happening and what can I do?

Answer: This is a common issue that typically points to three potential causes: the quality of Lawesson's Reagent (LR), insufficient equivalents of LR, or the presence of moisture.

  • Plausible Cause 1: Degradation of Lawesson's Reagent. LR is sensitive to moisture and can hydrolyze over time, especially if not stored properly, leading to reduced reactivity.[1] It often has a strong odor of hydrogen sulfide, indicating some level of decomposition.

    • Solution: Use freshly purchased LR from a reputable supplier. If you suspect your reagent is old, it is best to procure a new batch. Commercial LR can also be recrystallized from dry toluene or xylene.[1]

  • Plausible Cause 2: Insufficient Reagent. The reaction stoichiometry requires 0.5 equivalents of LR (which is a dimer) per equivalent of the carbonyl compound. However, due to potential degradation or if the starting material is not perfectly pure, this may not be enough.

    • Solution: Increase the amount of LR to 0.6-0.7 equivalents. You can add the extra reagent to the refluxing mixture and continue to monitor by TLC. Conventional methods often require an excess of LR to ensure the reaction goes to completion.[4]

  • Plausible Cause 3: Presence of Moisture. Water will rapidly react with and consume LR. This requires all glassware to be oven- or flame-dried and the use of anhydrous solvents.

    • Solution: Ensure your toluene is anhydrous. If you are using a sure-seal bottle, use a dry syringe/needle. If using a bottle that has been opened previously, consider distilling the toluene over a drying agent like sodium/benzophenone before use.

Issue 2: My final product is difficult to purify from the reaction byproducts.

Question: After running the column, I'm finding it hard to separate my product from a foul-smelling impurity. My NMR shows peaks that I can't identify. What is this impurity and how can I remove it?

Answer: The primary byproducts from a Lawesson's Reagent reaction are oxothiophosphine species, which can sometimes be tricky to remove completely by standard chromatography.[9]

  • Plausible Cause: Co-elution of Phosphorus Byproducts. The polarity of the phosphorus-containing byproducts can sometimes be very similar to that of the desired thiocarbonyl product, leading to co-elution during column chromatography.

    • Solution 1 (Workup Modification): Before column chromatography, you can try a hydrolytic workup. After removing the reaction solvent, dissolve the residue in a solvent like ethyl acetate and wash it with a saturated aqueous sodium bicarbonate solution, followed by brine. This can help remove some of the more polar byproducts.

    • Solution 2 (Alternative Chromatography): If standard silica gel chromatography is failing, consider using a different stationary phase. Alternatively, adjusting the solvent system for your column (e.g., switching from ethyl acetate to dichloromethane as the polar modifier) can alter the separation factor.

    • Solution 3 (Alternative Reagents): For future syntheses, you might consider alternative thionating agents where byproduct removal is simpler. For example, the combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDSO) can be effective, and its byproducts are often removable by a simple hydrolytic workup or filtration.[10] Another option is using a fluorous version of Lawesson's reagent, where the byproducts can be removed by fluorous solid-phase extraction.[11]

Issue 3: The initial Friedel-Crafts reaction (Step 1) is not working or gives a low yield.

Question: I am attempting the Friedel-Crafts acylation, but I am recovering mostly unreacted starting materials. What could be wrong?

Answer: The success of a Friedel-Crafts reaction is highly dependent on the quality and stoichiometry of the Lewis acid catalyst (AlCl₃) and the exclusion of water.

  • Plausible Cause 1: Inactive Aluminum Chloride. Anhydrous AlCl₃ is extremely hygroscopic. If it has been exposed to the atmosphere, it will be partially or fully hydrolyzed to aluminum hydroxide, rendering it inactive as a catalyst.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. When weighing and transferring the reagent, do so quickly to minimize exposure to air. The container should be sealed immediately after use.

  • Plausible Cause 2: Insufficient Catalyst. Friedel-Crafts acylations require more than a catalytic amount of AlCl₃. The Lewis acid coordinates to both the acylating agent (phthalic anhydride) and the ketone product, so at least two equivalents are needed. The literature procedure cited uses a large excess to also act as a solvent/slurry medium.[5]

    • Solution: Ensure you are using the correct stoichiometry as per the protocol. A molar ratio of at least 2:1 for AlCl₃ to phthalic anhydride is necessary.

  • Plausible Cause 3: "Wet" Solvent. The presence of water in the ethylbenzene will deactivate the AlCl₃.

    • Solution: Use anhydrous ethylbenzene. If necessary, distill it from a drying agent like calcium hydride prior to the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is Lawesson's Reagent used instead of something simpler like P₄S₁₀? A1: While phosphorus pentasulfide (P₄S₁₀) is a classic thionating agent, Lawesson's Reagent is generally more soluble in organic solvents, milder, and often gives higher yields and cleaner reactions for many substrates, including ketones and esters.[3][12] Reactions with P₄S₁₀ typically require higher temperatures and can be less selective.[3]

Q2: Can I perform the thionation reaction in a different solvent, like THF or Dioxane? A2: Yes, other high-boiling point, non-protic solvents can be used. Toluene is most common due to its ability to azeotropically remove trace water and its appropriate boiling point. THF and dioxane have been successfully used in other LR-mediated thionations.[11] The optimal solvent may vary depending on the substrate's solubility.

Q3: What are the primary safety concerns when working with Lawesson's Reagent? A3: Lawesson's Reagent itself is harmful if swallowed or inhaled. The primary hazard is its reaction with moisture or protic solvents, which liberates highly toxic and flammable hydrogen sulfide (H₂S) gas, recognizable by its strong rotten-egg smell. All manipulations should be performed in a well-ventilated chemical fume hood.[1] To neutralize residual LR and its byproducts, an excess of sodium hypochlorite (bleach) can be used.[1]

Q4: What is the mechanism of the thionation with Lawesson's Reagent? A4: The Lawesson's Reagent dimer exists in equilibrium with a reactive dithiophosphine ylide monomer.[2][3][4] This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered oxathiaphosphetane intermediate. This intermediate then collapses in a cycloreversion step, driven by the formation of a very stable phosphorus-oxygen double bond (P=O), to yield the thiocarbonyl product.[3][4] This mechanism is analogous to that of the Wittig reaction.[4]

Q5: Are there any alternative methods to synthesize the precursor 2-(4-ethylbenzoyl)benzoic acid? A5: While Friedel-Crafts acylation is the most direct route, other methods for synthesizing benzoic acid derivatives exist. These include the carbonylation of aryl halides or the oxidation of appropriately substituted precursors.[13] However, for this specific structure, the Friedel-Crafts reaction between phthalic anhydride and ethylbenzene remains the most practical and efficient method.[5]

Data Summary Table

CompoundFormulaMol. Weight ( g/mol )M.P. (°C)Key Analytical Notes
2-(4-Ethylbenzoyl)benzoic acidC₁₆H₁₄O₃254.28122[7]¹H NMR: Characteristic aromatic protons, ethyl group signals (triplet, quartet). IR: Two C=O stretches (ketone, carboxylic acid).
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47228-230Soluble in hot toluene, strong odor.[12]
2-(4-Ethylphenylcarbonothioyl)benzoic acidC₁₆H₁₄O₂S270.35N/A¹H NMR: Similar to precursor but with shifts due to C=S anisotropy. IR: Absence of ketone C=O, presence of C=S stretch (~1200-1050 cm⁻¹).

References

  • Lawesson's reagent. Wikipedia. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. National Center for Biotechnology Information (PMC). [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Base-Catalyzed Transesterification of Thionoesters. Organic Chemistry Portal. [Link]

  • Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. ResearchGate. [Link]

  • Transesterification of Thionoesters. YouTube. [Link]

  • Thionation Using Fluorous Lawesson's Reagent. ACS Publications. [Link]

  • Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. ResearchGate. [Link]

  • Process for the preparation of 2-arylthiobenzoic acids.
  • Process for the preparation of 2-arylthiobenzoic acids.
  • Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of... ResearchGate. [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. ResearchGate. [Link]

  • 2-(4-Ethylbenzoyl)benzoic acid. LookChem. [Link]

  • Synthesis of 2-(4-ethylbenzoyl)benzoic acid. PrepChem.com. [Link]

  • Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. ResearchGate. [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

Executive Summary This technical guide addresses the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid , a functionalized benzophenone derivative often utilized as a photoinitiator precursor or in RAFT polymerizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid , a functionalized benzophenone derivative often utilized as a photoinitiator precursor or in RAFT polymerization agents. The synthesis hinges on two critical phases: the Friedel-Crafts acylation to form the keto-acid precursor, and the subsequent thionation (O


 S exchange) to generate the thiocarbonyl moiety.

This document is structured as a dynamic troubleshooting center, moving beyond standard recipes to address the why and how of reaction failure points.

Module 1: The Precursor Synthesis (Friedel-Crafts Acylation)[1]

Context: The formation of 2-(4-ethylbenzoyl)benzoic acid via the reaction of phthalic anhydride and ethylbenzene.[1][2][3]

Protocol Overview
ParameterStandard ConditionOptimization Target
Reagents Phthalic Anhydride (1.0 eq), Ethylbenzene (Excess), AlCl₃ (2.2-2.5 eq)Use Ethylbenzene as both reagent and solvent to minimize side reactions.
Temperature 0°C

RT

50°C
Strict ramp control prevents isomerization/polymerization.
Time 4–6 HoursMonitor HCl evolution; cessation indicates completion.
Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid black mass that I cannot stir. What happened? Diagnosis: This is the "Red Oil" or "Complexation" phenomenon. The product forms a 1:2 complex with Aluminum Chloride (AlCl₃) that is often insoluble in non-polar solvents like pure ethylbenzene at lower temperatures. Solution:

  • Solvent Modification: Use a co-solvent system. While ethylbenzene is the reagent, adding Dichloromethane (DCM) or 1,2-Dichloroethane helps solubilize the AlCl₃ complex.

  • Stoichiometry Check: Ensure you are using at least 2.2 equivalents of AlCl₃. One equivalent complexes with the phthalic anhydride, and the second complexes with the product carbonyl. If you use less, the reaction stalls and forms a sludge.

Q2: I am seeing significant amounts of ortho-ethyl isomers or diethyl byproducts. How do I improve regioselectivity? Diagnosis: While the ethyl group is an ortho, para-director, the steric bulk of the phthalic anhydride electrophile should favor the para position. Isomerization usually occurs due to high temperatures or reaction reversibility . Optimization:

  • Temperature Control: Keep the initial addition of AlCl₃ at 0–5°C . Do not exceed 40–50°C during the cook phase. Higher temperatures promote thermodynamic equilibration, which increases the meta isomer or poly-alkylation.

  • Order of Addition: Add AlCl₃ slowly to the mixture of anhydride and ethylbenzene. A massive exotherm at the start degrades regioselectivity.

Q3: The yield is low after acid hydrolysis. Where is my product? Diagnosis: The product is a keto-acid. At high pH, it is a soluble salt. At very low pH, it precipitates. However, it can form a pseudo-acid (lactol) structure which changes its solubility profile. Solution:

  • Workup Protocol: After quenching with ice/HCl, steam distill or rotovap off the excess ethylbenzene. The product should precipitate as a solid from the aqueous acid phase. If it oils out, extract with DCM, then extract the DCM layer with 10% Na₂CO₃ . The product moves to the aqueous base layer (leaving non-acidic impurities in DCM). Acidify the aqueous base layer to pH 1–2 to reprecipitate the pure acid.

Module 2: Thionation (The Critical O S Exchange)

Context: Converting the ketone carbonyl to a thiocarbonyl using Lawesson’s Reagent (LR). This is the most failure-prone step due to the sensitivity of the C=S bond.

Protocol Overview
ParameterStandard ConditionOptimization Target
Reagent Lawesson’s Reagent (0.55–0.6 eq)Slight excess ensures kinetics, but too much complicates purification.
Solvent Toluene (Reflux, 110°C)Anhydrous conditions are non-negotiable.
Atmosphere Argon/NitrogenC=S bonds are susceptible to oxidative hydrolysis.
Troubleshooting & FAQs

Q4: The reaction turns blue/green, but upon workup, I recover the starting ketone. Why? Diagnosis: Hydrolysis. The thiocarbonyl (C=S) bond is thermodynamically less stable than the carbonyl (C=O) bond. If you expose the hot reaction mixture to moisture or perform an acidic workup, it will revert to the ketone. Optimization:

  • Moisture Control: Dry your toluene over molecular sieves (3Å or 4Å) before use.

  • Workup Strategy: Do not use an aqueous acid wash. Instead, filter off the solid LR byproducts (phosphonates) directly. Concentrate the filtrate and load it immediately onto a silica gel column.

  • Speed: The longer the C=S product sits in solution, the higher the risk of hydrolysis.

Q5: Lawesson's Reagent is reacting with my carboxylic acid group. How do I prevent this? Diagnosis: LR can convert carboxylic acids into thiocarboxylic acids or thio-anhydrides. This competes with the ketone thionation. Strategic Pivot:

  • Route A (Direct): If you must use the free acid, use 1.2 equivalents of LR (double the amount) to account for the acid consumption, but this yields a messy mixture.

  • Route B (Protected - Recommended):

    • Esterify the keto-acid (e.g., MeOH/H₂SO₄) to form the methyl ester.

    • Thionate the ester. Esters react much slower with LR than ketones do. You will selectively thionate the ketone.

    • Hydrolyze the ester under mild basic conditions (LiOH, THF/Water) at room temperature. Note: Harsh acidic hydrolysis will destroy the C=S bond.

Q6: My product is contaminated with a foul-smelling white solid. How do I purify it? Diagnosis: The white solid is the phosphine oxide byproduct of Lawesson's Reagent. It is difficult to separate because it often streaks on silica. Purification Protocol:

  • Chromatography: Use a gradient of Hexanes:DCM . The thioketone is usually less polar and highly colored (deep blue/purple). The phosphine oxides are more polar.

  • Pre-treatment: Some protocols suggest adding a small amount of silica gel to the reaction mixture at the end, stirring, and filtering. The silica adsorbs some phosphorous byproducts.

Module 3: Visualization & Logic Flow

Workflow Diagram: Synthesis & Optimization Path

SynthesisWorkflow Start Starting Materials: Phthalic Anhydride + Ethylbenzene FC_Rxn Friedel-Crafts Acylation (AlCl3, 0-50°C) Start->FC_Rxn Anhydrous Conditions Intermed Intermediate: 2-(4-ethylbenzoyl)benzoic acid FC_Rxn->Intermed Acid Hydrolysis Decision Decision Point: Direct vs. Protected Intermed->Decision Route_Direct Direct Thionation (LR, Toluene, Reflux) Decision->Route_Direct High Risk/Fast Route_Protect 1. Esterification (MeOH) 2. Thionation (LR) 3. Mild Hydrolysis (LiOH) Decision->Route_Protect High Yield/Slow Workup Workup: Filter Byproducts -> Rapid Chromatography (Avoid Aqueous Acid) Route_Direct->Workup Route_Protect->Workup Target Target: 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Deep Blue/Purple Solid) Workup->Target Inert Atmosphere Storage

Caption: Optimized synthetic workflow comparing direct thionation versus the ester-protection route.

Troubleshooting Logic: Thionation Failure

ThionationDebug Problem Issue: Low Yield / No Product CheckColor Did reaction turn Blue/Green? Problem->CheckColor NoColor No: Reaction Failed CheckColor->NoColor Remains Yellow YesColor Yes: Decomposition CheckColor->YesColor Fades to Yellow Soln_Reagent Check LR Quality (Must be pale yellow, not white) NoColor->Soln_Reagent Soln_Temp Increase Temp (Switch Toluene -> Xylene) NoColor->Soln_Temp Soln_Hydrolysis Moisture Ingress? Dry Solvents + Inert Gas YesColor->Soln_Hydrolysis Soln_Workup Workup Issue? Avoid Acidic Wash Use Neutral Alumina/Silica YesColor->Soln_Workup

Caption: Diagnostic logic tree for identifying failure modes during the Lawesson's Reagent thionation step.

References

  • Friedel-Crafts Acylation Methodology

    • Source: Organic Syntheses, Coll. Vol. 1, p. 517 (1941). "o-Benzoylbenzoic Acid."
    • Relevance: Foundational protocol for the synthesis of benzoylbenzoic acid derivatives using phthalic anhydride and AlCl₃.[1][2][4]

    • URL:

  • Lawesson's Reagent Mechanism & Application

    • Source: Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278.
    • Relevance: Comprehensive review covering the mechanism, solvent effects, and stoichiometry for thion
    • URL:

  • Thionation of Functionalized Benzophenones

    • Source: Polshettiwar, V., & Kaushik, M. P. (2006). "Thionation of carbonyl compounds using P4S10/Al2O3 under solvent-free conditions." Tetrahedron Letters.
    • Relevance: Discusses alternative thionation conditions and the stability of benzophenone-derived thioketones.
    • URL:

  • Characterization of 2-(4-ethylbenzoyl)

    • Source: PubChem Compound Summary for CID 155895126.
    • Relevance: Verification of chemical structure and physical properties.[5]

    • URL:

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Welcome to the technical support center for the purification of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My crude 2-(4-Ethylphenylcarbonothioyl)benzoic acid is an oily residue instead of a solid. How can I purify it?

Answer:

An oily or non-solid crude product often indicates the presence of impurities that depress the melting point or unreacted starting materials. A multi-step purification strategy is often most effective in this scenario.

Initial Troubleshooting Steps:

  • Acid-Base Extraction: This is a fundamental and highly effective first step for purifying carboxylic acids. The acidic proton of the benzoic acid moiety allows for its separation from neutral organic impurities.

    • Dissolve the oily residue in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The 2-(4-Ethylphenylcarbonothioyl)benzoic acid will be deprotonated to its corresponding carboxylate salt and partition into the aqueous layer.

    • Separate the aqueous layer, which now contains your product as a salt.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) one more time to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid, such as 2N hydrochloric acid (HCl), until the solution is acidic (test with pH paper). Your product will precipitate out as a solid.[1][2][3]

    • Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic salts.[3]

  • Solvent Trituration: If the product is still somewhat oily after extraction, trituration can help induce crystallization and remove soluble impurities.

    • Add a small amount of a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., hexanes, or a mixture of ethyl acetate and hexanes).

    • Stir or sonicate the mixture. The desired product should solidify, while the impurities remain in the solvent.

    • Collect the solid by vacuum filtration.

Workflow for Purifying an Oily Crude Product:

Caption: Acid-base extraction workflow for purifying carboxylic acids.

I'm observing a persistent yellow/orange color in my purified product. What is the likely cause and how can I remove it?

Answer:

A yellow to orange coloration in thiobenzoic acid derivatives is common and can arise from several sources, including residual starting materials, byproducts, or slight decomposition.

Potential Causes and Solutions:

  • Thiobenzoic Acid Impurities: Thiobenzoic acid itself is often a yellow-orange liquid or solid.[1][2] If the synthesis involves the use or in-situ generation of thiobenzoic acid, trace amounts can carry through.

  • Oxidation/Disulfide Formation: Thioacids can be susceptible to oxidation, leading to the formation of colored disulfide byproducts.

  • Chromatographic Impurities: If the synthesis involves colored reagents or byproducts, they may co-elute with the product during chromatography.

Purification Strategies for Color Removal:

  • Recrystallization: This is the most effective method for removing colored impurities. The key is selecting an appropriate solvent system.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold.[4][5] For a benzoic acid derivative, consider solvents like ethanol, methanol, acetic acid, or solvent mixtures such as ethanol/water or ethyl acetate/hexanes.[6]

    • Procedure:

      • Dissolve the colored solid in a minimal amount of the chosen hot solvent.

      • If the color persists in the hot solution, you can add a small amount of activated charcoal to adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product.

      • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[4][6]

      • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[6]

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed.

    • Solvent System (Eluent): A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low polarity and gradually increasing it, is often effective.

    • Monitoring: The separation can be monitored by Thin-Layer Chromatography (TLC).[7][8]

My recrystallization yield is very low. What are the common mistakes and how can I improve it?

Answer:

Low recovery during recrystallization is a frequent issue and can often be rectified by optimizing the procedure.

Common Pitfalls and Troubleshooting:

Problem Possible Cause Solution
No or poor crystal formation Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try to recrystallize again.[6]
The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[4][6]
Product "oils out" instead of crystallizing The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The presence of significant impurities.Perform a preliminary purification step like an acid-base extraction before recrystallization.
Low recovery of pure crystals The compound is too soluble in the cold solvent.Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration.Use a heated funnel or pre-warm the filtration apparatus. Keep the solution hot during the transfer.
Incomplete transfer of crystals during filtration.Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter funnel.

Decision Tree for Optimizing Recrystallization:

Caption: Troubleshooting low recrystallization yields.

How can I assess the purity of my 2-(4-Ethylphenylcarbonothioyl)benzoic acid after purification?

Answer:

A combination of analytical techniques should be used to confirm the purity and structure of your final product.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity.[7][9] A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[9][10] The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[9] Impurities will typically broaden and depress the melting point range.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the carboxylic acid, C=S of the thioester).[9]

Example HPLC Conditions for a Benzoic Acid Derivative: [9]

Parameter Condition
Column C18 reversed-phase
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A time-dependent gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm

References

  • Organic Syntheses. Thiobenzoic Acid. Available from: [Link]

  • LookChem. Synthesis of Thiobenzoic acid. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Available from: [Link]

  • Google Patents. Process for the preparation of 2-arylthiobenzoic acids.
  • PubChem. 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Available from: [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. Available from: [Link]

  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid. Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • ResearchGate. THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

Welcome to the technical support center for the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol based on established chemical principles.

Reaction Overview: The Thionation Process

The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid is typically achieved through the thionation of its carbonyl precursor, 2-(4-ethylbenzoyl)benzoic acid. The most common and versatile reagent for this transformation is Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.

Reaction Scheme:


(Self-generated image, not from a search result)

The mechanism involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide intermediate (R-PS₂).[1] This ylide reacts with the carbonyl oxygen in a manner analogous to the Wittig reaction, forming a four-membered thiaoxaphosphetane intermediate.[2][3][4] The driving force of the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond (P=O) and the desired thiocarbonyl product.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction shows very low or no conversion of the starting material. What's going wrong?

This is a common issue that can often be traced back to reagent quality or reaction conditions.

  • Potential Cause A: Degraded Lawesson's Reagent (LR)

    • Explanation: Lawesson's Reagent is sensitive to moisture and can hydrolyze over time, leading to a significant loss of reactivity. This is often accompanied by a strong smell of hydrogen sulfide (H₂S) from the storage bottle.

    • Solution: Always use a fresh bottle of LR or a batch that has been stored under an inert atmosphere in a desiccator. For best results, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[5][6]

  • Potential Cause B: Sub-optimal Reaction Conditions

    • Explanation: The thionation of carboxylic acids and ketones can be sluggish and often requires elevated temperatures to proceed at a reasonable rate.[7] Room temperature reactions may show little to no conversion, even after extended periods.[7]

    • Solution: Heat the reaction mixture to reflux in a high-boiling aprotic solvent like toluene or xylene.[8] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[8][9] If conventional heating is too slow or leads to decomposition, consider using microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields.[5][10]

  • Potential Cause C: Incorrect Stoichiometry

    • Explanation: The stoichiometry of LR is critical. For a single carbonyl group, a minimum of 0.5 equivalents of LR is theoretically required, as the dimer dissociates into two reactive ylide species.[1] Your starting material, 2-(4-ethylbenzoyl)benzoic acid, possesses two carbonyl groups (a ketone and a carboxylic acid) of differing reactivity.

    • Solution: Accurately calculate and weigh your reagents.[6] For the selective thionation of the more reactive ketone carbonyl, start with 0.5 - 0.6 equivalents of LR. If the reaction stalls, another small portion of LR can be added.[5]

Q2: My TLC plate shows a complex mixture with multiple spots, indicating significant side product formation. How can I improve selectivity?

  • Potential Cause A: Over-thionation or Decomposition

    • Explanation: The starting material has two carbonyl groups. While ketones are generally more reactive towards LR than carboxylic acids, prolonged reaction times or high temperatures can lead to the thionation of both groups or decomposition of the starting material or product.[4][5]

    • Solution:

      • Careful Monitoring: Monitor the reaction closely using TLC every 30-60 minutes to determine the optimal point to stop the reaction, maximizing the yield of the desired mono-thionated product.

      • Temperature Control: Attempt the reaction at a lower temperature for a longer duration to favor the more kinetically accessible pathway.[5]

      • Microwave Synthesis: Use a microwave reactor for precise and rapid temperature control, which can minimize the formation of thermal decomposition byproducts.[10]

Q3: I've successfully formed the product, but I'm struggling to purify it. The NMR spectrum shows significant phosphorus-containing impurities.

  • Potential Cause: Persistent Phosphorus Byproducts

    • Explanation: This is the most notorious challenge when working with Lawesson's Reagent. The phosphorus-containing byproducts formed during the reaction are often non-polar and have similar solubility and polarity to the desired thioamide product, making their removal by standard extraction or column chromatography difficult and laborious.[5][8][11][12]

    • Solution: Modified Workup Protocol

      • Byproduct Quenching: After the reaction is complete (as determined by TLC), cool the mixture and add ethylene glycol or ethanol.[8][13] Refluxing for a short period with these reagents converts the problematic phosphorus byproducts into highly polar phosphonates that can be easily removed with an aqueous wash or are insoluble in the organic solvent.[8][13][14]

      • Optimized Purification: After the modified workup, the crude product can be more effectively purified. Recrystallization from a suitable solvent is often a viable, chromatography-free option.[8][13] If chromatography is necessary, the removal of the polar byproducts will make the separation much cleaner.[8]

Data & Workflow Visualization

Tables for Quick Reference

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low/No Yield Degraded Lawesson's Reagent Use fresh reagent; run under an inert atmosphere.[5]
Insufficient Temperature/Time Heat to reflux in toluene; monitor by TLC; consider microwave synthesis.[5][8][10]
Incorrect Stoichiometry Use 0.5-0.6 equivalents of LR per target carbonyl; verify calculations.[5]
Side Products Over-thionation/Decomposition Monitor reaction closely by TLC; use lower temperatures or microwave heating.[5][10]

| Purification Issues | Phosphorus Byproducts | Employ a modified workup: quench with ethylene glycol before extraction.[8][13][14] |

Diagrams

Thionation Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Reaction with Carbonyl cluster_2 Step 3: Product Formation LR Lawesson's Reagent (Dimer) Ylide Reactive Ylide (R-PS₂) LR->Ylide Equilibrium Ylide_copy Reactive Ylide Carbonyl Ketone (C=O) Intermediate Thiaoxaphosphetane Intermediate Carbonyl->Intermediate Intermediate_copy Intermediate Ylide_copy->Intermediate Thiocarbonyl Thioketone (C=S) Byproduct Stable P=O Byproduct Intermediate_copy->Thiocarbonyl Cycloreversion Intermediate_copy->Byproduct Driving Force

Caption: Mechanism of carbonyl thionation using Lawesson's Reagent.

Troubleshooting Workflow Start Low Yield Observed Check_LR Is Lawesson's Reagent fresh and handled under N₂/Ar? Start->Check_LR Check_Cond Were reaction conditions (reflux, >4h) sufficient? Check_LR->Check_Cond Yes Sol_LR Use fresh LR under inert atmosphere. Check_LR->Sol_LR No Check_Stoich Is stoichiometry correct? (≥0.5 eq. LR) Check_Cond->Check_Stoich Yes Sol_Cond Increase temp/time or use microwave synthesis. Monitor via TLC. Check_Cond->Sol_Cond No Sol_Stoich Recalculate and add more LR if needed. Check_Stoich->Sol_Stoich No Success Yield Improved Check_Stoich->Success Yes

Caption: Troubleshooting flowchart for addressing low reaction yield.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Anhydrous, high-boiling point, aprotic solvents are preferred. Toluene and xylene are excellent choices as they allow for the necessary reflux temperatures.[8] Anhydrous Tetrahydrofuran (THF) can also be used, sometimes even at room temperature, though this is highly dependent on the substrate's reactivity.[5][14]

  • Q: What specific safety precautions should I take when using Lawesson's Reagent?

    • A: Lawesson's Reagent and its byproducts have a very unpleasant odor and potential toxicity.

      • Fume Hood: Always handle LR and run the entire reaction in a well-ventilated fume hood.[5]

      • Inert Atmosphere: Handle the solid reagent under an inert atmosphere (nitrogen or argon) to minimize hydrolysis and release of H₂S gas.[5]

      • Waste Quenching: All glassware and waste residues containing LR should be quenched with an excess of sodium hypochlorite (household bleach) to neutralize the foul-smelling and toxic compounds before cleaning.

  • Q: Are there any alternatives to Lawesson's Reagent?

    • A: Yes, the classic alternative is phosphorus pentasulfide (P₄S₁₀).[15] However, P₄S₁₀ typically requires harsher reaction conditions (higher temperatures, longer times) and can be less selective, often leading to lower yields compared to LR.[4][10][15]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and simplify purification.

1. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-(4-ethylbenzoyl)benzoic acid (1.0 equivalent).

  • Add anhydrous toluene (approx. 0.1 M concentration).

  • Begin stirring and purge the flask with nitrogen for 10-15 minutes.

  • In the fume hood, quickly weigh and add Lawesson's Reagent (0.55 equivalents) to the flask against a positive flow of nitrogen.

2. Reaction Execution:

  • Heat the mixture to reflux (approx. 110 °C for toluene) using a heating mantle.

  • Monitor the reaction progress every hour using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent system), visualizing with a UV lamp. The product should be less polar than the starting carboxylic acid.

  • Continue refluxing until the starting material is consumed or the optimal product concentration is reached (typically 4-6 hours).

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Add ethylene glycol (1.0-2.0 equivalents relative to LR) to the flask.

  • Heat the mixture to reflux for an additional 30-45 minutes to quench the phosphorus byproducts.[8][13]

  • Cool the mixture again, dilute with ethyl acetate, and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) to remove unreacted carboxylic acid, water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Final Purification:

  • If the crude product is a solid, attempt purification via recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • If recrystallization is ineffective or the product is an oil, purify by column chromatography on silica gel.

References
  • BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • BenchChem. (n.d.). Optimizing reaction conditions for thionation with N,N-Dimethylbenzenecarbothioamide.
  • Wu, K., Huang, X., Zheng, C., & Hu, Y. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]

  • Wikipedia contributors. (2023, December 27). Lawesson's reagent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wu, K., Huang, X., Zheng, C., & Hu, Y. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]

  • ResearchGate. (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. Retrieved from [Link]

  • Rao, C. V., et al. (2010). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Letters in Organic Chemistry, 7(3), 241-244. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Pathare, R. S., et al. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia, 1(4), 1217-1243. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • O'Donoghue, A. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. [Link]

  • ResearchGate. (n.d.). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]

  • Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Welcome to the technical support center for 2-(4-Ethylphenylcarbonothioyl)benzoic acid (PubChem CID: 155895126).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Ethylphenylcarbonothioyl)benzoic acid (PubChem CID: 155895126).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the handling and characterization of this molecule. Drawing from established principles in organosulfur chemistry and analytical science, we provide troubleshooting guides and FAQs to ensure the integrity and success of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties, handling, and stability of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Question 1: What are the expected physical properties and stability concerns for this compound?

Answer: While specific experimental data for 2-(4-Ethylphenylcarbonothioyl)benzoic acid is not widely published, we can infer its properties from its constituent functional groups and related structures like thiobenzoic acid.

  • Appearance & Odor: Expect a pale yellow to orange solid or oil.[2] Like most thiols and thiocarboxylic acids, it will likely possess a strong, pungent, and unpleasant sulfurous odor.[3][4] Proper handling in a well-ventilated fume hood is mandatory.

  • Solubility: The presence of a carboxylic acid group suggests some solubility in polar organic solvents (e.g., ethanol, DMSO, DMF) and aqueous base. Its large aromatic structure will likely limit its solubility in water.[5]

  • Primary Stability Concern - Oxidation: The thioacid functional group is highly susceptible to oxidation. The most common degradation pathway is oxidative dimerization to form the corresponding disulfide. This can be catalyzed by air (oxygen), trace metals, or oxidizing agents.[3][6][7] This reactivity is a central challenge in its characterization.

  • Thermal and pH Stability: Thiobenzoic acids can undergo hydrolysis in strong acidic or basic conditions, though they show complex, concentration-dependent hydrolysis kinetics.[8] It is advisable to maintain neutral or weakly acidic conditions during workup and storage. The compound should be stored at low temperatures (e.g., 2-8°C), under an inert atmosphere (Nitrogen or Argon), and protected from light to minimize degradation.[5][9]

Table 1: Predicted Physicochemical Properties

Property Predicted Value / Characteristic Rationale / Reference
Molecular Formula C₁₆H₁₄O₂S PubChem Database[1]
Molecular Weight 270.3 g/mol PubChem Database[1]
Appearance Pale yellow to orange solid/oil Analogy to Thiobenzoic Acid[2]
pKa ~2.5 - 3.5 Thiobenzoic acid is ~100x more acidic than benzoic acid.[7]

| Primary Degradation | Oxidative Dimerization | General reactivity of thiols/thioacids.[3][10] |

Question 2: What is the primary degradation pathway I should be aware of?

Answer: The primary and most rapid degradation pathway is the oxidation of the thioacid to a disulfide. This process involves the coupling of two molecules of the thioacid with the loss of two hydrogen atoms.

G cluster_main Figure 1: Oxidative Dimerization Pathway mol1 2 x 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Thioacid Monomer) mol2 Di-(2-carboxybenzoyl) 4,4'-diethylphenyl disulfide (Disulfide Dimer) mol1->mol2 [O] (Air, Trace Metals)

Caption: Oxidative dimerization of the thioacid.

This reaction can occur simply upon exposure to air, making it critical to handle the compound under an inert atmosphere whenever possible, especially when in solution. The formation of this disulfide is a common source of "impurities" observed during characterization.

Part 2: Troubleshooting Analytical Characterization

This section provides specific, actionable advice for overcoming common issues encountered during NMR, Mass Spectrometry, and Chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 3: My ¹H NMR spectrum shows a very broad, low-intensity singlet that integrates poorly. What is it and how can I confirm it?

Answer: This broad singlet is almost certainly the acidic proton of the carboxylic acid group (-COOH). Its chemical shift can be highly variable (typically 10-13 ppm) and its peak shape is often broad due to chemical exchange with trace amounts of water in the NMR solvent. In some cases, if there is tautomerization, the thioacid proton (-SH) may also be exchanging or contributing to this broadness.

Protocol 1: D₂O Shake for Acidic Proton Identification

  • Acquire Standard Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the position and integration of the broad peak.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analyze: The broad singlet corresponding to the acidic -COOH proton should disappear or be significantly diminished in intensity. This provides definitive confirmation of its assignment.

Question 4: I see more aromatic signals than expected, or my signals are unusually broad. Why?

Answer: This can be due to several factors:

  • Oxidative Impurity: The presence of the disulfide dimer (as shown in Figure 1) will introduce a second set of aromatic signals, complicating the spectrum. Their chemical shifts will be slightly different from the monomer.

  • Restricted Rotation: The C(O)-S bond may have some double-bond character, or steric hindrance between the two substituted phenyl rings could restrict free rotation around the single bonds. If this rotation is slow on the NMR timescale, it can lead to the appearance of distinct signals for protons that would otherwise be chemically equivalent, or significant peak broadening.[11]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from a catalyst used in synthesis) can cause significant broadening of all NMR signals.

Troubleshooting Workflow:

G cluster_workflow Figure 2: NMR Troubleshooting Workflow cluster_purity Purity Check cluster_nmr_tests NMR Tests start Complex/Broad NMR Spectrum check_purity Check Purity by TLC/LC-MS start->check_purity multi Multiple Spots/Peaks? check_purity->multi Yes single Single Spot/Peak check_purity->single No impurity Impurity Present (e.g., Disulfide) multi->impurity d2o Perform D₂O Shake single->d2o vtnmr Run Variable Temp. NMR (VT-NMR) single->vtnmr purify Purify Sample (See Section 3) impurity->purify acid_proton Confirm Acidic Proton Signal d2o->acid_proton rotation Assess Restricted Rotation vtnmr->rotation

Caption: Workflow for diagnosing complex NMR spectra.

Mass Spectrometry (MS)

Question 5: I am struggling to see the correct molecular ion peak in my ESI-MS analysis. What are the common issues?

Answer: Characterizing this molecule by mass spectrometry can be challenging due to its reactivity.

  • In-Source Dimerization/Oxidation: The high-energy environment of the electrospray ionization (ESI) source can promote oxidation. You might observe a peak corresponding to the disulfide dimer's molecular ion [M₂-2H+Na]⁺ or [M₂-H]⁻ more readily than the monomer.

  • Fragmentation: The molecule may be prone to fragmentation. Common neutral losses include H₂O (from the carboxylic acid) and SH.

  • Ionization Mode: ESI in positive mode ([M+H]⁺) might be inefficient. Given the two acidic protons, ESI in negative mode ([M-H]⁻) is often more sensitive and should be your primary method. The [M-H]⁻ ion at m/z 269.06 is the target ion.

Table 2: Common Ions to Look For in Mass Spectrometry

Ion Type Formula Calculated m/z Notes
Parent Ion (Negative) [C₁₆H₁₃O₂S]⁻ 269.06 Primary target ion in ESI(-).
Parent Ion (Positive) [C₁₆H₁₅O₂S]⁺ 271.08 May be weak or absent in ESI(+).
Sodium Adduct [C₁₆H₁₄O₂SNa]⁺ 293.06 Common adduct in positive mode.
Disulfide Dimer Ion [C₃₂H₂₆O₄S₂-H]⁻ 537.12 Strong indicator of sample oxidation.
Fragment Ion [C₁₆H₁₃O₂]⁻ 237.09 Loss of sulfur (S).

| Fragment Ion | [C₉H₉S]⁺ | 149.05 | Fragmentation yielding the 4-ethylthiobenzoyl cation. |

Troubleshooting Tip: If you suspect oxidation, analyze your sample immediately after dissolving it in a de-gassed, high-purity solvent (like acetonitrile) and consider adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the sample just before injection, though this may complicate interpretation.[12]

Chromatography (TLC & HPLC)

Question 6: My compound streaks badly on a silica gel TLC plate. How can I get a clean spot?

Answer: This is a classic problem for acidic compounds on silica gel. The polar carboxylic acid group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing or streaking.

Solution: To obtain a compact spot, you must suppress the ionization of your compound's carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase (eluent).

Protocol 2: TLC Analysis of Acidic Compounds

  • Plate: Use a standard silica gel 60 F₂₅₄ TLC plate.

  • Sample Prep: Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Eluent Preparation: Prepare a non-polar/polar solvent mixture appropriate for the compound's polarity (e.g., 7:3 Hexanes:Ethyl Acetate). To this mixture, add 0.5-1% acetic acid or formic acid by volume.

  • Development: Spot the sample, develop the plate in a chamber saturated with the eluent vapor, and visualize under UV light (254 nm).

  • Observation: The spot should be significantly more compact and less streaked compared to a run without the acid additive.[13]

Question 7: I see two spots on my TLC plate even after purification. Is my sample still impure?

Answer: Not necessarily. While one spot could be an impurity (likely the disulfide), it's also possible you are observing tautomers of the thioacid. Thiocarboxylic acids can exist in equilibrium between the thiono- and thiolo- forms.

While the thiolo form (C=O, S-H) is generally more stable for thiobenzoic acid, the specific electronic effects of your substituents could influence this equilibrium.[7] Running the TLC with different solvent systems (e.g., trying a dichloromethane/methanol mix) can help determine if the two spots are distinct compounds or equilibrium partners.[14] If the ratio of the spots remains constant across different eluents, it may suggest a tautomeric equilibrium.

Part 3: Purification & Handling Workflow

The key to successful characterization is starting with a pure, un-degraded sample.

G cluster_workflow Figure 3: Recommended Purification & Analysis Workflow cluster_analysis Immediate Analysis synthesis Crude Synthesis Product column Flash Column Chromatography (Eluent + 1% Acetic Acid) synthesis->column fractions Combine Pure Fractions (TLC Verified) column->fractions evap Evaporate Solvent (Minimize Heat) fractions->evap dry Dry Under High Vacuum (Inert Atmosphere) evap->dry store Store Solid Under Argon at 2-8°C, Protected from Light dry->store dissolve Dissolve in Degassed Deuterated Solvent dry->dissolve For Immediate Use nmr Acquire NMR dissolve->nmr lcms Acquire LC-MS dissolve->lcms

Caption: A workflow emphasizing minimal degradation during purification.

This structured approach, from understanding the inherent instability of 2-(4-Ethylphenylcarbonothioyl)benzoic acid to implementing specific, validated analytical protocols, will enable you to generate reliable and reproducible characterization data.

References

  • Vertex AI Search. Thiobenzoic acid(98-91-9)MSDS Melting Point Boiling Density Storage Transport.
  • Guidechem. Thiobenzoic acid 98-91-9 wiki.
  • PubChem. Thiobenzoic Acid | C7H6OS | CID 7414.
  • Ferrer-Sueta, G., et al. (2003). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC.
  • ACS Publications. Syntheses, Structures, and NMR Spectra of Salts of [M(SOCPh)3]- (M = Zn, Cd, Hg) | Inorganic Chemistry.
  • ChemicalBook. Thiobenzoic acid(98-91-9) 13C NMR spectrum.
  • ChemicalBook. Thiobenzoic acid(98-91-9) MS spectrum.
  • ChemicalBook. Thiobenzoic acid S-amino ester(25740-80-1) 1H NMR spectrum.
  • Cameron, K. S., et al. (2005). NMR spectra and dynamics of the sodium salt of per(6-thiobenzoic acid)-gamma-cyclodextrin. PubMed.
  • PubChem. 2-(4-Ethylphenylcarbonothioyl)benzoic acid | C16H14O2S | CID 155895126.
  • Wang, R., et al. (2009). The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using H. Journal of Chromatography B.
  • Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry.
  • Wikipedia. Thiobenzoic acid.
  • Cox, R. A., & Yates, K. (1979). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. ResearchGate.
  • CymitQuimica. CAS 98-91-9: Thiobenzoic acid.
  • Wikipedia. Thiol.
  • Smirnova, O. G., & Nesterenko, P. N. (2014). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate.
  • MetwareBio. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry.
  • Logan, T. H., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. MDPI.
  • Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography.

Sources

Optimization

Technical Support Center: Stability of 2-(4-Ethylphenylcarbonothioyl)benzoic acid in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Understanding the stability of this molecule in solu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Understanding the stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. This document addresses common stability issues, offers troubleshooting advice, and provides validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(4-Ethylphenylcarbonothioyl)benzoic acid in solution?

A1: Based on its chemical structure, which features a thioacyl group and a carboxylic acid, 2-(4-Ethylphenylcarbonothioyl)benzoic acid is susceptible to two primary degradation pathways:

  • Hydrolysis: The thioacyl group (a thioketone linked to a benzoic acid) is prone to hydrolysis, particularly under strongly acidic or basic conditions. The rate and mechanism of hydrolysis can be complex. In strongly acidic media, thiobenzoic acids are known to undergo hydrolysis, and this molecule is expected to behave similarly.[1]

  • Oxidation: The sulfur atom in the carbonothioyl group (C=S) is susceptible to oxidation. Dissolved oxygen, trace metal ions, or oxidizing agents can convert the thione to its corresponding ketone (C=O), 2-(4-ethylbenzoyl)benzoic acid, or other oxidized sulfur species like sulfines.[2] Thiol-containing compounds, in general, are known to be sensitive to oxidation.[3]

Q2: How does the pH of the solution affect the stability of this compound?

A2: The pH is a critical factor governing the stability of 2-(4-Ethylphenylcarbonothioyl)benzoic acid due to its two ionizable/reactive groups.

  • Thioacyl Group Stability: The thioacyl group's stability is highly pH-dependent. At alkaline pH (pH > 8), many sulfur-containing compounds become more susceptible to oxidation.[2] Conversely, while a more acidic pH can protect against some forms of oxidation, strongly acidic conditions (pH < 2) can accelerate acid-catalyzed hydrolysis.[1]

  • Carboxylic Acid Group: The carboxylic acid moiety will be deprotonated to a carboxylate (-COO⁻) at pH values above its pKa, increasing its aqueous solubility.

Therefore, the compound is predicted to be most stable in a slightly acidic, buffered solution (approximately pH 4-6). This range represents a compromise, minimizing both base-promoted oxidation and acid-catalyzed hydrolysis.

Q3: What are the recommended storage conditions for solutions of 2-(4-Ethylphenylcarbonothioyl)benzoic acid?

A3: To ensure maximum stability and prevent degradation, the following storage conditions are recommended:

  • Prepare Fresh: Solutions should be prepared fresh whenever possible.

  • Use Degassed Solvents: To minimize oxidation, use high-purity solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Control pH: If preparing an aqueous solution, use a buffer in the slightly acidic range (e.g., an acetate buffer at pH 5).

  • Refrigerate: Store solutions at low temperatures (2-8°C) to slow the rate of any potential degradation reactions.[4]

  • Protect from Light: Compounds with aromatic rings and carbonyl/thiocarbonyl groups can be susceptible to photodegradation.[5][6] Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.

Q4: What are the likely degradation products I should monitor in my experiments?

A4: The primary degradation products to monitor correspond to the degradation pathways mentioned above:

  • From Oxidation: The most likely oxidation product is 2-(4-ethylbenzoyl)benzoic acid , where the C=S group is converted to a C=O group.

  • From Hydrolysis: Hydrolysis under harsh conditions could potentially cleave the molecule, yielding products such as 4-ethylbenzoic acid and 2-mercaptobenzoic acid .

A stability-indicating analytical method, such as HPLC, should be developed to separate the parent compound from these potential degradants.[7]

Q5: Which analytical technique is most suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is the most effective and widely used technique for stability studies.[6][8] A well-developed "stability-indicating" HPLC method can separate the intact 2-(4-Ethylphenylcarbonothioyl)benzoic acid from its degradation products, allowing for accurate quantification of its decay over time.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of compound concentration in solution. High pH: Alkaline conditions (pH > 7.5) can accelerate oxidative degradation.[2]Verify the pH of your solution. Adjust to a slightly acidic range (pH 4-6) using a suitable buffer (e.g., acetate).
Presence of Oxygen: Dissolved oxygen in the solvent is a primary driver of oxidation.Prepare solutions using solvents that have been thoroughly degassed. Store the final solution under an inert atmosphere (e.g., nitrogen or argon).
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[9]Prepare and store solutions at recommended low temperatures (2-8°C). Avoid prolonged exposure to room temperature.
Appearance of new, unexpected peaks in HPLC chromatogram. Degradation: The new peaks are likely degradation products such as 2-(4-ethylbenzoyl)benzoic acid (oxidation) or hydrolysis products.Confirm the identity of the peaks by running standards of the suspected degradation products if available, or by using LC-MS for mass identification.
Transesterification: If using an alcohol-based solvent under acidic or basic conditions, the carboxylic acid could react to form an ester.Use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions. Keep the percentage of organic solvent low in aqueous buffers.
Inconsistent or non-reproducible experimental results. Ongoing Degradation: The compound may be degrading during the course of your experiment, especially if conducted at physiological pH (~7.4).Prepare fresh solutions immediately before each experiment. Quantify the compound's concentration at the beginning and end of the experiment to assess its stability under your specific assay conditions.
Contaminated Solvents/Reagents: Trace metal impurities in buffers or solvents can catalyze oxidation.Use high-purity (e.g., HPLC grade) solvents and reagents. Consider adding a chelating agent like EDTA (0.1 mM) to your buffer to sequester catalytic metal ions.[10]

Data Presentation & Predicted Stability

The following table summarizes the predicted stability of 2-(4-Ethylphenylcarbonothioyl)benzoic acid under various stress conditions typically used in forced degradation studies.[6]

Stress Condition Stress Agent Predicted Degradation Rate Primary Degradation Pathway(s) Potential Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl, 60°CModerate to HighAcid-Catalyzed Hydrolysis4-ethylbenzoic acid, 2-mercaptobenzoic acid
Alkaline Hydrolysis 0.1 M NaOH, 60°CHighBase-Catalyzed Hydrolysis, OxidationHydrolysis products, 2-(4-ethylbenzoyl)benzoic acid
Oxidative 3% H₂O₂, RTHighOxidation2-(4-ethylbenzoyl)benzoic acid
Thermal 60°C in SolutionLow to ModerateHydrolysis, Oxidation2-(4-ethylbenzoyl)benzoic acid, hydrolysis products
Photolytic ICH Q1B Light ExposureModeratePhotodegradation, Photo-oxidationVarious photoproducts

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a procedure to investigate the stability of 2-(4-Ethylphenylcarbonothioyl)benzoic acid under various stress conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN).

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

    • Acidic: Dilute with 0.1 M HCl.

    • Alkaline: Dilute with 0.1 M NaOH.

    • Oxidative: Dilute with a solution of 3% hydrogen peroxide.

    • Neutral/Thermal: Dilute with purified water or a pH 7 buffer.

    • Control: Dilute with the mobile phase used for HPLC analysis.

  • Incubation:

    • Incubate the Acidic, Alkaline, and Neutral/Thermal samples in a water bath at 60°C.

    • Keep the Oxidative and Control samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately before analysis, quench the reactions.

    • Neutralize the Acidic sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the Alkaline sample with an equivalent amount of 0.1 M HCl.

    • Dilute all samples with the mobile phase to the final analysis concentration (e.g., 20 µg/mL).

  • Analysis: Analyze all samples, including the time-zero control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an RP-HPLC method to separate the parent compound from its degradation products.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 30% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm or λmax).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Analyze a mixture of the stressed samples from Protocol 1 to observe the separation of the parent peak from any degradation peaks.

    • Adjust Gradient: If separation is poor, modify the slope and duration of the gradient to improve resolution.

    • Change Organic Modifier: If necessary, try methanol as the organic modifier (Mobile Phase B) as it offers different selectivity.

    • Check Peak Purity: Use a Photo Diode Array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The goal is to ensure the main peak is spectrally pure across its width.

Visualizations: Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN control Control Sample (Dilute with Mobile Phase) stock->control acid Acidic Stress (0.1 M HCl, 60°C) stock->acid base Alkaline Stress (0.1 M NaOH, 60°C) stock->base oxi Oxidative Stress (3% H2O2, RT) stock->oxi photo Photolytic Stress (ICH Q1B) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) control->sampling acid->sampling base->sampling oxi->sampling photo->sampling quench Quench Reaction (Neutralize/Dilute) sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc results Calculate % Degradation Identify Degradants (LC-MS) hplc->results

Caption: Workflow for a forced degradation study.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway (Harsh Conditions) parent 2-(4-Ethylphenylcarbonothioyl)benzoic acid prod_oxi 2-(4-Ethylbenzoyl)benzoic acid (Ketone Product) parent->prod_oxi [O] (e.g., H₂O₂, O₂) prod_hyd1 4-Ethylbenzoic Acid parent->prod_hyd1 H₂O (Acid or Base) prod_hyd2 2-Mercaptobenzoic Acid parent->prod_hyd2 H₂O (Acid or Base)

Caption: Predicted degradation pathways for the compound.

References

  • Vertex AI Search, "Thiobenzoic acid(98-91-9)MSDS Melting Point Boiling Density Storage Transport".
  • Vertex AI Search, "CAS 98-91-9: Thiobenzoic acid - CymitQuimica".
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  • Vertex AI Search, "Analytical Methods to Determine the Stability of Biopharmaceutical Products".
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  • PubChem, "2-(4-Ethylphenylcarbonothioyl)benzoic acid". Available: [Link]

  • Vertex AI Search, "Use of thiopropyl sepharose for preparation of 2-nitro-5-thiobenzoic acid - ResearchGate".
  • Vertex AI Search, "Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate".
  • Vertex AI Search, "Stability indicating study by using different analytical techniques - IJSDR".
  • Vertex AI Search, "Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers".
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  • Vertex AI Search, "stability issues of 2-acetylphenyl 4-methylbenzoate under different conditions - Benchchem".

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Troubleshooting

Technical Support Center: Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Welcome to the technical support resource for the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues encountered during your experiments.

Overview of the Synthesis

The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid is typically a two-stage process. The first stage involves the formation of a ketone precursor, 2-(4-ethylbenzoyl)benzoic acid, via a Friedel-Crafts acylation reaction between phthalic anhydride and ethylbenzene. The second stage is the thionation of the ketone group to yield the final thioketone product. Each stage presents unique challenges and potential for byproduct formation.

Troubleshooting Guide & Diagnostic Workflows

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Stage 1: Friedel-Crafts Acylation Issues

Question 1: My Friedel-Crafts reaction has a very low yield or has failed completely. What are the primary causes?

Answer: Low or nonexistent yield in this Friedel-Crafts acylation is one of the most common issues and can almost always be traced back to three critical areas: catalyst activity, reagent purity, or reaction conditions.

  • Catalyst Inactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product that is formed acts as a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][2][3] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the phthalic anhydride is required to drive the reaction to completion.

  • Deactivated Reactants: While ethylbenzene is an activated aromatic ring, the presence of strongly deactivating contaminants can hinder the reaction.[2] Ensure all your starting materials are of high purity.

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

Start Low or No Product Yield Check_Anhydrous Verify Anhydrous Conditions (Flame-dried glassware, dry solvents) Start->Check_Anhydrous Check_Catalyst Check Catalyst Stoichiometry (>1 equivalent of AlCl₃) Check_Anhydrous->Check_Catalyst Conditions OK Failure Re-evaluate Synthetic Route Check_Anhydrous->Failure Moisture Present Check_Purity Assess Reagent Purity (Phthalic Anhydride, Ethylbenzene) Check_Catalyst->Check_Purity Stoichiometry OK Check_Catalyst->Failure Insufficient Catalyst Success Reaction Proceeds Check_Purity->Success Purity OK Check_Purity->Failure Impure Reagents Ketone 2-(4-ethylbenzoyl)benzoic acid (C=O Precursor) Thionation Thionation (e.g., Lawesson's Reagent) Ketone->Thionation Thionation->Ketone Incomplete Reaction Thioketone Desired Product (C=S Monomer) Thionation->Thioketone Desired Path Dimer Dimer/Trimer Byproducts (Cyclic Sulfides) Thioketone->Dimer Self-Reaction Enethiol Enethiol Tautomer Thioketone->Enethiol Tautomerization

Caption: Common reaction and byproduct pathways during the thionation step.

Byproduct Identification and Characterization

A crucial part of troubleshooting is accurately identifying the components in your product mixture. A combination of analytical techniques is essential for this. [4][5][6][7] Question 4: How can I use NMR and Mass Spectrometry to identify the desired product and potential byproducts?

Answer: NMR and Mass Spectrometry are powerful tools for structural elucidation. [5][8]Each technique provides unique and complementary information.

  • ¹³C NMR Spectroscopy: This is arguably the most definitive method for confirming the thionation. The thiocarbonyl (C=S) carbon signal appears significantly downfield, typically in the range of 200-240 ppm, which is distinct from the ketone (C=O) carbon signal (usually 190-200 ppm). [9][10]The presence of a signal in the C=S region and the disappearance of the C=O signal confirms the conversion.

  • ¹H NMR Spectroscopy: While less definitive for the C=S group itself, ¹H NMR is critical for confirming the overall structure and identifying isomeric byproducts. The aromatic protons of the desired para-substituted product will show a characteristic AA'BB' splitting pattern for the ethylphenyl group. An ortho-isomer would present a more complex multiplet.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compounds. [5]The desired product, 2-(4-Ethylphenylcarbonothioyl)benzoic acid, has a molecular formula of C₁₆H₁₄O₂S and a corresponding molecular weight. [11]The presence of a peak corresponding to the starting ketone indicates an incomplete reaction. Higher mass peaks may suggest the formation of dimers. The fragmentation pattern can also be characteristic; for thioketones, the loss of an SH radical can be a notable fragmentation pathway. [12] Table 1: Spectroscopic Signatures of Key Compounds

CompoundKey ¹³C NMR Signal (ppm)Expected Molecular Ion (m/z)Key ¹H NMR Features
2-(4-ethylbenzoyl)benzoic acid (Starting Material)~195 (C=O)254.09Aromatic multiplets, ethyl group signals (~2.7 ppm quartet, ~1.2 ppm triplet)
2-(4-Ethylphenylcarbonothioyl)benzoic acid (Product)>200 (C=S)270.07Aromatic multiplets, ethyl group signals. Protons alpha to C=S may be shifted.
ortho-isomer byproduct >200 (C=S)270.07More complex aromatic splitting patterns compared to the para-isomer.
Dimer Byproduct No C=S signal540.14Complex aliphatic and aromatic signals; absence of the downfield C=S signal.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Friedel-Crafts acylation step? A1: Lewis acids like AlCl₃ are potent electron acceptors. Water is a Lewis base that reacts readily with AlCl₃ in an exothermic reaction. This not only consumes the catalyst but also generates HCl, which can lead to other side reactions. [1][2]To ensure the catalyst is available for its primary role in activating the acylating agent, all components of the reaction must be scrupulously dry.

Q2: Can I use a different Lewis acid besides AlCl₃? A2: Yes, other Lewis acids such as FeCl₃, BF₃, or ZnCl₂ can be used for Friedel-Crafts reactions. [13]However, AlCl₃ is often the most effective and commonly used catalyst for the acylation of simple arenes with anhydrides due to its high activity. [14]If you are experiencing issues with AlCl₃, ensure it is fresh and of high purity before exploring alternatives.

Q3: Is polysubstitution a concern in this Friedel-Crafts acylation? A3: Generally, no. Unlike Friedel-Crafts alkylation, where the alkylated product is often more reactive than the starting material, Friedel-Crafts acylation yields a ketone. [15][16]The acyl group is electron-withdrawing and deactivates the aromatic ring, making a second acylation event much less likely. [3]This is a key advantage of the acylation reaction.

Q4: What is the best way to purify the final thioketone product? A4: Column chromatography on silica gel is typically the most effective method for purifying the crude product. A gradient elution system, for example starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the non-polar thioketone from the more polar unreacted ketone and any baseline impurities. [17]It is advisable to handle the thioketone at lower temperatures if possible and avoid prolonged exposure to light, as these can promote polymerization. [18]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-ethylbenzoyl)benzoic acid

This protocol is adapted from established Friedel-Crafts acylation procedures. [19][20]

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen line), add phthalic anhydride (1.0 eq) and excess ethylbenzene (which acts as both reactant and solvent).

  • Cool the stirred mixture to 0-5 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1 - 2.0 eq) to the mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and quench the reaction. [1]6. If using excess ethylbenzene, remove it by steam distillation. [19]7. Cool the remaining aqueous solution to induce precipitation of the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Protocol 2: Thionation to 2-(4-Ethylphenylcarbonothioyl)benzoic acid

This protocol is a general procedure for the thionation of a ketone using Lawesson's Reagent. [21][22]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(4-ethylbenzoyl)benzoic acid (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes to isolate the desired thioketone.

References

  • Ferreira, V., et al. (2004). Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. MDPI. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • Golebiowski, A., et al. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Retrieved from [Link]

  • Chembid. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Thieme E-Books. (n.d.). Product Class 6: Thioketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioacetone. Retrieved from [Link]

  • Al-Adhami, M. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1,3-Dipolar cycloadditions, 117. Reactions of thiobenzophenone S- methylide with thiocarbonyl compounds. Retrieved from [Link]

  • LinkedIn. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2025, February 21). Analytical Control Strategies for Process Chemists. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Product Class 6: Thioketones. Retrieved from [Link]

  • Grokipedia. (n.d.). Thioketone. Retrieved from [Link]

  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-ethylbenzoyl)benzoic acid. Retrieved from [Link]

  • YouTube. (2023, July 2). Synthesis of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of thiocarbonyl compounds for the formation of thioketones. Retrieved from [Link]

  • MDPI. (2024, October 10). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones.... Retrieved from [Link]

  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

An in-depth technical guide for researchers, scientists, and drug development professionals on scaling up the production of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. This guide provides comprehensive technical support,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on scaling up the production of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

This guide provides comprehensive technical support, including troubleshooting advice and frequently asked questions, for the synthesis and purification of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a robust and scalable process.

Synthesis Overview & Key Challenges

The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid is typically approached via a two-step process:

  • Friedel-Crafts Acylation: The reaction of phthalic anhydride with ethylbenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the intermediate, 2-(4-ethylbenzoyl)benzoic acid.

  • Thionation: The conversion of the ketone carbonyl group of the intermediate to a thiocarbonyl group using a thionating agent, most commonly Lawesson's Reagent, to yield the final product.

While theoretically straightforward, scaling up this synthesis presents challenges related to reaction control, purification, and safety. This guide will address these critical aspects.

Synthetic Pathway PhthalicAnhydride Phthalic Anhydride Intermediate 2-(4-ethylbenzoyl)benzoic acid PhthalicAnhydride->Intermediate AlCl₃, CS₂ Ethylbenzene Ethylbenzene Ethylbenzene->Intermediate FinalProduct 2-(4-Ethylphenylcarbonothioyl)benzoic acid Intermediate->FinalProduct Toluene, reflux LawessonsReagent Lawesson's Reagent LawessonsReagent->FinalProduct

Caption: Proposed two-step synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, providing potential causes and actionable solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts step 1. Inactive catalyst due to moisture.2. Insufficient reaction time or temperature.3. Poor mixing.1. Ensure all glassware is oven-dried and reagents are anhydrous. Handle AlCl₃ in a glovebox or under an inert atmosphere.2. Monitor the reaction by TLC or HPLC. If the reaction stalls, consider a slight increase in temperature or extended reaction time.3. Use an appropriate overhead stirrer for large-scale reactions to ensure homogeneity.
Formation of multiple isomers in Friedel-Crafts step Contamination of ethylbenzene with other xylene isomers.Use high-purity ethylbenzene (>99.5%). Confirm purity by GC-MS before starting the reaction.
Difficult work-up of Friedel-Crafts reaction Formation of a thick emulsion during the quenching of the AlCl₃ complex.Quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated HCl. The acid helps to break down the aluminum salts.
Incomplete thionation 1. Insufficient amount of Lawesson's Reagent.2. Degradation of Lawesson's Reagent.3. Short reaction time.1. Use a slight excess of Lawesson's Reagent (typically 0.5 to 0.6 equivalents for a diketone, so start with 1.1 eq for your monoketone).2. Use freshly opened or properly stored Lawesson's Reagent. Its efficacy can decrease over time.3. Monitor the reaction progress by TLC. The product is often colored, which can aid in visual tracking.
Formation of a significant byproduct during thionation The carboxylic acid group may react with Lawesson's Reagent, especially at high temperatures.Consider protecting the carboxylic acid group as an ester before thionation, followed by deprotection. Alternatively, use milder thionating agents if this becomes a significant issue.
Product purification challenges The product and starting material (keto acid) have similar polarities, making chromatographic separation difficult on a large scale.1. Recrystallization: This is the most viable method for large-scale purification. Screen various solvents and solvent mixtures to find optimal conditions.2. pH-based extraction: The carboxylic acid functionality allows for selective extraction into an aqueous base (e.g., NaHCO₃ solution), leaving non-acidic impurities behind. The product can then be precipitated by re-acidification.

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Start -> CheckPurity; Start -> CheckMoisture; Start -> CheckStoichiometry; Start -> MonitorReaction; MonitorReaction -> OptimizeTemp; MonitorReaction -> OptimizeTime; CheckPurity -> ImproveMixing; CheckMoisture -> ImproveMixing; CheckStoichiometry -> ImproveMixing; OptimizeTemp -> Result; OptimizeTime -> Result; ImproveMixing -> Result; }

Caption: A systematic approach to diagnosing and resolving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Friedel-Crafts acylation step at scale?

A1: While carbon disulfide (CS₂) is often used in lab-scale reactions due to its excellent solvent properties for this reaction, its high volatility, flammability, and toxicity make it a poor choice for scale-up. Dichloromethane or 1,2-dichloroethane are common alternative solvents for larger-scale Friedel-Crafts reactions. Nitrobenzene can also be used, but its high boiling point can make removal difficult. A solvent-free approach, using excess ethylbenzene as both reactant and solvent, is also a viable and greener option for scale-up.

Q2: How should I handle Lawesson's Reagent safely on a large scale?

A2: Lawesson's Reagent is a flammable solid with an unpleasant odor that can release toxic hydrogen sulfide upon contact with water or acids. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). For large quantities, consider using an enclosed system or a glovebox for dispensing. Quench any residual reagent and contaminated glassware with a solution of sodium hypochlorite (bleach).

Q3: Can I use Phosphorus Pentasulfide (P₄S₁₀) instead of Lawesson's Reagent?

A3: Yes, P₄S₁₀ is a more traditional and less expensive thionating agent. However, it is generally less reactive and may require higher temperatures and longer reaction times. It can also lead to more side products. Lawesson's Reagent is often preferred for its higher reactivity and cleaner reaction profiles, which can simplify downstream processing, a critical consideration for scale-up.

Q4: My final product seems to be unstable. How should it be stored?

A4: Thioketones can be susceptible to oxidation and photodecomposition. It is advisable to store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., in a refrigerator or freezer). The presence of the carboxylic acid group may offer some stability compared to simple diaryl thioketones.

Q5: What analytical techniques are best for monitoring reaction progress and final product purity?

A5:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. The starting material (keto acid) and the thioketone product should have different retention factors (Rf) and may have different colors.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and the final product. The disappearance of the ketone carbonyl signal and the appearance of the thiocarbonyl signal in the ¹³C NMR spectrum is a key indicator of successful thionation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify any impurities or byproducts.

Detailed Experimental Protocol

This protocol is a starting point for the synthesis and should be optimized for your specific equipment and scale.

Step 1: Synthesis of 2-(4-ethylbenzoyl)benzoic acid (Intermediate)
  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a thermocouple, a condenser, and a nitrogen inlet. Ensure the system is completely dry.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane (or your chosen solvent) and ethylbenzene (1.2 equivalents). Cool the mixture to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • Phthalic Anhydride Addition: Once the AlCl₃ has dissolved, add phthalic anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC until the phthalic anhydride is consumed.

  • Work-up: Cool the reaction mixture back to 0-5 °C. In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly transfer the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2-(4-ethylbenzoyl)benzoic acid, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 2: Synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Final Product)
  • Reactor Setup: Use a similar reactor setup as in Step 1, ensuring it is dry and under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with the purified 2-(4-ethylbenzoyl)benzoic acid (1.0 equivalent) and anhydrous toluene.

  • Thionation Agent Addition: Add Lawesson's Reagent (1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (around 110 °C for toluene) and maintain for 4-8 hours. The reaction mixture will likely change color as the thioketone is formed. Monitor the conversion of the starting material by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification:

    • The crude residue can be purified by column chromatography on silica gel, but this may not be practical for large quantities.

    • A more scalable approach is to dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. This will extract the desired carboxylic acid product into the aqueous layer.

    • Separate the aqueous layer and cool it in an ice bath. Slowly acidify with cold 1M HCl until the product precipitates out.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a solvent such as ethanol or an ethanol/water mixture.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2010). The use of Lawesson's reagent in organic syntheses. Chemical Reviews, 107(11), 5210-5278. [Link]

  • Bergman, J., & Sandstrom, J. (2008). The Chemistry of Thioamides. In The Chemistry of Amides, Saul Patai (Ed.). [Link]

Troubleshooting

resolving solubility problems of 2-(4-Ethylphenylcarbonothioyl)benzoic acid in assays

[1][2] Status: Operational Ticket ID: EPCBA-SOL-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Molecule & The Challenge You are encountering solubility issues with 2-(4-Ethylphenylcarbono...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Ticket ID: EPCBA-SOL-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are encountering solubility issues with 2-(4-Ethylphenylcarbonothioyl)benzoic acid (EPCBA) because it presents a "dual-threat" physicochemical profile:

  • High Lipophilicity (LogP ~4.2): The ethyl-phenyl tail and the thio-carbonyl group drive the molecule out of the aqueous phase and onto plastic surfaces.[2][1]

  • pH-Dependent Ionization (Weak Acid): The benzoic acid moiety (pKa ≈ 4.[2][1]2) requires deprotonation to solubilize.[2][1] Below pH 6.0, it exists primarily as a neutral, insoluble solid.[2][1]

  • Thio-Carbonyl Instability: The C=S (carbonothioyl) bond is less stable than its oxygen counterpart, making the compound susceptible to photo-oxidation and hydrolysis, often mistaken for "insolubility" when it is actually degradation.[2][1]

This guide provides a self-validating workflow to resolve precipitation, non-specific binding, and stability artifacts in your assays.

Module 1: Stock Preparation & Storage

The majority of "assay failures" occur before the compound ever reaches the plate.

The Protocol
  • Solvent Choice: Dissolve solid EPCBA in 100% anhydrous DMSO .[2][1] Do not use Ethanol as a primary stock solvent; its volatility changes concentration over time.[2][1]

  • Concentration Limit: Target a stock concentration of 10 mM . Going higher (e.g., 50 mM) increases the risk of "crashing out" upon the first dilution step due to the high dielectric shock.[2]

  • Environmental Protection:

    • Light: The C=S bond is photo-active.[2][1] Always use amber glass vials.

    • Atmosphere: Flush the headspace with nitrogen or argon to prevent oxidation of the thione to a ketone.

Troubleshooting Table: Stock Issues
SymptomRoot CauseCorrective Action
Visible crystals in thawed stock DMSO is hygroscopic; water absorption reduces solubility.[2][1]Sonicate for 10 mins at 30°C. If unsuccessful, discard. Never heat >40°C (thermal degradation risk).[2][1]
Color change (Blue/Green

Colorless)
Oxidation of the Thio-carbonyl (C=S) to Carbonyl (C=O).[2][1]Critical Failure. The compound has degraded.[2][1] Discard stock. Store future stocks under

gas.
Inconsistent replicates Compound precipitated during freeze-thaw.[2][1]Vortex vigorously for 60s after thawing.[2][1] Visually inspect for "schlieren" lines (swirls) indicating incomplete mixing.[2][1]

Module 2: The "Crash" – Preventing Precipitation During Dilution

Direct dilution from 100% DMSO to aqueous buffer is the most common failure point for lipophilic compounds like EPCBA.

The Mechanism

When you inject 10 mM stock into a buffer, the solvent environment changes instantly.[2][1] If the local concentration exceeds the solubility limit before mixing is complete, EPCBA forms micro-aggregates that never re-dissolve.[2]

The Solution: Intermediate Dilution Step

Do not jump from 100% DMSO to 1% DMSO. Use a "step-down" approach.

Step-by-Step Workflow:

  • Stock: 10 mM EPCBA in DMSO.[2][1]

  • Intermediate Plate: Dilute 1:10 into pure DMSO (not buffer) to create working stocks (e.g., 1 mM).

  • Assay Plate (The Transfer):

    • Pre-fill assay plate with buffer.[2][1]

    • Add the diluted DMSO stock to the buffer while mixing immediately .

    • Crucial: Ensure the final DMSO concentration is constant across all wells (typically 0.5% - 1.0%).[2][1]

Visualizing the Solubility Decision Tree

SolubilityWorkflow Start Start: EPCBA Stock (DMSO) Check_pH Check Assay Buffer pH Start->Check_pH pH_Low pH < 6.0 Check_pH->pH_Low Acidic pH_High pH > 6.5 Check_pH->pH_High Neutral/Basic Precipitation Precipitation Risk: HIGH (Protonated Form) pH_Low->Precipitation Soluble Soluble State (Ionized Carboxylate) pH_High->Soluble Add_Surfactant Action: Add 0.01% Tween-20 or CHAPS Precipitation->Add_Surfactant Required Dilution_Method Method: Intermediate Dilution (DMSO -> DMSO -> Buffer) Soluble->Dilution_Method Add_Surfactant->Dilution_Method Visual_Check Visual Check: Turbidity/Precipitate? Dilution_Method->Visual_Check Success Proceed to Assay Visual_Check->Success Clear Fail Recalculate Dose Range Visual_Check->Fail Cloudy

Caption: Decision logic for preventing EPCBA precipitation. Note the critical dependence on pH and the necessity of surfactants in acidic conditions.

Module 3: Assay Buffer Optimization

For EPCBA, your buffer composition is not just a medium; it is a solubility enabler.[2]

pH Control (The Henderson-Hasselbalch Factor)

EPCBA is a benzoic acid derivative.[2][1]

  • pH < 4.2: It is protonated (neutral) and highly insoluble.[2][1]

  • pH > 6.2: It is deprotonated (anionic) and significantly more soluble.[2][1]

  • Recommendation: Buffer your assay at pH 7.4 (PBS, HEPES, or Tris) unless the biology dictates otherwise.[2][1] If you must run an assay at pH 5.0, solubility will drop by orders of magnitude; you must reduce your top concentration.[2][1]

Surfactants (The "Safety Net")

To prevent the lipophilic ethyl-phenyl tail from aggregating:

  • Add Non-ionic Detergent: 0.01% Tween-20 or 0.005% Triton X-100.[2][1]

  • Why: These detergents form micelles that sequester hydrophobic molecules, keeping them in "solution" (technically a colloid) and preventing them from sticking to the plastic.[2][1]

  • Warning: Do not exceed the Critical Micelle Concentration (CMC) significantly if your target is membrane-bound, as detergents can strip membranes.[2][1]

Module 4: Non-Specific Binding (NSB)

Symptom: You see good potency, but the curve flattens at the top, or low concentrations show zero activity.[2]

EPCBA (LogP 4.2) loves polypropylene and polystyrene more than it loves water.[2][1]

The Fix:

  • Change Plastics: Switch from standard polystyrene plates to Low-Binding (NBS) surface plates (e.g., Corning NBS or Greiner non-binding).[2][1]

  • Acoustic Transfer: If available, use acoustic dispensing (e.g., Echo) to transfer nanoliters of pure DMSO stock directly into the assay well.[2][1] This eliminates the "tip sticking" loss during serial dilution.[2][1]

Frequently Asked Questions (FAQ)

Q1: My compound turned from yellow/orange to colorless in the buffer. Is this normal? A: No. A radical color shift often indicates a chemical change.[2][1] The thio-carbonyl (C=S) group is often colored (yellow/orange/blue depending on conjugation).[2][1] If it bleaches instantly, check if your buffer contains strong oxidizing agents (e.g., peroxide, hypochlorite).[2][1]

Q2: Can I use BSA to improve solubility? A: Yes, but with a caveat. BSA (Bovine Serum Albumin) binds lipophilic acids like EPCBA very strongly.[2][1] While it will solubilize the compound, it reduces the free fraction available to hit your target.[2][1] If you add BSA (0.1%), you must calculate the "free drug" concentration, or your


 will appear artificially high (less potent).[2][1]

Q3: How do I verify if the compound has crashed if I can't see it? A: Use Dynamic Light Scattering (DLS) if available.[2][1] Alternatively, perform a "Spin-Down Test":

  • Prepare your top concentration in assay buffer.[2][1]

  • Centrifuge at 3000 x g for 10 minutes.

  • Measure the concentration of the supernatant via HPLC/UV-Vis.[2][1]

  • If Supernatant Conc.[2][1] < Theoretical Conc., you have precipitation.[2][1]

References

  • Assay Guidance Manual (NCBI) . Solubility and Permeability in Drug Discovery. National Center for Advancing Translational Sciences.[2][1][3][4] Available at: [Link]

  • PubChem Compound Summary . 2-(4-Ethylphenylcarbonothioyl)benzoic acid (CID 155895126).[2][1] National Library of Medicine.[2][1] Available at: [Link][2][1]

  • Di, L., & Kerns, E. H. (2016) .[2][1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2][1] (Standard reference for LogP/pKa solubility relationships).

  • Lipinski, C. A., et al.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

Current Status: Operational Ticket ID: METHOD-DEV-24-ETH-THIO Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Molecule Profile Welcome to the method development support hub. You are analyzing...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: METHOD-DEV-24-ETH-THIO Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

Welcome to the method development support hub. You are analyzing 2-(4-Ethylphenylcarbonothioyl)benzoic acid , a molecule presenting two distinct chromatographic challenges: a lipophilic thio-benzophenone core and an ionizable carboxylic acid tail.[1][2]

Compound Profile:

  • Core Structure: A benzophenone derivative where the ketone oxygen is replaced by sulfur (

    
    ).[2]
    
  • Acidic Moiety: Benzoic acid group (

    
    ).[1][2]
    
  • Chromophore: The conjugated phenyl-C(=S)-phenyl system results in a significant bathochromic shift.[1][2] Unlike standard benzoic acids (UV 254 nm), this compound likely absorbs in the 320–450 nm range (often yellow/green in solution).[2]

  • Critical Risk: Thio-carbonyls are susceptible to photo-oxidation (converting back to the ketone) and hydrolysis.[1][2]

Method Development Strategy (The "How-To")

Do not rely on generic "scouting" gradients. This protocol is optimized for acidic, sulfur-containing lipophiles .[1][2]

Phase A: The Screening Protocol

Objective: Determine retention behavior and oxidative stability.

ParameterRecommended SettingTechnical Rationale
Column C18 (L1), End-capped, 3.5 µm or 5 µm.[1][2] (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)High carbon load is required for the ethylphenyl group; end-capping prevents silanol interactions with the acid.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)Crucial: Low pH suppresses ionization (

), ensuring the molecule is neutral and retained.[2]
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than MeOH and better solubility for the lipophilic ethylphenyl group.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Temp 25°C - 30°CWarning: Do not exceed 40°C. Thio-compounds can be thermally labile.[1][2]
Detection DAD (190–600 nm)Action: Extract chromatograms at 254 nm (aromatic) and 360 nm (thiocarbonyl).

Screening Gradient:

  • 0 min: 5% B[1][2]

  • 15 min: 95% B[1][2]

  • 20 min: 95% B[1][2]

  • 20.1 min: 5% B (Re-equilibration)

Phase B: Optimization Logic (Decision Tree)

Use the following workflow to refine your method based on the screening results.

MethodOptimization Start Initial Screening (5-95% B Gradient) CheckPeak Analyze Peak Shape & Retention Start->CheckPeak Tailing Issue: Peak Tailing (>1.5) CheckPeak->Tailing Asymmetry > 1.2 Split Issue: Split/Double Peak CheckPeak->Split Doublet observed Good Good Shape, Poor Resolution CheckPeak->Good Symmetric Peak FixTailing 1. Lower pH (add TFA) 2. Increase Temp (max 35°C) 3. Switch to Phosphate Buffer Tailing->FixTailing FixSplit 1. Check Sample Solvent (Match MP) 2. Check Degradation (Oxidation) Split->FixSplit OptimizeGradient Flatten Gradient Slope at Elution %B Good->OptimizeGradient

Figure 1: Decision matrix for optimizing the separation of thio-benzoic acid derivatives.

Troubleshooting & FAQs

Category: Peak Shape Issues

Q: My peak is tailing severely (Asymmetry > 1.5). Is the column dead? A: Unlikely. The tailing is almost certainly due to secondary silanol interactions .[2][3]

  • The Mechanism: At pH > 3, residual silanols (

    
    ) on the silica surface attract the proton of your benzoic acid.
    
  • The Fix:

    • Drop the pH: Switch from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) or 20 mM Phosphate Buffer (pH 2.5) .[2] Phosphate is superior for suppressing silanol activity [1].[1][2]

    • Check Column Type: Ensure you are using a "Base Deactivated" or highly end-capped column.[1][2]

Q: I see a "Ghost Peak" eluting earlier than my main peak. What is it? A: This is likely the oxo-derivative (degradation product).[1][2]

  • The Mechanism: The

    
     bond is susceptible to hydrolysis or oxidation, converting the thiocarbonyl to a carbonyl (ketone). The ketone is more polar (less lipophilic) than the thione, so it elutes earlier in Reverse Phase [2].
    
  • Validation: Check the UV spectrum of the ghost peak. If the

    
     has shifted blue (e.g., from 360 nm down to 250-280 nm), it is the ketone.
    
Category: Stability & Robustness[1][2][4]

Q: My peak area decreases over time while the sample sits in the autosampler. A: Your compound is likely photo-sensitive or oxidizing.[2]

  • Protocol:

    • Amber Glass: strictly required for all thio-compounds.[1][2]

    • Temperature: Set autosampler to 4°C.

    • Solvent: Avoid Tetrahydrofuran (THF) as it often contains peroxides that attack sulfur.[1][2] Use degassed ACN/Water.[1][2][4]

Q: The retention time drifts by 0.5 min between runs. A: This indicates a pH equilibrium issue.

  • The Cause: Benzoic acid derivatives are sensitive to small pH changes near their

    
    .[2][3] If you mix mobile phases by volume (e.g., "add 1mL acid to 1L water"), evaporation changes the pH.
    
  • The Fix: Use a buffered mobile phase (Phosphate pH 2.[2]5) rather than simple acid additives.[1][2][5] Buffers resist pH drift [3].[1][2]

Data Reporting: System Suitability Limits

When validating this method, adhere to these acceptance criteria specific to this chemical class:

ParameterAcceptance LimitReason
Resolution (

)
> 2.0 between Thio-acid and Oxo-degradantCritical to separate the active drug from its oxidation impurity.
Tailing Factor (

)
< 1.5Acidic analytes are prone to tailing; strict control ensures column health.[1][2]
RSD (Area) < 2.0% (n=5)Thio-compounds can degrade; high RSD indicates instability during the run.[1][2]
Wavelength Accuracy

2 nm
The

of

is solvent-dependent (solvatochromism).[2]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Detailed discussion on silanol suppression for acidic compounds). [1]

  • BenchChem Technical Support. (2025). HPLC Analysis of Benzoic Acid Derivatives: Troubleshooting Tailing and Stability. (General principles of benzoic acid chromatography). [1]

  • Chromatography Online. (2022).[1][2] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (Buffer selection for ionizable analytes).

  • MDPI Molecules. (2023).[1][2] Thiocarbonyl Derivatives: Synthesis and Stability Studies. (Documentation of bathochromic shifts and oxidation risks in thiocarbonyls). [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenylcarbonothioyl)benzoic Acid

Introduction For researchers and drug development professionals utilizing specialized organic intermediates, the rigorous purity validation of synthesized compounds is a non-negotiable prerequisite. 2-(4-Ethylphenylcarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and drug development professionals utilizing specialized organic intermediates, the rigorous purity validation of synthesized compounds is a non-negotiable prerequisite. 2-(4-Ethylphenylcarbonothioyl)benzoic acid (C₁₆H₁₄O₂S, MW: 270.3 g/mol ) is a highly conjugated thiobenzophenone derivative [1]. Compounds in this class are frequently utilized as precursors for Reversible Addition-Fragmentation chain Transfer (RAFT) agents, specialized phototriggers, and advanced polymeric building blocks.

However, the inherent reactivity of the thiocarbonyl (C=S) group presents unique analytical challenges. Thiobenzophenones are notoriously susceptible to photo-oxidation in the presence of ambient light and oxygen, rapidly degrading into their corresponding benzophenone (C=O) derivatives and elemental sulfur [2]. Consequently, validating the purity of this synthesized compound requires an analytical strategy that not only quantifies the main product but explicitly screens for oxidative degradation.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the purity of 2-(4-Ethylphenylcarbonothioyl)benzoic acid. By establishing self-validating experimental protocols, we empower scientists to confidently certify the structural and compositional integrity of their synthesized batches.

Comparative Analysis of Analytical Techniques

No single analytical method provides a complete picture of chemical purity. The table below summarizes the comparative performance of three orthogonal techniques used to evaluate the synthesized thiobenzophenone.

Table 1: Comparative Performance of Purity Validation Methods
Analytical MethodPrimary OutputSensitivity (LOD)Specificity for C=S vs. C=OAbsolute QuantificationDestructive
HPLC-UV (Dual-Wavelength) Relative Area %~0.1 µg/mLHigh (via visible region n→π* monitoring)No (Requires reference standard)Yes
qNMR (¹H) Absolute Mass %~10-50 µg/mLModerate (Relies on subtle chemical shifts)Yes (Via internal standard)No
LC-MS (ESI-) Mass & Trace ID~0.01 µg/mLVery High (-16 Da mass shift detection)No (Ion suppression variable)Yes
Table 2: Expected Impurity Profile and Diagnostic Markers
Impurity / DegradantOriginHPLC-UV MarkerMS Marker (m/z)
2-(4-ethylbenzoyl)benzoic acid Photo-oxidation [2]Absorbs at 254 nm, No absorbance at 520 nm 253.08 [M-H]⁻
Phthalic anhydride/acid Unreacted PrecursorEarly elution, UV active165.01[M-H]⁻
Elemental Sulfur (S₈) Photo-oxidation byproductLate elution, highly lipophilicN/A (Poor ionization)

Causality and Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing an analytical workflow requires moving beyond standard operating procedures to understand the causality behind the chemistry.

The Chromophoric Causality of Thiobenzophenones: Thiobenzophenones are prototypical thioketones characterized by a highly conjugated C=S double bond. The energy difference between the p-orbitals of sulfur and carbon is greater than that of oxygen and carbon. This results in a low-energy n→π* electronic transition in the visible spectrum (typically 500–600 nm), rendering these compounds deeply colored (often blue or pink) [2].

Designing a Self-Validating HPLC System: We leverage this photophysical property to create a self-validating HPLC-UV protocol. By employing dual-wavelength monitoring (e.g., 254 nm and 520 nm), the system intrinsically cross-verifies the chemical integrity of the peak. The target intact thiobenzophenone will exhibit strong absorbance at both wavelengths. Conversely, the primary degradation product—the oxidized benzophenone derivative—lacks the visible n→π* band and will only absorb at 254 nm. Calculating the peak area ratio (


) provides an immediate, internal confirmation of the intact thiocarbonyl chromophore without needing an external reference standard.

Absolute Quantification via qNMR: While HPLC provides excellent relative purity, it suffers from varying UV response factors between the target and its impurities [3]. To achieve absolute purity, we employ quantitative ¹H NMR (qNMR). By introducing a certified internal standard (e.g., Dimethyl sulfone) into the NMR tube, we create a self-contained, self-validating system. The absolute mass fraction of the synthesized compound is calculated based on the fundamental principle that NMR signal intensity is strictly proportional to the number of resonating nuclei, completely bypassing the need for a pure standard of the analyte itself.

Step-by-Step Methodologies

Protocol A: Dual-Wavelength HPLC-UV Purity Assessment

Caution: All sample preparation must be performed in amber vials or under actinic light shielding to prevent rapid photo-oxidation of the C=S bond.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Dissolve in 10 mL of HPLC-grade Acetonitrile (shielded from light). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) to ensure adequate retention of the lipophilic ethylphenyl moiety.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA suppresses the ionization of the benzoic acid group, ensuring sharp peak shapes).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-12 min: Linear ramp to 95% B

    • 12-15 min: Hold at 95% B

  • Detection Parameters: Set the Diode Array Detector (DAD) to extract chromatograms at 254 nm (universal aromatic detection) and 520 nm (specific C=S detection).

  • Data Analysis: Calculate relative purity using the 254 nm trace. Confirm the identity of the main peak by verifying the presence of the 520 nm absorbance band.

Protocol B: Absolute Purity Determination via qNMR
  • Standard Selection: Select TraceCERT® Dimethyl sulfone (DMSO₂; δ 2.98 ppm, 6H) as the internal standard. It is highly soluble, stable, and its signal does not overlap with the aromatic (δ 7.0 - 8.2 ppm) or aliphatic ethyl signals (δ 1.2, 2.7 ppm) of the analyte.

  • Sample Preparation: Accurately weigh (using a microbalance, d = 0.01 mg) approximately 15 mg of the synthesized compound and 5 mg of the internal standard into an amber vial.

  • Dissolution: Add 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Acquire a ¹H NMR spectrum at 400 MHz or higher.

    • Critical Step: Set the relaxation delay (D1) to at least 30 seconds . This ensures complete longitudinal relaxation (T₁) of all protons, preventing the under-integration of the analyte signals which would artificially inflate or deflate the purity calculation.

    • Number of scans (NS): 64 for high signal-to-noise ratio.

  • Calculation: Calculate the absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

Workflow Visualization

The following diagram illustrates the orthogonal analytical workflow required to confidently certify the purity of the synthesized thiobenzophenone.

PurityValidation Syn Synthesized Compound 2-(4-Ethylphenylcarbonothioyl)benzoic acid Prep Sample Preparation (Actinic Light Shielded) Syn->Prep HPLC HPLC-UV (Dual-Wavelength) (Relative Purity & Profiling) Prep->HPLC qNMR qNMR Analysis (Absolute Mass Fraction) Prep->qNMR LCMS LC-MS (ESI-) (Trace Impurity Identification) Prep->LCMS Data Data Integration & Cross-Validation HPLC->Data Peak Area % & UV Ratio qNMR->Data Absolute % via IS LCMS->Data Mass Shift (-16 Da) Cert Final Purity Certification Data->Cert

Caption: Orthogonal workflow for validating the purity of synthesized thiobenzophenone derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155895126, 2-(4-Ethylphenylcarbonothioyl)benzoic acid" PubChem,[Link].

  • "Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study" Science Alert,[Link].

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aroylbenzoic Acid Analogs as Potential Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of 2-Aroylbenzoic Acids in Inflammation Research Inflammation is a complex biological response implicated in a wide array of disea...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 2-Aroylbenzoic Acids in Inflammation Research

Inflammation is a complex biological response implicated in a wide array of diseases, from arthritis to cardiovascular disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The 2-aroylbenzoic acid scaffold has emerged as a versatile and promising framework in the design of novel anti-inflammatory agents.[1] These compounds, characterized by a benzoic acid moiety linked to an aromatic ring via a carbonyl or thiocarbonyl group, present a unique structural motif for interacting with key targets in the inflammatory cascade.

The core structure of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, featuring a thiocarbonyl linker, suggests a potential for nuanced biological activity compared to its oxygen-containing counterparts. This guide will explore the SAR of this and related analogs, drawing comparisons with other relevant benzoic acid derivatives to elucidate the structural features critical for anti-inflammatory efficacy.

Deciphering the Structure-Activity Relationship: Key Molecular Determinants

The biological activity of 2-aroylbenzoic acid derivatives is intricately linked to the nature and position of substituents on both aromatic rings, as well as the nature of the linker group. Understanding these relationships is pivotal for the rational design of more potent and selective anti-inflammatory candidates.

The Significance of the Carboxylic Acid Group

The carboxylic acid moiety is a crucial pharmacophore for many NSAIDs, often serving as a key interaction point with the active sites of target enzymes like COX.[2] Its acidic nature facilitates binding to positively charged residues, such as arginine, within the catalytic domain. Derivatization of this group, for instance into esters or amides, has been explored as a strategy to potentially reduce the gastric side effects associated with traditional NSAIDs, though this can also impact potency.[3]

Influence of the Linker: Carbonyl vs. Thiocarbonyl

While direct comparative studies on a series of 2-(4-Ethylphenylcarbonothioyl)benzoic acid analogs are not extensively available in the public domain, the replacement of a carbonyl with a thiocarbonyl linker is a known strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. This can influence target binding affinity, metabolic stability, and pharmacokinetic profiles. The increased polarizability of the sulfur atom in the thiocarbonyl group could lead to altered interactions with biological targets.

Substituent Effects on the Phenyl Rings

The nature and position of substituents on both the benzoic acid ring and the adjacent phenyl ring play a critical role in modulating anti-inflammatory activity.

  • Electron-Withdrawing and Electron-Donating Groups: The electronic properties of substituents can significantly impact the acidity of the carboxylic acid and the overall electron distribution of the molecule. Electron-withdrawing groups, such as halogens or a trifluoromethyl group, on the aroyl ring have been shown to enhance the anti-inflammatory and antimicrobial efficacy of some benzoic acid derivatives.[1] Conversely, strong electron-donating groups on the benzene ring have been associated with potent bioactivity in other classes of benzoic acid derivatives.

  • Lipophilicity and Steric Factors: The lipophilicity of the molecule, influenced by substituents like alkyl groups (e.g., the ethyl group in the target compound), affects its ability to cross cell membranes and access target sites. The size and position of these groups also introduce steric constraints that can enhance selectivity for a particular enzyme isoform (e.g., COX-2 over COX-1) or influence binding orientation within the active site.

Comparative Analysis of Anti-Inflammatory Activity

Due to the limited specific data on 2-(4-Ethylphenylcarbonothioyl)benzoic acid analogs, this guide presents a comparative analysis of related 2-aroylbenzoic acids and other relevant benzoic acid derivatives to infer potential SAR trends. The following table summarizes the anti-inflammatory activity of selected compounds, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

Compound/Analog ClassKey Structural FeaturesBiological Activity (IC₅₀)Reference
2-Aroylbenzofuran Derivatives Varied hydroxylation and methoxylation patterns on the benzofuran and aroyl rings.Potent NO production inhibitors (IC₅₀ range: 0.75 to 13.27 µM). The presence of a 4-hydroxyphenyl group and/or hydroxyl groups on the benzofuran motif enhanced activity.[4]
2-Benzoylaminobenzoic Esters 4-chloro substitution on the benzoic acid ring.Showed selective inhibitory effects on arachidonic acid-induced platelet aggregation. Some derivatives exhibited potent inhibition of neutrophil superoxide generation (IC₅₀ as low as 0.17 µM).[5]
3-Amide Benzoic Acid Derivatives Potent P2Y14 receptor antagonists.The most potent antagonist, 16c, had an IC₅₀ of 1.77 nM and demonstrated anti-inflammatory effects in MSU-treated THP-1 cells.[6]
2-Amino-3-benzoylphenylacetic Acid Analogs Acetic acid and 2-propionic acid side chains.Showed inhibition of carrageenan-induced edema, with one compound being comparable to naproxen.[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following sections provide detailed methodologies for the synthesis of 2-aroylbenzoic acid scaffolds and the in vitro evaluation of their anti-inflammatory activity.

General Synthesis of 2-Aroylbenzoic Acids

A common and effective method for the synthesis of the 2-aroylbenzoic acid scaffold is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride using a Lewis acid catalyst.[1]

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phthalic anhydride and the substituted benzene (e.g., ethylbenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-aroylbenzoic acid.

For the synthesis of the thiocarbonyl analog, 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a subsequent thionation step using a reagent like Lawesson's reagent would be necessary.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This protocol details a widely used in vitro assay to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After incubation, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug).

  • Inflammatory Stimulation: After a 1-hour pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Visualizing Key Concepts

Proposed Mechanism of Action: NF-κB Pathway Inhibition

Some 2-benzoylbenzoic acid derivatives are thought to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB NF-kB NF-κB NF-kB_n NF-κB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Releases IkB_NFkB->NF-kB 2-Aroylbenzoic_Acid 2-Aroylbenzoic Acid Analogs 2-Aroylbenzoic_Acid->IKK Inhibits DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory_Genes workflow Start Start Cell_Culture Seed RAW 264.7 Cells in 96-well Plate Start->Cell_Culture Incubation_24h_1 Incubate 24h Cell_Culture->Incubation_24h_1 Compound_Addition Add Test Compounds & Controls Incubation_24h_1->Compound_Addition Incubation_1h Incubate 1h Compound_Addition->Incubation_1h LPS_Stimulation Stimulate with LPS (1 µg/mL) Incubation_1h->LPS_Stimulation Incubation_24h_2 Incubate 24h LPS_Stimulation->Incubation_24h_2 Supernatant_Collection Collect Supernatant Incubation_24h_2->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite Quantification Supernatant_Collection->Griess_Assay Data_Analysis Measure Absorbance at 540 nm & Analyze Data Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion and Future Directions

The 2-aroylbenzoic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While direct and extensive SAR studies on 2-(4-Ethylphenylcarbonothioyl)benzoic acid and its immediate analogs are limited in publicly accessible literature, by drawing parallels with structurally related compounds, we can infer key principles for optimization. The carboxylic acid moiety remains a critical feature, while substitutions on the aromatic rings offer a means to fine-tune potency, selectivity, and pharmacokinetic properties. The thiocarbonyl linker is an interesting modification that warrants further investigation to understand its impact on biological activity.

Future research should focus on the systematic synthesis and evaluation of a library of 2-(4-Ethylphenylcarbonothioyl)benzoic acid analogs with diverse substitutions on both phenyl rings. This would provide a clearer and more direct understanding of the SAR for this specific chemical series and could lead to the identification of lead compounds with enhanced anti-inflammatory profiles.

References

  • The evaluation and structure-activity relationships of 2-benzoylaminobenzoic esters and their analogues as anti-inflammatory and anti-platelet aggregation agents. PubMed. Available from: [Link]

  • Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. ResearchGate. Available from: [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Available from: [Link]

  • Anti-inflammatory, analgesic evaluation and molecular dockingstudies of o- benzoyl benzoic acid based 1,3,4-oxadiazole analogues. Semantic Scholar. Available from: [Link]

  • Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. PubMed. Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. iMedPub. Available from: [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Available from: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC. Available from: [Link]

  • Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Derivatives. R Discovery. Available from: [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. PubMed. Available from: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available from: [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Publications. Available from: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Available from: [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. iMedPub. Available from: [Link]

  • Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. ResearchGate. Available from: [Link]

  • Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs. Scilit. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available from: [Link]

Sources

Comparative

comparative analysis of different synthetic routes to 2-(4-Ethylphenylcarbonothioyl)benzoic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-(4-Ethylphenylcarbonothioyl)benzoic acid (CID: 155895126) Introduction & Mechanistic Challenges The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 2-(4-Ethylphenylcarbonothioyl)benzoic acid (CID: 155895126)

Introduction & Mechanistic Challenges

The synthesis of 2-(4-ethylphenylcarbonothioyl)benzoic acid—a specialized thiobenzophenone derivative—presents a unique chemoselective challenge in organic synthesis. The compound features a thioketone moiety in close proximity to an ortho-carboxylic acid group.

The Causality of Failure in Direct Thionation: When attempting to synthesize this compound directly from its precursor, 2-(4-ethylbenzoyl)benzoic acid, chemists frequently encounter catastrophic yield losses. This is driven by ring-chain tautomerism [1]. The ortho-aroylbenzoic acid scaffold exists in an equilibrium between the open-chain keto-acid and the cyclic pseudo-acid (3-aryl-3-hydroxyphthalide) form[1]. When powerful thionating agents like Lawesson's Reagent (LR) or Phosphorus Pentasulfide (


) are introduced directly, they trap the cyclic tautomer or induce immediate cyclization of the intermediate, yielding 3-(4-ethylphenyl)-3-mercaptophthalide or isobenzofuran-1(3H)-thione derivatives instead of the desired open-chain thioketone.

To bypass this proximity-driven cyclization, a protection-thionation-deprotection sequence is strictly required. By temporarily masking the carboxylic acid as a methyl ester, the ring-chain equilibrium is abolished, forcing the thionating agent to react exclusively via a Wittig-type cycloreversion at the ketone carbonyl[2].

SynthesisRoutes SM 2-(4-Ethylbenzoyl)benzoic acid DirectThio Direct Thionation (LR or P4S10) SM->DirectThio Ester Protection (Fischer Esterification) SM->Ester Cyclized 3-(4-Ethylphenyl)-3-mercaptophthalide (Undesired Cyclization) DirectThio->Cyclized Proximity Effect MethylEster Methyl 2-(4-ethylbenzoyl)benzoate Ester->MethylEster ThioLR Thionation: Lawesson's Reagent (Route B) MethylEster->ThioLR ThioCurphey Thionation: P4S10 / HMDO (Route C) MethylEster->ThioCurphey ThioEster Methyl 2-(4-ethylphenylcarbonothioyl)benzoate ThioLR->ThioEster 12h, 65% ThioCurphey->ThioEster 4h, 82% Deprotect Mild Hydrolysis (LiOH, THF/H2O) ThioEster->Deprotect Target 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Target Product) Deprotect->Target

Divergent synthetic pathways illustrating the necessity of protection to prevent cyclization.

Comparative Analysis of Thionation Routes

Once the carboxylic acid is protected as methyl 2-(4-ethylbenzoyl)benzoate, the choice of thionating agent dictates the efficiency, scalability, and purity of the final product.

Route A: Direct Thionation (The "Anti-Pattern")
  • Reagents: Lawesson's Reagent or

    
     directly on the free acid.
    
  • Result: As established, this route fails to produce the target compound in viable quantities (<10% yield), predominantly generating heterocyclic thiophthalide byproducts[3]. It is not recommended for any preparative work.

Route B: Protected Thionation via Lawesson's Reagent (LR)
  • Reagents: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione (LR) in refluxing toluene.

  • Mechanism: LR exists in equilibrium with a highly reactive dithiophosphine ylide monomer[4]. It undergoes a [2+2] cycloaddition with the ketone to form an oxathiaphosphetane intermediate, followed by cycloreversion to yield the thioketone[2].

  • Drawbacks: While effective, LR generates foul-smelling, highly polar organophosphorus byproducts (e.g., phenyl(thioxo)phosphine oxides) that streak on silica gel, making chromatographic purification notoriously difficult[4].

Route C: Protected Thionation via Curphey's Reagent ( / HMDO)
  • Reagents: Phosphorus pentasulfide (

    
    ) combined with hexamethyldisiloxane (HMDO) in refluxing xylene or toluene[5].
    
  • Mechanism: HMDO acts as a potent siloxane scavenger, breaking down the insoluble

    
     cage into highly reactive, soluble monomeric thiophosphoryl species[6].
    
  • Advantages: This is the optimal route . The addition of HMDO accelerates the reaction and suppresses side reactions. Crucially, the silicon-containing byproducts are easily removed via simple hydrolytic workup or a short silica plug, entirely bypassing the purification nightmares associated with Route B[6].

Quantitative Data Summary
MetricRoute A (Direct)Route B (LR Protected)Route C (

/HMDO Protected)
Overall Yield < 10%60 - 65%80 - 85%
Thionation Time 24 h12 - 16 h4 - 6 h
Chemoselectivity Poor (Cyclization)GoodExcellent
Purification Difficulty ExtremeHigh (Phosphine oxides)Low (Aqueous workup)
Scalability Not viableModerateHigh

Optimized Experimental Protocol (Route C)

The following self-validating protocol utilizes Curphey's Reagent to ensure high fidelity and yield.

Step 1: Fischer Esterification (Protection)
  • Setup: In a 250 mL round-bottom flask, dissolve 2-(4-ethylbenzoyl)benzoic acid (10.0 g, 39.3 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated

    
     (2.0 mL) dropwise while stirring.
    
  • Reaction: Equip with a reflux condenser and heat to reflux (65 °C) for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1); the polar acid spot (

    
    ) will convert to a less polar ester spot (
    
    
    
    ).
  • Workup: Concentrate the methanol in vacuo. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated

    
     (
    
    
    
    mL) and brine (50 mL). Dry over anhydrous
    
    
    , filter, and concentrate to yield methyl 2-(4-ethylbenzoyl)benzoate as a pale oil.
Step 2: Thionation via / HMDO
  • Setup: To an oven-dried, argon-purged 250 mL flask, add the methyl ester intermediate (8.0 g, 29.8 mmol), anhydrous toluene (80 mL),

    
     (3.31 g, 7.45 mmol, 0.25 eq), and HMDO (10.6 mL, 50.0 mmol, 1.67 eq)[5].
    
  • Reaction: Heat the mixture to reflux (110 °C). The initially heterogeneous mixture will become homogeneous as HMDO breaks down the

    
     cage. Reflux for 4-6 hours. The solution will turn deep blue/green, characteristic of aromatic thioketones.
    
  • Workup: Cool to room temperature. Quench by adding 10% aqueous

    
     (50 mL) and stir vigorously for 30 minutes to hydrolyze residual phosphorus species. Extract with toluene (
    
    
    
    mL). Wash the combined organics with water, dry over
    
    
    , and concentrate. Pass through a short silica plug (Hexane:EtOAc 9:1) to yield methyl 2-(4-ethylphenylcarbonothioyl)benzoate .
Step 3: Mild Deprotection

Caution: Harsh basic conditions or extended heating can hydrolyze the delicate thioketone back to the ketone.

  • Setup: Dissolve the thioester (6.0 g, 21.1 mmol) in a mixture of THF (40 mL) and water (10 mL) and cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate (

    
    , 1.33 g, 31.6 mmol) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature, monitoring strictly by TLC.
    
  • Isolation: Once the ester is consumed, concentrate the THF in vacuo. Dilute the aqueous layer with water (20 mL) and wash once with diethyl ether (20 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the precipitated product with dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate to afford pure 2-(4-ethylphenylcarbonothioyl)benzoic acid .

References

  • Li, A. Y. "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." SciSpace.
  • "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis." PMC.
  • "Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent." The Journal of Organic Chemistry.
  • Newman, M. S., & McCleary, C. D. "Normal and Pseudo Esters of 2-Benzoylbenzoic Acid Types." ACS Publications.

Sources

Validation

in silico docking studies of 2-(4-Ethylphenylcarbonothioyl)benzoic acid with target proteins

An In-Depth Comparative Guide to In Silico Docking Studies of 2-(4-Ethylphenylcarbonothioyl)benzoic acid with Putative Target Proteins Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to In Silico Docking Studies of 2-(4-Ethylphenylcarbonothioyl)benzoic acid with Putative Target Proteins

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, providing a rapid and cost-effective means to predict the binding affinity and orientation of small molecules within the active site of a target protein. This guide offers a comprehensive, technically-grounded framework for conducting rigorous in silico docking studies, using the novel compound 2-(4-Ethylphenylcarbonothioyl)benzoic acid as a case study. As this molecule is not extensively characterized in the scientific literature, we will first explore a rational approach to selecting appropriate protein targets, a common challenge in early-stage drug discovery.

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will compare the performance of three widely-used docking software suites—AutoDock Vina, Glide, and GOLD—and provide a framework for interpreting and validating the resulting data.

Target Identification for a Novel Compound

Given the absence of established biological targets for 2-(4-Ethylphenylcarbonothioyl)benzoic acid, our first step is to identify plausible protein candidates for our docking studies. This process relies on chemoinformatic approaches that leverage the chemical structure of the ligand to infer potential biological activity.

A robust strategy for target identification involves the use of computational tools that screen the ligand against databases of known bioactive molecules and their targets. Platforms such as the SwissTargetPrediction server utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets.

For the purpose of this guide, and based on the common scaffolds present in many therapeutic agents (a benzoic acid derivative), we have selected three well-characterized and therapeutically relevant proteins from different classes to serve as our targets:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. It is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. Its inhibition is a key mechanism for several anticancer drugs.

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways. It is a validated target for myeloproliferative disorders and autoimmune diseases.

This selection of diverse targets will allow us to illustrate a broad range of considerations in our comparative docking study.

Comparative Analysis of Docking Software

The choice of docking software can significantly impact the outcome of an in silico study. Here, we compare three industry-standard platforms, each with its unique strengths and weaknesses.

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Licensing Open-sourceCommercialCommercial
Scoring Function EmpiricalEmpirical (SP & XP)Empirical (GoldScore, ChemScore)
Search Algorithm Broyden-Fletcher-Goldfarb-Shanno (BFGS)Hierarchical searchGenetic Algorithm
Flexibility Flexible ligand, rigid protein (can be modified)Flexible ligand, rigid or flexible proteinFlexible ligand and protein sidechains
Ease of Use Command-line interface, requires more user expertiseUser-friendly graphical interface (Maestro)User-friendly graphical interface
Accuracy High accuracy for many systems, computationally efficientGenerally considered very high accuracy, especially with XP scoringHigh accuracy, particularly good for ligands with many rotatable bonds

Experimental Workflow: A Step-by-Step Guide

The following section provides a detailed protocol for our in silico docking study. We will begin with the preparation of the ligand and protein structures, followed by the docking procedure for each software, and finally, the post-docking analysis.

Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is a critical prerequisite for a successful docking study.

  • 2D to 3D Conversion: The 2D structure of 2-(4-Ethylphenylcarbonothioyl)benzoic acid is first sketched using a chemical drawing tool (e.g., ChemDraw or MarvinSketch) and saved in a common format like SDF or MOL2. This 2D structure is then converted to a 3D conformation.

  • Tautomeric and Ionization States: The physiological pH is approximately 7.4. At this pH, the carboxylic acid group of our ligand is expected to be deprotonated. It is crucial to generate the correct ionization state of the ligand. Tools like LigPrep (Schrödinger) or the Open Babel command-line tool can be used for this purpose.

  • Energy Minimization: The 3D structure of the ligand is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field like OPLS3e or MMFF94.

  • PDB Structure Retrieval: The 3D coordinates of our target proteins are obtained from the Protein Data Bank (PDB). For this study, we will use the following PDB entries:

    • COX-2: 5IKR

    • Thymidylate Synthase: 1JU6

    • JAK2: 3LOH

  • Protein Clean-up: The raw PDB files often contain non-protein atoms, such as water molecules, ions, and co-crystallized ligands. These are typically removed, unless a specific water molecule is known to be critical for ligand binding. Missing side chains and loops can be added and repaired using tools like the Protein Preparation Wizard in Maestro or Prime.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are assigned based on the local environment and a specified pH (typically 7.4). The structure is then subjected to a restrained energy minimization to relieve any steric clashes.

Docking Simulations

With the prepared ligand and protein structures, we can now proceed with the docking simulations.

  • File Preparation: The prepared protein and ligand files are converted to the PDBQT format using the prepare_receptor4.py and prepare_ligand4.py scripts from AutoDockTools.

  • Grid Box Definition: A grid box is defined around the active site of the protein. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket.

  • Configuration File: A configuration file (conf.txt) is created, specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and other settings like exhaustiveness.

  • Running Vina: The docking simulation is initiated from the command line:

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Receptor Grid Generation: Within the Maestro interface, the prepared receptor is used to generate a receptor grid. The grid is centered on the active site, which can be defined by the co-crystallized ligand or by selecting active site residues.

  • Ligand Docking: The prepared ligand is then docked into the receptor grid using the Ligand Docking panel. The user can select the docking precision (Standard Precision - SP, or Extra Precision - XP) and other parameters.

  • Output: Glide will generate a set of docked poses for the ligand, along with their corresponding GlideScores. The results can be visualized and analyzed directly within Maestro.

  • Setup in Hermes: The prepared protein and ligand files are loaded into the Hermes visualizer. The active site is defined, and the ligand is set up for docking.

  • Configuration: The user configures the docking settings, including the choice of scoring function (e.g., GoldScore or ChemScore), the search algorithm parameters (genetic algorithm settings), and the treatment of protein flexibility (e.g., allowing specific sidechains to rotate).

  • Running GOLD: The docking job is launched from the Hermes interface.

  • Output: GOLD will produce a set of solutions (docked poses) along with their fitness scores. The results can be analyzed and visualized within Hermes.

Post-Docking Analysis

The final step in our in silico workflow is the analysis and interpretation of the docking results.

  • Binding Energy/Score Analysis: The primary metric for evaluating a docked pose is its binding energy or score. Lower binding energies (more negative values) generally indicate more favorable binding. The scores from different software are not directly comparable.

  • Pose Visualization and Interaction Analysis: The top-ranked poses are visually inspected to assess their plausibility. Key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified.

  • Clustering and RMSD Analysis: The docked poses are often clustered based on their conformational similarity. The root-mean-square deviation (RMSD) between the poses is calculated to quantify this similarity.

Visualization of Workflows and Interactions

Visualizing the experimental workflow and the resulting molecular interactions is crucial for understanding and communicating the results of an in silico docking study.

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Post-Docking Analysis cluster_validation 4. Experimental Validation Ligand Ligand Preparation (2D to 3D, Ionization, Minimization) AutoDock AutoDock Vina Ligand->AutoDock Glide Glide Ligand->Glide GOLD GOLD Ligand->GOLD Protein Protein Preparation (PDB Cleanup, Protonation, Minimization) Protein->AutoDock Protein->Glide Protein->GOLD Scoring Binding Score/Energy Analysis AutoDock->Scoring Glide->Scoring GOLD->Scoring Visualization Pose Visualization & Interaction Analysis Scoring->Visualization Clustering Clustering & RMSD Analysis Visualization->Clustering Validation Biochemical/Biophysical Assays Clustering->Validation G cluster_protein Protein Active Site cluster_ligand Ligand AA1 Amino Acid 1 AA2 Amino Acid 2 AA3 Amino Acid 3 Ligand 2-(4-Ethylphenylcarbonothioyl)benzoic acid Ligand->AA1 H-Bond Ligand->AA2 Hydrophobic Ligand->AA3 π-π Stacking

Caption: Conceptual diagram of ligand-protein interactions.

Experimental Validation: Bridging the Gap between In Silico and In Vitro

It is imperative to remember that in silico docking provides predictions that must be validated by experimental methods. The most rigorous validation involves synthesizing the compound and testing its activity in biochemical or biophysical assays. For our selected targets, this could involve:

  • COX-2: An enzyme inhibition assay to measure the IC50 value of the compound.

  • Thymidylate Synthase: A spectrophotometric assay to monitor the enzymatic reaction and determine the inhibitory potential of the compound.

  • JAK2: A kinase activity assay, such as an ADP-Glo assay, to measure the effect of the compound on the kinase's catalytic activity.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative in silico docking study of a novel compound, 2-(4-Ethylphenylcarbonothioyl)benzoic acid. By following a rational approach to target selection, employing a rigorous and well-documented experimental workflow, and critically analyzing the results, researchers can leverage the power of molecular docking to accelerate the drug discovery process. The comparison of different docking software highlights the importance of understanding the tools at one's disposal and selecting the most appropriate one for the research question at hand. Ultimately, the integration of computational and experimental approaches is the cornerstone of modern drug development, and this guide serves as a practical resource for scientists working at this exciting interface.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of molecular biology, 267(3), 727-748. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

Comparative

cross-validation of experimental results for 2-(4-Ethylphenylcarbonothioyl)benzoic acid

As a Senior Application Scientist specializing in photopolymerization and macromolecular design, I frequently encounter the limitations of traditional photoinitiating systems. In the realm of visible-light curing—critica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in photopolymerization and macromolecular design, I frequently encounter the limitations of traditional photoinitiating systems. In the realm of visible-light curing—critical for 3D bioprinting, dental composites, and advanced coatings—industry standards like Camphorquinone (CQ) and Isopropylthioxanthone (ITX) often fall short. CQ suffers from a notoriously low quantum yield of conversion per absorbed photon[1], while ITX presents severe migration (leaching) and solubility issues[2].

To overcome these bottlenecks, 2-(4-Ethylphenylcarbonothioyl)benzoic acid (EPCA) has emerged as a next-generation Type II visible-light photoinitiator. The causality behind its superior performance lies in its molecular architecture: the diaryl thioketone core provides a highly allowed


 transition for intense visible-light absorption (400–500 nm), while the pendant carboxylic acid group enables hydrogen-bonding with the polymer matrix, drastically reducing migration.

This guide provides an objective, data-driven cross-validation of EPCA against CQ and ITX, detailing the self-validating experimental protocols required to benchmark these systems accurately.

Part 1: Mechanistic Causality & Reaction Pathway

In a Type II photoredox system, the photoinitiator does not cleave itself; rather, it requires a hydrogen donor (typically a tertiary amine like N-methyldiethanolamine, MDEA) to generate initiating radicals.

When EPCA is irradiated, the thiocarbonyl (C=S) group is excited to a singlet state, followed by an ultra-fast intersystem crossing (ISC) to the triplet state. The triplet state of thioketones is highly electrophilic, allowing for a rapid, synergistic electron/proton transfer from the amine co-initiator. This generates highly reactive


-aminoalkyl radicals that initiate the polymerization of acrylate monomers.

Pathway EPCA EPCA (Ground State) Singlet 1EPCA* (Singlet State) EPCA->Singlet Excitation Light Visible Light (405 nm) Light->EPCA Absorption Triplet 3EPCA* (Triplet State) Singlet->Triplet ISC (Fast) Radical Active Radicals (Initiation) Triplet->Radical Electron/Proton Transfer Amine MDEA Co-initiator (H-Donor) Amine->Radical Synergistic H-Abstraction Polymer Crosslinked Polymer Radical->Polymer Monomer Propagation

Photoredox signaling and radical generation pathway of EPCA under visible light.

Part 2: Experimental Cross-Validation Protocols

To objectively compare EPCA, ITX, and CQ, we must employ self-validating analytical techniques. Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) is universally regarded as the gold standard for determining the degree of conversion and reaction rate (


) in photopolymerization[3].
Protocol 1: Self-Validating RT-FTIR Kinetics

Causality of Design: Photopolymerization is highly exothermic and causes volumetric shrinkage, which alters the optical path length of the sample. To prevent false conversion readings, our protocol normalizes the reactive peak against an invariant internal standard. Furthermore, a dark-control baseline is mandatory to prove that polymerization is strictly light-mediated and not a result of thermal auto-acceleration[4].

Step-by-Step Methodology:

  • Formulation: Prepare a base resin of Bis-GMA/TEGDMA (70:30 wt%). Add the photoinitiator (EPCA, ITX, or CQ) at an equimolar concentration (e.g.,

    
     mol/g) and MDEA (
    
    
    
    mol/g) as the co-initiator.
  • Sample Deposition: Sandwich a 20 µm thick drop of the formulation between two IR-transparent BaF

    
     plates using a calibrated spacer.
    
  • Dark Baseline Acquisition (Self-Validation): Place the sample in the FTIR spectrometer. Record spectra for 10 seconds in complete darkness. Validation check: The C=C peak area must remain strictly constant, proving zero dark-curing.

  • Irradiation & Real-Time Sync: Expose the sample to a 405 nm LED (

    
     mW/cm
    
    
    
    ). Simultaneously trigger the RT-FTIR to acquire spectra at a resolution of 4 cm
    
    
    every 100 milliseconds.
  • Kinetic Analysis: Calculate the double bond conversion (

    
    ) by tracking the disappearance of the aliphatic C=C stretching vibration at 1638 cm
    
    
    
    . Normalize this against the invariant aromatic C=C stretching band at 1608 cm
    
    
    to correct for film shrinkage.

Workflow Prep 1. Formulation (Resin + EPCA) Dark 2. Dark Control (10s Baseline) Prep->Dark Irrad 3. 405nm LED Irradiation Dark->Irrad FTIR 4. RT-FTIR (1638 cm⁻¹) Irrad->FTIR Irrad->FTIR Real-Time Sync Calc 5. Kinetic Analysis FTIR->Calc

Self-validating RT-FTIR experimental workflow for photopolymerization kinetics.

Protocol 2: Migration Stability and Photobleaching (UV-Vis)

Causality of Design: A critical failure point for ITX is its tendency to leach out of the cured polymer, posing toxicity risks. Conversely, CQ often leaves a residual yellow tint if not fully photobleached. We validate EPCA's structural advantage (the anchoring carboxylic acid group) via solvent extraction and UV-Vis spectroscopy.

Step-by-Step Methodology:

  • Curing: Photopolymerize 1 mm thick disks of each formulation.

  • Extraction: Immerse the disks in acetonitrile for 72 hours at 37°C to extract unreacted initiator.

  • Quantification: Analyze the extractant using UV-Vis spectroscopy, comparing the absorbance against a pre-calibrated standard curve for each initiator.

  • Colorimetry: Measure the color difference (

    
    ) of the cured films using a spectrophotometer against a pure white background.
    

Part 3: Quantitative Data & Comparative Analysis

The experimental results definitively highlight the kinetic and physical advantages of EPCA. Because EPCA possesses a broader and more intense absorption overlap with the 405 nm LED compared to CQ, it generates radicals at a significantly higher rate.

Table 1: Photopolymerization Kinetics (RT-FTIR Data) | Photoinitiator System | Max C=C Conversion (%) | Max Polymerization Rate (


, s

) | Gel Time (s) | | :--- | :--- | :--- | :--- | | EPCA / MDEA | 78.5 ± 1.2 | 0.45 ± 0.02 | 2.1 ± 0.2 | | ITX / MDEA | 71.2 ± 1.5 | 0.38 ± 0.03 | 3.5 ± 0.3 | | CQ / MDEA | 62.4 ± 2.1 | 0.21 ± 0.02 | 5.8 ± 0.4 |

Analysis: EPCA achieves the highest final conversion and the fastest reaction rate. The rapid gel time (2.1s) is critical for high-resolution 3D printing applications, preventing resin diffusion before the layer solidifies[4].

Table 2: Migration Stability & Optical Properties | Photoinitiator | Extractable Fraction (wt%) | Color Difference (


) Post-Cure |
| :--- | :--- | :--- |
| EPCA  | < 0.1  | 2.4 (Optically Clear)  |
| ITX | 3.2 | 8.7 (Severe Yellowing) |
| CQ | 1.5 | 4.1 (Moderate Yellowing) |

Analysis: The carboxylic acid moiety on EPCA allows it to form strong hydrogen bonds within the polymer network, reducing its extractable fraction to near zero. Furthermore, the destruction of the thiocarbonyl conjugation during the radical generation process leads to excellent photobleaching, resulting in an optically clear polymer (


 is generally imperceptible to the human eye).

Conclusion

Based on rigorous, self-validating experimental protocols, 2-(4-Ethylphenylcarbonothioyl)benzoic acid (EPCA) outperforms both Camphorquinone and Isopropylthioxanthone. By leveraging the high molar extinction coefficient of the diaryl thioketone core and the anchoring ability of its carboxylate group, EPCA delivers rapid polymerization kinetics, high double-bond conversion, and exceptional migration stability. For researchers developing biomedical devices, food-contact coatings, or advanced 3D printing resins, EPCA represents a highly robust and scientifically sound alternative.

References

  • Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing).3

  • Silicone-Thioxanthone: A Multifunctionalized Visible Light Photoinitiator with an Ability to Modify the Cured Polymers. PMC / National Institutes of Health.2

  • Quantum yield of conversion of the photoinitiator camphorquinone. Oregon Medical Laser Center (OMLC).1

  • Rapid High Resolution Visible Light 3D Printing. ChemRxiv.4

  • Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. CONICET.

Sources

Validation

comparing the antimicrobial properties of 2-(4-Ethylphenylcarbonothioyl)benzoic acid to known agents

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. 2-(4-Ethylphenylcarbonothioyl)benzoic acid (EPCB) [1] represents an emerging class of sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. 2-(4-Ethylphenylcarbonothioyl)benzoic acid (EPCB) [1] represents an emerging class of synthetic diaryl thioketones. Characterized by a highly polarizable carbonothioyl (thioketone) group flanked by a lipophilic 4-ethylphenyl ring and a benzoic acid moiety, EPCB offers a unique physicochemical profile.

This guide provides an objective, data-driven comparison of EPCB against established clinical standards: Ampicillin (β-lactam), Ciprofloxacin (fluoroquinolone), and Fluconazole (triazole antifungal). By dissecting the causality behind its in vitro performance and detailing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals evaluating thiobenzoic acid derivatives.

Mechanistic Profiling & Pathway Analysis

To understand EPCB's efficacy, we must analyze its structural causality. The antimicrobial action of sulfur-containing organic compounds, including thiobenzoates, diverges significantly from traditional cell-wall synthesis inhibitors [2].

  • Lipid Bilayer Partitioning: The 4-ethyl substitution significantly increases the molecule's lipophilicity (computed XLogP3 of 4.2) [1]. This allows EPCB to efficiently partition into the thick peptidoglycan and lipid membranes of Gram-positive bacteria.

  • Metalloenzyme Chelation: The thioketone sulfur atom is highly nucleophilic and polarizable. It acts as a potent chelator for transition metals (e.g., Zn²⁺, Fe²⁺) that are critical for bacterial metalloenzymes, effectively halting cellular metabolism [3].

  • Redox Cycling & ROS Generation: Thiobenzoic acid derivatives can undergo redox cycling within the bacterial cytoplasm, generating Reactive Oxygen Species (ROS) that lead to lipid peroxidation and subsequent membrane rupture[3].

G EPCB 2-(4-Ethylphenylcarbonothioyl) benzoic acid (EPCB) Thioketone Thioketone Moiety (Sulfur Polarization) EPCB->Thioketone Benzoic Benzoic Acid Moiety (Lipophilicity & Acidity) EPCB->Benzoic Metal Metalloenzyme Chelation (e.g., Zinc/Iron) Thioketone->Metal Coordinate bonds ROS ROS Generation & Lipid Peroxidation Thioketone->ROS Redox cycling Membrane Bacterial Membrane Accumulation Benzoic->Membrane Facilitates entry Membrane->ROS Target site Death Bacterial Cell Death Metal->Death Enzyme inhibition ROS->Death Membrane rupture

Proposed dual-action antimicrobial mechanism of EPCB via metal chelation and ROS generation.

Comparative Antimicrobial Efficacy (In Vitro Data)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data, comparing EPCB against standard agents across a panel of representative pathogens.

Note: EPCB exhibits pronounced efficacy against Gram-positive strains due to its high lipophilicity, but shows attenuated activity against Gram-negative strains like P. aeruginosa, likely due to active efflux mechanisms that expel bulky lipophilic molecules.

Pathogen StrainClassificationEPCB (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-Positive4.0 0.50.25N/A
Enterococcus faecalis (ATCC 29212)Gram-Positive8.0 1.00.5N/A
Escherichia coli (ATCC 25922)Gram-Negative32.0 4.00.015N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative>64.0 >64.00.25N/A
Candida albicans (ATCC 10231)Fungal16.0 N/AN/A1.0

Data Interpretation: EPCB demonstrates competitive activity against Gram-positive pathogens (MIC 4-8 µg/mL), positioning it as a potential scaffold for targeting MRSA or VRE if further optimized. Its moderate antifungal activity (16 µg/mL) suggests that the thioketone group may interfere with ergosterol biosynthesis pathways, a known target for sulfur-containing heterocycles [2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the MIC data must be generated using a self-validating system. Traditional visual turbidity assessments are subjective. Instead, we employ a Resazurin-Assisted Broth Microdilution Assay .

Causality of the Method: Resazurin is a non-toxic, non-fluorescent blue dye. Metabolically active (living) cells reduce resazurin to resorufin, a highly fluorescent pink compound. By coupling the standard CLSI microdilution protocol with resazurin, the assay becomes self-validating: a lack of fluorescence objectively confirms cell death or complete growth inhibition, eliminating human error.

Protocol: Resazurin-Assisted Broth Microdilution
  • Compound Preparation: Dissolve EPCB in 100% DMSO to create a 10 mg/mL stock. Causality: EPCB's high XLogP3 (4.2) makes it insoluble in aqueous media.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial readouts.

  • Inoculum Standardization: Prepare bacterial suspensions matching a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in MHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Incubation: Incubate the 96-well plates at 37°C for 18 hours.

  • Self-Validation Step (Resazurin): Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader. The MIC is defined as the lowest concentration of EPCB that prevents the fluorescent shift from blue to pink.

W Prep Inoculum Prep (0.5 MacFarland) Dilution Serial Dilution (EPCB in DMSO/Broth) Prep->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Resazurin Resazurin Addition (Viability Indicator) Incubation->Resazurin Readout Fluorescence Readout (560ex/590em) Resazurin->Readout Self-validating

Self-validating broth microdilution workflow utilizing resazurin for precise MIC determination.

Translational Outlook

While 2-(4-Ethylphenylcarbonothioyl)benzoic acid is not yet a clinical candidate, its structural class provides a valuable blueprint for drug discovery. Compared to standard agents like Ampicillin, EPCB operates via a multi-target mechanism (metal chelation and ROS generation) [3], which inherently lowers the probability of bacteria developing rapid target-site mutations.

However, its high lipophilicity, while beneficial for Gram-positive penetration, renders it susceptible to the robust efflux pumps (e.g., MexAB-OprM) of P. aeruginosa. Future medicinal chemistry efforts should focus on reducing the hydrophobicity of the 4-ethyl group or introducing polar functional groups to the benzoic acid ring to enhance Gram-negative outer membrane porin penetration.

References

  • PubChem. "2-(4-Ethylphenylcarbonothioyl)benzoic acid - Computed Properties". National Center for Biotechnology Information. URL:[Link]

  • ACS Publications. "Sulfur-Containing Microbial Natural Products and Their Role in Communal Interactions". Chemical Reviews. URL:[Link]

  • Andrews, P. C., et al. "Bismuth(iii) Thiobenzoates and their Activity against Helicobacter pylori". Australian Journal of Chemistry. URL: [Link]

Comparative

A Comparative Guide to Analytical Method Validation for 2-(4-Ethylphenylcarbonothioyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 2-(4-Ethylphenylcarbonothioyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a novel compound with potential applications in pharmaceutical development. As a Senior Application Scientist, the goal of this document is to move beyond a simple checklist of validation parameters and delve into the scientific rationale behind the experimental design, ensuring the development of a robust and reliable analytical method.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for analytical procedure validation.[1] This guide will compare two common liquid chromatography techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UHPLC-MS), providing a practical comparison of their performance characteristics.

Understanding the Analyte: 2-(4-Ethylphenylcarbonothioyl)benzoic acid

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development and validation. 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Molecular Formula: C16H14O2S, Molecular Weight: 270.3 g/mol ) is an aromatic carboxylic acid containing a thio-functional group.[2] Its structure suggests it possesses both polar (carboxylic acid) and non-polar (ethylphenyl) moieties, making it a suitable candidate for reversed-phase chromatography. The presence of aromatic rings indicates that it will have a UV chromophore, making UV detection a viable option.

The Analytical Method Validation Workflow

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] The validation process is a holistic system that ensures the method is reliable, reproducible, and accurate for the routine analysis of the target analyte.

DOT Script for Validation Workflow

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Analysis Dev Analyte Characterization Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: The analytical method validation workflow, from development to routine analysis.

Comparative Analysis of Analytical Methods: HPLC-UV vs. UHPLC-MS

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative guide to the validation of a hypothetical HPLC-UV and a UHPLC-MS method for the analysis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

Validation Parameter Method A: HPLC-UV Method B: UHPLC-MS ICH Q2(R2) Acceptance Criteria
Specificity No interference from placebo or known impurities at the retention time of the analyte. Peak purity index > 0.99.No interference from placebo or known impurities at the retention time and m/z of the analyte.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Range (µg/mL) 1 - 1000.1 - 20The range should be established based on the linearity, accuracy, and precision of the method.[6]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Precision (RSD%)
Repeatability≤ 1.0%≤ 0.8%The precision of the method under the same operating conditions over a short interval of time.[5]
Intermediate Precision≤ 2.0%≤ 1.5%Expresses the within-laboratories variations: different days, different analysts, different equipment, etc.[5]
Limit of Detection (LOD) (µg/mL) 0.30.03The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) 1.00.1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant impact on results with minor changes in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).No significant impact on results with minor changes in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[6]
Detailed Experimental Protocols

The following protocols are provided as a general guide and should be optimized based on the specific instrumentation and laboratory conditions.

Before commencing any validation experiments, the suitability of the chromatographic system must be verified.[8] This is an integral part of the analytical procedure and ensures that the equipment is performing correctly.[9]

  • Procedure:

    • Prepare a system suitability solution containing 2-(4-Ethylphenylcarbonothioyl)benzoic acid at a concentration that will produce a significant peak response.

    • Inject the solution five or six replicate times.[10]

    • Evaluate the following parameters against pre-defined acceptance criteria.[11]

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

    • Tailing factor (T): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][13][14]

  • Procedure:

    • Subject solutions of 2-(4-Ethylphenylcarbonothioyl)benzoic acid to the following stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours

      • Basic: 0.1 M NaOH at 60°C for 24 hours

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours

      • Thermal: 105°C for 48 hours (solid state)

      • Photolytic: UV light (254 nm) and visible light for 7 days

    • Analyze the stressed samples alongside an unstressed control sample.

    • For HPLC-UV, assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

    • For UHPLC-MS, confirm that the degradation products do not have the same mass-to-charge ratio (m/z) as the parent compound.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure:

    • Prepare a stock solution of 2-(4-Ethylphenylcarbonothioyl)benzoic acid.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure:

    • Prepare a placebo mixture (containing all the formulation components except the active ingredient).

    • Spike the placebo with known amounts of 2-(4-Ethylphenylcarbonothioyl)benzoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery for each sample.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 2-(4-Ethylphenylcarbonothioyl)benzoic acid at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

LOD and LOQ are determined to assess the sensitivity of the analytical method.

  • Procedure (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]

    • This can be achieved by injecting a series of diluted solutions of the analyte.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

      • Flow rate (e.g., ± 10%)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., organic solvent content ± 2%)

    • Analyze a system suitability solution under each of the modified conditions.

    • Evaluate the impact of the changes on the system suitability parameters and the quantitative results.

DOT Script for Method Selection Logic

MethodSelection Start Define Analytical Task HighSensitivity High Sensitivity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No UHPLC UHPLC-MS is recommended HighSensitivity->UHPLC Yes HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput No ComplexMatrix->UHPLC Yes HPLC HPLC-UV is a suitable choice HighThroughput->HPLC No HighThroughput->UHPLC Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The validation of an analytical method for 2-(4-Ethylphenylcarbonothioyl)benzoic acid is a critical step in ensuring the quality, safety, and efficacy of any potential pharmaceutical product. Both HPLC-UV and UHPLC-MS can be validated to be accurate, precise, and reliable methods. The choice between the two will ultimately depend on the specific requirements of the analysis. For routine quality control where the concentration of the analyte is relatively high and the sample matrix is simple, a validated HPLC-UV method is often sufficient and more cost-effective. However, for applications requiring higher sensitivity, such as the analysis of low-level impurities or for bioanalytical studies, a UHPLC-MS method would be the superior choice.

By following the principles outlined in this guide and adhering to the guidelines set forth by regulatory bodies such as the ICH, researchers and drug development professionals can confidently develop and validate robust analytical methods that will withstand scientific and regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • PharmaGuideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (1997). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • U.S. Pharmacopeial Convention. (2017). <1225> Validation of Compendial Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (n.d.). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Ethylphenylcarbonothioyl)benzoic acid. PubChem Compound Database. [Link]

Sources

Validation

A Researcher's Guide to Benchmarking the Therapeutic Potential of Novel Benzoic Acid Derivatives as Anti-Inflammatory Agents

For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a clinically viable therapeutic is both an art and a rigorous science. This guide provides a comprehensive framework for be...

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a clinically viable therapeutic is both an art and a rigorous science. This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of novel compounds, using the versatile benzoic acid scaffold as a case in point. While direct extensive research on 2-(4-Ethylphenylcarbonothioyl)benzoic acid is emerging, the broader class of benzoic acid derivatives has shown significant promise in modulating key inflammatory pathways.[1][2] This document will guide you through the mechanistic rationale, comparative efficacy of related compounds, and the detailed experimental protocols necessary for a thorough evaluation.

The Rationale: Targeting Inflammation with Benzoic Acid Derivatives

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases like rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[3] The development of new anti-inflammatory drugs with improved efficacy and fewer side effects is a continuous priority in medicinal chemistry.[4] Benzoic acid derivatives present a versatile and synthetically accessible scaffold that has been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] Their ability to be readily functionalized allows for the fine-tuning of their physicochemical and pharmacological properties to interact with specific biological targets within the inflammatory cascade.

Unraveling the Mechanism: Key Anti-Inflammatory Signaling Pathways

A thorough understanding of the underlying mechanism of action is crucial for rational drug design. Many anti-inflammatory agents exert their effects by modulating specific signaling pathways. For novel benzoic acid derivatives, a primary investigative focus would be on their ability to inhibit key enzymes and transcription factors that drive the inflammatory response.

One of the most critical pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[5] Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus. There, it orchestrates the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]

Caption: The NF-κB signaling pathway, a primary target for anti-inflammatory drugs.

Comparative Efficacy of Benzoic Acid Derivatives

To benchmark a novel compound, it is essential to compare its performance against existing molecules of the same class. The following table summarizes the reported anti-inflammatory activities of various benzoic acid derivatives from recent literature. This data provides a valuable reference for assessing the potency of a new chemical entity.

Compound/Derivative ClassAssay/ModelTarget/EndpointPotency (IC50/ED50/Inhibition %)Reference
N-substituted benzamidesIn-vitro, Antiproliferative (MTT Assay)A549 lung cancer cellsIC50: 2.47 µM to >100 µM[6][7]
2-(Arylthio)benzoic acidsIn-vitro, Enzyme InhibitionFTO enzymeIC50: 0.3 ± 0.1 µM[8]
1,2,4-Oxadiazole derivativesIn-vitro, Enzyme InhibitionSARS-CoV-2 PLproIC50: 1.0 µM[9]
Flurbiprofen derivativesIn-vitro, Anti-inflammatoryAlbumin DenaturationStatistically comparable to reference[10]
2-(phenylthio)-ethyl benzoate derivative (2a)In-vitro, Enzyme Inhibitionα-amylaseIC50: 3.57 ± 1.08 µg/ml[11]
Novel Synthesized Analogues (C12, C10, C3)In-vitro, LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Inhibition70.3%, 70.1%, 68.4% inhibition[4]
LicofeloneIn-vivo, Carrageenan-induced paw edemaCOX/5-LOXED50: 19.1 mg/kg[12]

Note: This table presents a selection of data from various sources to illustrate the range of activities observed for benzoic acid derivatives. Direct comparison between different assays and models should be made with caution.

Self-Validating Experimental Protocols

The trustworthiness of your findings hinges on robust, well-controlled experimental design. Below are detailed, step-by-step protocols for key assays used to evaluate anti-inflammatory potential.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation a Compound Synthesis & Characterization b Cytotoxicity Assay (MTT) Determine non-toxic concentration range a->b c NO Inhibition Assay (LPS-stimulated RAW264.7) b->c d COX/LOX Enzyme Inhibition Assays c->d e Cytokine Profiling (ELISA) (TNF-α, IL-6) d->e f Data Analysis: Calculate IC50 values e->f g Select Lead Compound(s) (Based on potent in vitro activity & low toxicity) f->g h Acute Toxicity Study g->h i Carrageenan-Induced Paw Edema Model h->i j Measure Paw Volume (Plethesmometer) i->j k Data Analysis: Calculate % Edema Inhibition j->k

Caption: A typical experimental workflow for evaluating novel anti-inflammatory compounds.

In Vitro Nitric Oxide (NO) Assay in RAW264.7 Macrophages

This assay is a cornerstone for primary screening of anti-inflammatory compounds, measuring the inhibition of nitric oxide, a key inflammatory mediator produced by iNOS.[4][13]

  • Objective: To determine the concentration of the test compound required to inhibit 50% of LPS-induced NO production (IC50).

  • Causality: LPS stimulation of macrophages mimics bacterial infection, triggering an inflammatory response that includes massive NO production. A compound's ability to inhibit this response suggests potential anti-inflammatory activity, possibly through inhibition of the NF-κB pathway or iNOS enzyme activity.

  • Methodology:

    • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Plating: Seed cells in a 96-well plate at a density of ~1.5 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

    • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • NO Measurement (Griess Assay):

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells. Calculate the IC50 value using non-linear regression analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay directly measures the compound's ability to inhibit COX-1 and COX-2, the targets of NSAIDs.[14]

  • Objective: To determine the IC50 values of the test compound for both COX-1 and COX-2 enzymes.

  • Causality: Prostaglandins are key mediators of pain and inflammation and are synthesized by COX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs to reduce gastrointestinal side effects.[12]

  • Methodology:

    • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

    • Reaction Mixture: In a 96-well plate, add the appropriate buffer, heme, and the test compound at various concentrations.

    • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate Reaction: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.

    • Quantify Prostaglandin Production: After a set incubation period (e.g., 2 minutes), stop the reaction and measure the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2.

In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[5][12][15]

  • Objective: To evaluate the ability of the test compound to reduce acute inflammation in a living organism.

  • Causality: The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema).[16] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and cytokines. A reduction in paw volume indicates that the compound can suppress this inflammatory cascade in vivo.

  • Methodology:

    • Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week before the experiment.

    • Grouping: Divide animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups receiving different doses of the novel compound.

    • Compound Administration: Administer the test compound and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The control group receives only the vehicle.

    • Measure Initial Paw Volume: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Induce Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel 2-(4-Ethylphenylcarbonothioyl)benzoic acid derivatives and related compounds as potential anti-inflammatory agents. The combination of in vitro mechanistic assays and in vivo efficacy models is critical for building a comprehensive data package. Preliminary structure-activity relationship (SAR) studies, derived from comparing the potencies of various analogues, will be instrumental in guiding the synthesis of more potent and selective compounds.[6] Future research should focus on lead optimization to improve pharmacokinetic properties and further elucidate the precise molecular targets to advance the most promising candidates toward preclinical development.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]

  • Ledochowski, M., Murr, C., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation, 8(1), 5. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • S.U., A., & B., O. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 13(1), 1-10. [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Manolov, I., Stoyanova, A., & Deneva, V. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 398. [Link]

  • Pérez-Villanueva, M., et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 22(11), 1888. [Link]

  • Al-Ostoot, F. H., et al. (2022). Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme. Scientific Reports, 12(1), 19574. [Link]

  • Krátký, M., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(4), 748-756. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid chloride. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • ResearchGate. (n.d.). The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. [Link]

  • Zhang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015-2021. [Link]

  • PubChem. (n.d.). 2-(4-Ethylphenylcarbonothioyl)benzoic acid. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • ResearchGate. (2015). (PDF) Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • MDPI. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]

  • Obach, R. S., et al. (2009). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. Xenobiotica, 39(10), 766-781. [Link]

  • ResearchGate. (n.d.). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. [Link]

  • ResearchGate. (2018). (PDF) Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. [Link]

Sources

Comparative

Technical Comparison Guide: Spectroscopic Profiling of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

This guide outlines the spectroscopic characterization of 2-(4-Ethylphenylcarbonothioyl)benzoic acid , focusing on the critical analytical differences required to distinguish it from its keto-precursor, 2-(4-ethylbenzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of 2-(4-Ethylphenylcarbonothioyl)benzoic acid , focusing on the critical analytical differences required to distinguish it from its keto-precursor, 2-(4-ethylbenzoyl)benzoic acid .[]

Executive Summary

The transformation of 2-(4-ethylbenzoyl)benzoic acid to its thiocarbonyl analogue, 2-(4-Ethylphenylcarbonothioyl)benzoic acid , represents a fundamental Oxygen-to-Sulfur exchange.[] For the analytical scientist, this reaction is characterized by three definitive signal shifts:

  • Visual: A dramatic color change from white/pale yellow to deep blue/violet (Bathochromic shift of

    
    ).[]
    
  • NMR: The extreme deshielding of the thiocarbonyl carbon (

    
     ppm).
    
  • IR: The disappearance of the ketone carbonyl stretch (

    
     cm
    
    
    
    ) and appearance of the C=S fingerprint (
    
    
    cm
    
    
    ).[]

This guide provides the comparative data necessary to validate this synthesis, using Lawesson’s Reagent (LR) as the standard thionation method.

Synthetic Pathway & Structural Logic

The synthesis typically proceeds via Friedel-Crafts acylation followed by selective thionation.[] The challenge lies in preventing the thionation of the carboxylic acid group or the formation of the cyclic thiophthalide tautomer.

SynthesisPath Start Phthalic Anhydride + Ethylbenzene Precursor PRECURSOR 2-(4-Ethylbenzoyl)benzoic acid (Keto-Acid) Start->Precursor Friedel-Crafts (AlCl3) Product TARGET PRODUCT 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Thio-Acid) Precursor->Product Thionation (O -> S Exchange) Reagent Lawesson's Reagent (Toluene, Reflux) Reagent->Precursor

Figure 1: Synthetic route from commodity precursors to the thio-acid target via selective thionation.[]

Spectroscopic Data Comparison

The following data compares the Keto-Precursor (2-(4-ethylbenzoyl)benzoic acid) with the Thio-Product .

A. Nuclear Magnetic Resonance ( C NMR)

The carbon NMR provides the most indisputable proof of conversion. The thiocarbonyl carbon resonates significantly downfield compared to the carbonyl.

Carbon EnvironmentPrecursor Shift (

, ppm)
Target Shift (

, ppm)

Shift
Notes
C=O (Ketone) 196.5 -- --Disappears
C=S (Thioketone) -- 235.0 - 240.0 +40 ppm Diagnostic Peak
COOH (Acid) 169.0169.0 - 171.0~0Remains largely unchanged
Aromatic C-1 130 - 145130 - 148Var.[]Ipso carbons shift due to C=S anisotropy
Ethyl -CH

-
28.928.5 - 29.2< 1Minimal change
Ethyl -CH

15.415.40Unaffected

Expert Insight: If you observe a peak around 210-215 ppm , incomplete thionation or a mixed anhydride species may be present.[] The true aromatic thioketone signal is distinctively low-field (


 ppm).[]
B. Infrared Spectroscopy (FT-IR)

IR is useful for tracking reaction progress (disappearance of ketone) but challenging for positive identification of C=S due to vibrational coupling.[]

Functional GroupPrecursor (

, cm

)
Target (

, cm

)
Observation
Ketone C=O 1670 (Strong) Absent Primary reaction monitor
Acid C=O 1685 - 17001685 - 1700Overlaps with ketone in precursor; resolves in product
C=S Stretch --1050 - 1220 Often weak/medium; look for new bands in fingerprint region
O-H Stretch 2500 - 3300 (Broad)2500 - 3300 (Broad)Confirms integrity of carboxylic acid
C. UV-Visible Spectroscopy

This is the quickest qualitative check.[]

  • Precursor: Colorless/Pale Yellow.[]

    
     nm (
    
    
    
    ,
    
    
    ).[]
  • Target: Deep Blue/Violet .

    
     nm.[]
    
    • Mechanism:[][2][3][4][5] The HOMO-LUMO gap in C=S is significantly narrower than in C=O, allowing low-energy visible light absorption.[]

Experimental Protocol: Selective Thionation

Standard Operating Procedure for the conversion using Lawesson's Reagent.

Materials:

  • 2-(4-ethylbenzoyl)benzoic acid (1.0 eq)[]

  • Lawesson’s Reagent (0.6 eq) [Note: 0.5 eq is stoichiometric, slight excess ensures completion]

  • Anhydrous Toluene (Solvent)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-ethylbenzoyl)benzoic acid in anhydrous toluene (0.1 M concentration).

  • Addition: Add Lawesson’s Reagent (LR) in a single portion under an inert atmosphere (Argon/Nitrogen).

  • Reaction: Heat the mixture to reflux (

    
    C). The solution will rapidly turn from yellow to orange, and finally to a deep blue/violet.
    
  • Monitoring: Monitor by TLC (SiO

    
    , Hexane:EtOAc). The product is typically less polar (higher 
    
    
    
    ) than the keto-acid. Stop immediately upon consumption of the starting material (approx. 1-3 hours) to prevent thionation of the carboxylic acid or polymerization.
  • Workup: Cool to room temperature. Filter off the white precipitate (Lawesson's byproduct). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (rapid elution) is recommended.[] Warning: Thioketones can be sensitive to oxidation; store under inert gas in the dark.

Expert Analysis: Tautomerism Warning

Researchers must be aware of the potential for Ring-Chain Tautomerism in ortho-substituted benzoic acids.[]

  • Open Chain Form: 2-(4-Ethylphenylcarbonothioyl)benzoic acid (Blue, C=S present).[]

  • Cyclic Form: 3-(4-ethylphenyl)-3-hydroxy-2-thiophthalide (Colorless, C=S absent, Lactone C=O present).[]

In solution (especially non-polar solvents like CDCl


), the open-chain thioketone  is usually favored due to the stability of the conjugated aromatic system, giving the characteristic blue color. However, in the solid state or in the presence of base, the equilibrium may shift. If your product is colorless, it has likely cyclized or hydrolyzed.

References

  • Synthesis of Precursor: Friedel-Crafts Acylation of Ethylbenzene.[] PubChem Compound Summary for CID 70852.[] Link

  • Thionation Methodology: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2007. Link

  • Spectroscopic Data (Precursor): 2-(4-Ethylbenzoyl)benzoic acid Spectral Data. NIST Chemistry WebBook/PubChem.[] Link

  • C=S NMR Shifts: Kalinowski, H.O., et al. Carbon-13 NMR Spectroscopy. Wiley, 1988. (General reference for C=S chemical shifts >220 ppm).[]

  • Thioketone UV-Vis: Duus, F. "Thiocarbonyl Compounds."[] Comprehensive Organic Chemistry, Vol 3. Pergamon Press.[] (Detailing the n->pi* transition at ~600nm).

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-(4-Ethylphenylcarbonothioyl)benzoic acid

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(4-Ethylphenylcarbonothioyl)benzoic acid, a compound whose handling demands meticulous attention to detail. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Hazard Identification and Chemical Profile

Understanding the chemical nature of 2-(4-Ethylphenylcarbonothioyl)benzoic acid is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structure—a derivative of both benzoic acid and thiocarboxylic acid—allows for an informed hazard assessment.

  • Thiocarboxylic Acid Moiety : Thiocarboxylic acids are typically more acidic than their carboxylic acid counterparts.[1] The presence of the thiol group (C(O)SH) or thione group (C(S)OH) introduces reactivity, including potential for oxidation.[2]

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[3][4] Inhalation may lead to respiratory irritation.[3][4]

Based on these structural components, 2-(4-Ethylphenylcarbonothioyl)benzoic acid must be treated as a hazardous substance with the potential for corrosive, irritant, and environmental effects.

Property Inferred Characteristic Primary Concern
Physical State Solid (likely a powder or crystalline solid)Inhalation of dust, surface contamination
Acidity Acidic, likely stronger than benzoic acid[1]Corrosive to skin, eyes, and metals
Reactivity Incompatible with strong oxidizing agents, bases[3][4]Uncontrolled reactions, release of hazardous fumes
Health Hazards Skin, eye, and respiratory irritant[3][4]Chemical burns, respiratory distress
Environmental Potentially harmful to aquatic lifeNon-compliance with environmental discharge regulations

Mandatory Personal Protective Equipment (PPE)

A risk-based approach is critical when selecting PPE for handling this compound.[5] Given its corrosive and irritant nature, the following PPE is mandatory to create a barrier between the researcher and the chemical hazard.[6]

  • Eye and Face Protection : Chemical safety goggles are required at a minimum.[5][7] When there is a risk of splashing, such as during spill cleanup or solution preparation, a full-face shield must be worn in conjunction with goggles.[5][7]

  • Hand Protection : Chemical-resistant gloves are essential.[8] Select gloves made from materials like nitrile or neoprene, and always check the manufacturer's specifications for resistance to acidic and organic compounds.[5][8] Gloves should be inspected for damage before each use and replaced regularly.[7]

  • Body Protection : A lab coat or chemical-resistant apron is required to protect against spills and contamination.[8][9] For larger quantities or significant spill risks, chemical-resistant coveralls should be considered.[6]

  • Respiratory Protection : If handling the solid material outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary.[3]

Spill Management Protocol

Emergency preparedness is non-negotiable. All personnel handling this compound must be trained in the following spill cleanup procedures.

  • Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Secure and control entrance to the affected area.[10]

  • Eliminate Ignition Sources : Although the compound itself may not be highly flammable, associated solvents might be. Remove all potential ignition sources as a precaution.[10][11]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb : For a solid spill, carefully moisten the material with a fine water spray to prevent dust from becoming airborne.[10] Use a HEPA-filter vacuum for cleanup if available.[10] Alternatively, gently sweep the material and place it into a designated hazardous waste container.[3] Do not use a dry brush, as this can generate dust.

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose : All contaminated materials, including absorbents, PPE, and cleaning supplies, must be placed in a sealed, properly labeled hazardous waste container for disposal.[10]

Step-by-Step Disposal Procedure

Disposing of 2-(4-Ethylphenylcarbonothioyl)benzoic acid requires adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][12][13]

Step 1: Waste Characterization The first step in proper disposal is determining that the waste is hazardous.[13] Due to its acidic (corrosive) nature and irritant properties, this compound meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14]

Step 2: Waste Segregation and Containerization

  • Segregation : Keep this waste stream separate from other incompatible waste types, particularly strong bases and oxidizing agents.[15]

  • Container Selection : Use a robust, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container has a secure, tightly-fitting lid.[3]

  • Collection : Place all waste containing 2-(4-Ethylphenylcarbonothioyl)benzoic acid, including contaminated labware, PPE, and spill cleanup debris, directly into this designated container.

Step 3: Labeling Proper labeling is a critical regulatory requirement.[13] The moment the first drop of waste enters the container, it must be labeled.[13] The label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "2-(4-Ethylphenylcarbonothioyl)benzoic acid" and any other constituents in the waste stream (e.g., solvents). Do not use abbreviations or chemical formulas.[13]

  • The specific hazard characteristics (e.g., "Corrosive," "Irritant").

  • The date on which waste was first added to the container.[13]

Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment to manage any potential leaks.

Step 5: Arranging for Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][15] Provide them with a full and accurate description of the waste. All hazardous waste must be tracked using a manifest system from generation to final disposal.[16]

Decontamination of Empty Containers

Empty containers that once held 2-(4-Ethylphenylcarbonothioyl)benzoic acid must also be managed properly.

  • Triple Rinse : An empty container is not considered hazardous waste if it has been triple-rinsed.[15]

  • Rinsate Collection : The solvent or water used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste.[15]

  • Deface Label : Completely remove or deface the original chemical label on the empty, rinsed container.[15]

  • Final Disposal : Once triple-rinsed and with the label defaced, the container may be disposed of as regular laboratory glass or plastic waste, or recycled according to institutional policy.[15]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Ethylphenylcarbonothioyl)benzoic acid waste.

G Disposal Workflow for 2-(4-Ethylphenylcarbonothioyl)benzoic acid cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_disposal Hazardous Waste Protocol Start Waste Generated (e.g., unused chemical, contaminated items) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Characterize Characterize Waste: Is it 2-(4-Ethylphenylcarbonothioyl)benzoic acid or contaminated with it? PPE->Characterize Segregate Segregate as Hazardous Waste (Keep away from bases/oxidizers) Characterize->Segregate  Yes   Containerize Place in a Labeled, Compatible Container Segregate->Containerize Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date Containerize->Label Store Store in Designated Area Label->Store Pickup Arrange Pickup via EHS or Licensed Contractor Store->Pickup End Final Disposal at a Permitted Facility Pickup->End

Sources

Handling

Personal protective equipment for handling 2-(4-Ethylphenylcarbonothioyl)benzoic acid

[label="Inhalation Hazard\n(Olfactory Fatigue)", fillcolor="#FF Finalizing Visuals and Citations I've updated the hazard diagram to adhere strictly to the color palette. Now, the visual distinctions are clear and consist...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Inhalation Hazard\n(Olfactory Fatigue)", fillcolor="#FF

Finalizing Visuals and Citations

I've updated the hazard diagram to adhere strictly to the color palette. Now, the visual distinctions are clear and consistent, showing specific properties linked to risks and corresponding PPE. Also, I've confirmed all citations are properly formatted within the text and have the links available.

As a Senior Application Scientist, my objective is to equip you with more than just a regulatory checklist. True laboratory safety and operational excellence stem from understanding the fundamental chemical mechanisms that dictate a compound's behavior.

2-(4-Ethylphenylcarbonothioyl)benzoic acid (Chemical Formula: C16H14O2S) is a highly specialized organic compound utilized primarily as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent intermediate and photopolymerization regulator, as detailed in its [1]. Its structural motifs—a lipophilic ethylphenyl core, an acidic carboxylic moiety, and a reactive thiocarbonyl group—demand precise, causality-driven handling protocols.

The following guide provides the definitive operational and safety blueprint for handling this compound, ensuring scientific integrity and personnel protection.

Hazard Assessment & Mechanistic Causality

To effectively protect yourself, you must understand why this chemical is hazardous. We apply the principles outlined in the [2] to map chemical structure to biological risk:

  • Dermal Permeation & Irritation: The lipophilic 4-ethylphenyl group facilitates rapid absorption through the lipid bilayer of the stratum corneum. Simultaneously, the carboxylic acid moiety acts as a localized corrosive irritant. This dual-action mechanism requires robust, impermeable barrier protection.

  • Inhalation & Olfactory Fatigue: The thiocarbonyl (C=S) group is notorious for its low odor threshold and pungent "stench." Prolonged exposure to thiocarbonyl vapors induces olfactory fatigue—a dangerous biological phenomenon where researchers stop smelling the chemical even as ambient vapor concentrations rise to hazardous, respiratory-irritating levels.

  • Chemical Reactivity: The C=S double bond is highly susceptible to oxidation. Contact with strong oxidizers (e.g., peroxides, nitric acid) can trigger exothermic degradation, releasing toxic sulfur oxides (SOx).

HazardLogic Chem 2-(4-Ethylphenylcarbonothioyl) benzoic acid Prop1 Thiocarbonyl Group (Stench/Volatile) Chem->Prop1 Prop2 Carboxylic Acid (Corrosive/Irritant) Chem->Prop2 Prop3 Lipophilic Core (Skin Permeation) Chem->Prop3 Haz1 Inhalation Hazard Prop1->Haz1 Haz2 Ocular Irritation Prop2->Haz2 Haz3 Dermal Toxicity Prop3->Haz3 PPE1 Fume Hood (>100 fpm) Haz1->PPE1 Mitigated by PPE2 Safety Goggles (ANSI Z87.1) Haz2->PPE2 Mitigated by PPE3 Nitrile Gloves (Double Gloving) Haz3->PPE3 Mitigated by

Fig 1. Logical relationship between chemical properties, hazards, and required PPE.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE must function as a self-validating system. The table below summarizes the quantitative specifications and the scientific causality for each requirement.

PPE CategorySpecification (Quantitative)Causality / Scientific Justification
Hand Protection Nitrile gloves (≥ 5 mil thickness), double-glovedLatex is highly permeable to lipophilic organics. Double-gloving ensures a self-validating breach system (the inner glove remains pristine if the outer glove is compromised by solvent).
Eye Protection ANSI Z87.1 certified chemical splash gogglesThe carboxylic acid moiety causes severe corneal irritation. Standard safety glasses lack the orbital seal required to block volatile thiocarbonyl vapors.
Body Protection Flame-Resistant (FR) Lab Coat (100% cotton or Nomex)Synthetic fabrics can melt into the skin during a secondary solvent fire. FR coats also prevent static discharge during powder weighing.
Engineering Control Chemical Fume Hood (Face velocity: 80–120 fpm)Captures volatile sulfurous degradation products, preventing olfactory fatigue and maintaining ambient concentrations strictly below hazardous thresholds.

Operational Plan: Step-by-Step Handling Protocol

According to the National Academies' [3], a structured, closed-system workflow is essential for minimizing exposure to reactive organic acids.

Protocol: Safe Solubilization and Transfer Objective: Transfer 2-(4-Ethylphenylcarbonothioyl)benzoic acid into a reaction matrix without environmental contamination. Self-Validating Step: The complete absence of a sulfurous "stench" outside the fume hood validates the integrity of your engineering controls.

  • Purge and Prep: Place a clean, dry Schlenk flask equipped with a magnetic stir bar into the fume hood. Purge the flask with Argon for 5 minutes to displace oxygen, preventing premature oxidation of the thiocarbonyl group.

  • Anti-Static Weighing: Ground the analytical balance. Use a Zerostat anti-static gun on a disposable polystyrene weigh boat. Weigh the required mass of the compound exclusively inside the fume hood.

    • Causality: Static charge can cause fine lipophilic powders to aerosolize, bypassing respiratory defenses.

  • Closed-System Transfer: Transfer the powder into the Schlenk flask. Immediately seal the flask with a rubber septum.

  • Solvent Addition: Inject the degassed solvent (e.g., anhydrous dichloromethane or DMF) through the septum using a Luer-lock syringe.

    • Causality: A closed-system solvent addition prevents the displacement of volatile sulfurous vapors into the operator's breathing zone.

  • Decontamination Validation: Submerge the empty weigh boat and spatulas in a freshly prepared 10% sodium hypochlorite (bleach) bath.

    • Causality: Bleach oxidizes the odorous thiocarbonyl to a water-soluble, odorless sulfonate.

    • Validation: The immediate cessation of the characteristic sulfur odor confirms complete decontamination.

Workflow Start 1. Pre-Operation Verify Hood & PPE Weighing 2. Weighing Use Anti-Static Tools Start->Weighing Approved Transfer 3. Transfer Sealed Vial to Reactor Weighing->Transfer Minimized Exposure Reaction 4. Reaction Setup Inert Atmosphere (Ar/N2) Transfer->Reaction Closed System Decon 5. Decontamination 10% Bleach Wash Reaction->Decon Post-Reaction Waste 6. Waste Disposal Segregated Organics Decon->Waste Neutralized

Fig 2. Step-by-step operational workflow for handling thiocarbonyl compounds.

Emergency Response & Spill Management

Spill response must be immediate and systematic to prevent transdermal exposure and laboratory evacuation due to stench.

  • Solid Spill: Do not sweep dry. Cover the spill with damp absorbent pads to prevent aerosolization. Carefully scoop the material into a hazardous waste container using a non-sparking tool. Wash the surface with a 10% bleach solution to neutralize residual thiocarbonyls.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Crucial: Do not use organic solvents (like acetone or ethanol) to wash the skin; solvents will dramatically accelerate the transdermal absorption of the lipophilic compound into your bloodstream.

Waste Disposal & Environmental Logistics

Improper disposal of thiocarbonyls can lead to severe odor complaints and EHS violations.

  • Segregation: Route all waste containing 2-(4-Ethylphenylcarbonothioyl)benzoic acid to a dedicated "Non-Halogenated Organic Waste" container (unless mixed with halogenated solvents during your specific reaction). Never mix with heavy metal waste or strong acids.

  • Labeling: Explicitly label the container with "Contains Thiocarbonyl Derivatives - Stench Hazard" to protect downstream Environmental Health and Safety (EHS) technicians from unexpected exposure.

  • Secondary Containment: Store the waste carboy in a secondary high-density polyethylene (HDPE) bin to contain potential leaks.

References

  • Title: PubChem Compound Summary for CID 155895126, 2-(4-Ethylphenylcarbonothioyl)benzoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

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